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  • Product: 4-Cyano-3,5-diiodopyridine
  • CAS: 827616-50-2

Core Science & Biosynthesis

Foundational

4-Cyano-3,5-diiodopyridine CAS 827616-50-2 chemical properties

Technical Whitepaper: Strategic Utilization of 4-Cyano-3,5-diiodopyridine Executive Summary: The Halogenated Hub 4-Cyano-3,5-diiodopyridine (CAS 827616-50-2) represents a high-value "linchpin" scaffold in modern medicina...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Strategic Utilization of 4-Cyano-3,5-diiodopyridine

Executive Summary: The Halogenated Hub

4-Cyano-3,5-diiodopyridine (CAS 827616-50-2) represents a high-value "linchpin" scaffold in modern medicinal chemistry. Unlike simple pyridine derivatives, this molecule possesses a unique C2v symmetry characterized by two highly reactive carbon-iodine bonds flanking a central electron-withdrawing nitrile group.

For drug development professionals, this structure offers a dual advantage:

  • Electronic Activation: The 4-cyano group significantly lowers the LUMO energy of the pyridine ring, activating the 3,5-positions for metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck).

  • Divergent Synthesis: The molecule acts as a "hub," allowing for the sequential introduction of distinct aryl or heteroaryl groups, facilitating the rapid generation of diverse chemical libraries (SAR exploration).

This guide synthesizes the physicochemical profile, validated synthesis routes, and critical reactivity patterns of this compound to support its application in kinase inhibitor discovery and agrochemical synthesis.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for CAS 827616-50-2.

PropertyValue / DescriptionContext
Molecular Formula C₆H₂I₂N₂Halogenated Heterocycle
Molecular Weight 355.90 g/mol Heavy atom count dominates mass
Appearance Off-white to pale yellow solidDiiodides are often light-sensitive
Melting Point 153–155 °CHigh crystallinity due to symmetry
Boiling Point ~398 °C (Predicted)Non-volatile; stable solid handling
Solubility DMSO, DMF, THF, CH₂Cl₂Poor solubility in water/hexanes
pKa < 1.0 (Pyridine N)Basicity suppressed by I and CN groups
LogP ~2.8Moderate lipophilicity

Synthetic Architectures

Reliable access to 4-Cyano-3,5-diiodopyridine is achieved through two primary strategies: Functional Group Interconversion (Scale-Up) and Directed Ortho-Lithiation (Precision) .

Protocol A: The "Scale-Up" Route (Step-wise Functionalization)

Best for generating multi-gram quantities starting from inexpensive precursors.

  • Iodination: Reaction of 4-aminopyridine with I₂/KI under acidic conditions or using NIS to yield 4-amino-3,5-diiodopyridine.

  • Sandmeyer-Type Cyanation: Diazotization of the amine followed by treatment with CuCN is historically difficult due to steric crowding.

  • Preferred Alternative: Conversion of 3,5-diiodo-4-pyridone to 3,5-diiodo-4-chloropyridine (using POCl₃), followed by nucleophilic aromatic substitution (SₙAr) with CuCN in DMF.

Protocol B: The "Precision" Route (Directed Lithiation)

Best for research-scale purity and isotopic labeling.

Mechanism: The acidity of the C4 proton in 3,5-diiodopyridine allows for selective deprotonation using a hindered base, followed by an electrophilic trap.

Experimental Workflow:

  • Setup: Flame-dry a 100 mL Schlenk flask under Argon. Charge with 3,5-diiodopyridine (1.0 eq) in anhydrous THF.

  • Lithiation: Cool to -78 °C. Add LDA (Lithium Diisopropylamide, 1.1 eq) dropwise over 15 minutes. The solution typically turns deep yellow/orange, indicating the formation of the 4-lithio species.

    • Critical Note: Do not allow temperature to rise above -60 °C to prevent "halogen dance" isomerization.

  • Electrophilic Trap: Add Tosyl Cyanide (TosCN, 1.2 eq) or Phenyl Cyanate as the electrophile. Stir for 1 hour at -78 °C.

  • Workup: Quench with sat. NH₄Cl.[1] Extract with EtOAc. Recrystallize from Ethanol/Heptane.

Visualization: Synthesis Pathways

SynthesisPathways Start1 4-Hydroxypyridine Step1 3,5-Diiodo-4-hydroxypyridine Start1->Step1 I2, KI, Na2CO3 Step2 3,5-Diiodo-4-chloropyridine Step1->Step2 POCl3, Reflux Target 4-Cyano-3,5-diiodopyridine (CAS 827616-50-2) Step2->Target CuCN, DMF, 120°C Start2 3,5-Diiodopyridine Lithio 4-Lithio-3,5-diiodopyridine (-78°C) Start2->Lithio LDA, THF, -78°C Lithio->Target TosCN (Electrophile)

Figure 1: Convergent synthesis strategies. The upper path represents the classical industrial approach; the lower path represents the high-precision organometallic approach.

Reactivity & Functionalization Strategies

The core value of CAS 827616-50-2 lies in its ability to undergo controlled, sequential cross-coupling.

Selective Suzuki-Miyaura Coupling

Due to the symmetry of the molecule, the first cross-coupling event breaks symmetry. The steric bulk of the iodine atoms combined with the electron-withdrawing nature of the nitrile makes the first coupling highly selective but requires optimization to prevent bis-coupling.

  • Catalyst System: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Base: Na₂CO₃ (2.0 eq).

  • Temperature: 60–80 °C (Controlled).

  • Outcome: Mono-arylated product is favored at lower temperatures; bis-arylated product at reflux.

Nitrile Transformations

The C4-cyano group is not just an activating group; it is a masked pharmacophore.

  • Hydrolysis: Acidic hydrolysis (H₂SO₄) yields the Isonicotinamide or Isonicotinic Acid derivatives.

  • Reduction: Catalytic hydrogenation (Raney Ni) yields the Aminomethyl group.

Visualization: The Divergent Hub

ReactivityHub Hub 4-Cyano-3,5-diiodopyridine (The Hub) Mono 3-Aryl-5-iodo-4-cyanopyridine (Mono-coupling) Hub->Mono Suzuki (1.0 eq ArB(OH)2) Pd(0), 60°C Bis 3,5-Diaryl-4-cyanopyridine (Bis-coupling) Hub->Bis Suzuki (2.5 eq ArB(OH)2) Pd(0), Reflux Amide 3,5-Diiodoisonicotinamide (Hydrolysis) Hub->Amide H2SO4 (conc.) Hydrolysis Heterocycle Fused Tricyclic Systems (Annulation) Mono->Heterocycle Intramolecular Cyclization

Figure 2: Divergent reactivity map demonstrating the utility of the scaffold in library generation.

Handling, Stability & Safety

Self-Validating Safety Protocol:

  • Light Sensitivity: Like most organoiodides, this compound is susceptible to homolytic cleavage of the C-I bond under UV light. Storage: Amber vials, < 25 °C.

  • Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid treatment can release HCN. Engineering Control: Always manipulate in a fume hood with a cyanide detector present.

  • Lachrymator Potential: Halogenated pyridines are often mucous membrane irritants. Double-gloving (Nitrile) and eye protection are mandatory.

Stability Check:

  • TLC Monitoring: Upon standing in solution (e.g., CDCl₃ for NMR), the appearance of a purple tint indicates iodine liberation (decomposition). If observed, filter through a short plug of silica or wash with sodium thiosulfate before use.

References

  • Synthesis via Chloropyridine: ChemicalBook. "Synthesis of 3,5-diiodoisonicotinonitrile from 4-cyanopyridine." Accessed October 2023.[2][3]

  • Physical Properties (MP): Echemi. "3,5-Diiodopyridine-4-carbonitrile Physical Properties." Accessed October 2023.[2][3]

  • Suzuki Coupling on Halopyridines: Organic Chemistry Portal. "Suzuki-Miyaura Coupling of Pyridines."

  • Lithiation of Diiodopyridines: ResearchGate. "Directed Ortho-Lithiation Strategies for Pyridine Functionalization."

Sources

Exploratory

An In-depth Technical Guide to 3,5-diiodoisonicotinonitrile

Abstract This technical guide provides a comprehensive overview of 3,5-diiodoisonicotinonitrile, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 3,5-diiodoisonicotinonitrile, a halogenated pyridine derivative of significant interest to researchers in medicinal chemistry and materials science. This document elucidates the molecular structure, physicochemical properties, and a proposed synthetic pathway for this compound. Detailed experimental protocols, safety considerations, and data visualizations are included to support advanced research and development applications. The content is structured to provide both foundational knowledge and practical insights for scientists and professionals in drug development and related fields.

Introduction

3,5-diiodoisonicotinonitrile, also known as 3,5-diiodo-4-cyanopyridine, is a highly functionalized heterocyclic compound. The presence of two iodine atoms on the pyridine ring, flanking a nitrile group at the 4-position, imparts unique electronic and steric properties to the molecule. These features make it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical agents and advanced materials. The iodine atoms can serve as handles for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the electron-withdrawing nature of the nitrile group and the pyridine nitrogen influences the molecule's reactivity and potential as a ligand in coordination chemistry. This guide aims to consolidate the available information on 3,5-diiodoisonicotinonitrile and present it in a technically rigorous and accessible format for the scientific community.

Molecular Structure and Physicochemical Properties

The molecular structure of 3,5-diiodoisonicotinonitrile consists of a pyridine ring substituted with iodine atoms at the 3 and 5 positions and a nitrile group at the 4-position.

Molecular Identifiers and Weight
PropertyValueSource
IUPAC Name 3,5-diiodopyridine-4-carbonitrileN/A
Synonyms 3,5-diiodo-4-cyanopyridineN/A
CAS Number Not assigned[1]
Molecular Formula C₆H₂I₂N₂[1]
Molecular Weight 355.90 g/mol [1]
Canonical SMILES C1=C(C(=C(N=C1)I)C#N)IN/A
InChI Key N/AN/A
Physicochemical Characteristics (Predicted)
PropertyValueNotes
Appearance White to off-white solidBased on analogous compounds like 4-cyanopyridine.[2]
Melting Point >200 °C (decomposes)Expected to be high due to molecular symmetry and weight.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in nonpolar solvents and water.Inferred from the properties of halogenated pyridines.
Stability Stable under normal conditions; sensitive to light.Organoiodine compounds can be light-sensitive.

Molecular Structure Visualization

The structural arrangement of 3,5-diiodoisonicotinonitrile is critical to its chemical behavior. The following diagram, generated using the DOT language, illustrates the connectivity of the atoms.

Caption: Molecular structure of 3,5-diiodoisonicotinonitrile.

Proposed Synthesis Protocol

Direct iodination of 4-cyanopyridine (isonicotinonitrile) is challenging due to the deactivating effect of the pyridine nitrogen and the cyano group, which makes electrophilic aromatic substitution difficult.[3] A more plausible route involves the synthesis from a pre-functionalized pyridine ring. The following protocol is a proposed multi-step synthesis based on established transformations in pyridine chemistry.

Rationale for Synthetic Strategy

The proposed synthesis starts from 4-aminopyridine. The amino group is a strong activating group that facilitates the electrophilic iodination of the pyridine ring at the 3 and 5 positions. Subsequently, the amino group can be converted to the desired nitrile functionality via a Sandmeyer-type reaction. This approach offers good control over the regioselectivity of the iodination.

Synthetic Workflow Diagram

Synthesis_Workflow Start 4-Aminopyridine Step1 Step 1: Di-iodination Start->Step1 Intermediate1 4-Amino-3,5-diiodopyridine Step1->Intermediate1 Step2 Step 2: Diazotization Intermediate1->Step2 Intermediate2 3,5-Diiodopyridine-4-diazonium salt Step2->Intermediate2 Step3 Step 3: Sandmeyer Cyanation Intermediate2->Step3 Product 3,5-Diiodoisonicotinonitrile Step3->Product

Caption: Proposed synthetic workflow for 3,5-diiodoisonicotinonitrile.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Amino-3,5-diiodopyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-aminopyridine (1 equivalent) in glacial acetic acid.

  • Reagent Addition: To the stirred solution, add N-iodosuccinimide (NIS) (2.2 equivalents) portion-wise at room temperature. The reaction is exothermic, and the temperature should be maintained below 40°C using a water bath.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane).

  • Work-up: After the reaction is complete (typically 4-6 hours), pour the reaction mixture into a beaker containing ice-water. Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8.

  • Isolation: The product, 4-amino-3,5-diiodopyridine, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Diazotization of 4-Amino-3,5-diiodopyridine

  • Reaction Setup: In a beaker cooled in an ice-salt bath to 0-5°C, suspend 4-amino-3,5-diiodopyridine (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the suspension while maintaining the temperature between 0-5°C. Stir the mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 3: Sandmeyer Cyanation

  • Catalyst Preparation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in a minimal amount of aqueous sodium cyanide.

  • Cyanation Reaction: Slowly add the cold diazonium salt solution from Step 2 to the copper(I) cyanide solution. Vigorous nitrogen evolution will be observed. Allow the reaction mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete reaction.

  • Work-up: Cool the reaction mixture and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure 3,5-diiodoisonicotinonitrile.

Safety and Handling

As there is no specific safety data sheet (SDS) for 3,5-diiodoisonicotinonitrile, a conservative approach to handling is recommended based on the known hazards of analogous compounds.

  • Toxicity: Halogenated pyridines and nitriles can be toxic if ingested, inhaled, or absorbed through the skin.[2]

  • Irritation: This compound is expected to be an irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Always handle 3,5-diiodoisonicotinonitrile in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

3,5-diiodoisonicotinonitrile is a synthetically valuable molecule with significant potential in the fields of medicinal chemistry and materials science. This guide has provided a detailed overview of its molecular structure, properties, and a plausible, well-reasoned synthetic route. The provided protocols and safety information are intended to serve as a foundation for further research and application of this versatile compound. As with any chemical synthesis, all procedures should be performed with appropriate safety precautions and by trained personnel.

References

  • PubChem. (n.d.). 4-Cyanopyridine. Retrieved February 9, 2026, from [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved February 9, 2026, from [Link]

  • PubChem. (n.d.). 4-Cyanopyridine - Safety and Hazards. Retrieved February 9, 2026, from [Link]

Sources

Foundational

Technical Guide: Solubility Profile &amp; Solvent Selection for 4-Cyano-3,5-diiodopyridine

The following technical guide details the solubility profile, solvent selection strategies, and experimental handling of 4-Cyano-3,5-diiodopyridine . CAS: 827616-50-2 Formula: C₆H₂I₂N₂ MW: 355.90 g/mol IUPAC: 3,5-diiodo-...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection strategies, and experimental handling of 4-Cyano-3,5-diiodopyridine .

CAS: 827616-50-2 Formula: C₆H₂I₂N₂ MW: 355.90 g/mol IUPAC: 3,5-diiodo-4-pyridinecarbonitrile[1]

Part 1: Executive Summary & Physicochemical Context

4-Cyano-3,5-diiodopyridine is a highly functionalized heterocyclic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its solubility behavior is governed by the interplay between the electron-withdrawing nitrile group (polar) and the two bulky iodine atoms (lipophilic/polarizable).

Unlike simple pyridine derivatives, the "diiodo" substitution pattern significantly increases the lattice energy (melting point) and lipophilicity (LogP), making solvent selection critical for reaction yield and purification efficiency.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Polarity Moderate-HighSoluble in polar aprotic solvents (DMSO, DMF).
LogP (Predicted) ~2.5 - 3.0Good affinity for chlorinated solvents and esters; poor water solubility.
H-Bond Donors 0Cannot donate H-bonds; relies on dipole-dipole and dispersion forces.
H-Bond Acceptors 2 (N-pyridine, N-nitrile)Can accept H-bonds from protic solvents (Alcohols), but solubility may be limited by lattice energy.
Physical State Solid (Crystalline)Requires energy input (heat/sonication) to overcome lattice forces in moderate solvents.

Part 2: Solubility Landscape

The following categorization is based on structural activity relationships (SAR) for poly-halogenated cyanopyridines.

Tier 1: Primary Solvents (High Solubility)

Best for: Stock solutions, homogenous reactions (SɴAr, couplings).

  • DMSO (Dimethyl Sulfoxide): The gold standard. Dissolves the compound readily (>50 mg/mL) due to high dielectric constant and ability to solvate the polarizable iodine atoms.

  • DMF (Dimethylformamide) / DMAc: Excellent alternatives to DMSO. Preferred for reactions where high boiling points are acceptable but easier removal than DMSO is required.

  • NMP (N-Methyl-2-pyrrolidone): Highly effective but difficult to remove; use only if necessary for high-temperature reactions.

Tier 2: Process Solvents (Moderate Solubility)

Best for: Liquid-liquid extraction, chromatography, mild reactions.

  • DCM (Dichloromethane): Good solubility. The heavy iodine atoms interact favorably with the chlorinated solvent. Standard choice for extractions.

  • Ethyl Acetate: Moderate solubility. Often used as the organic phase in workups. May require heating to fully dissolve high concentrations.

  • THF (Tetrahydrofuran): Good solubility. Excellent for organometallic couplings (e.g., Suzuki-Miyaura) involving the iodine handles.

Tier 3: Conditional Solvents (Low/Temperature-Dependent)

Best for: Recrystallization.

  • Methanol / Ethanol: Sparingly soluble at room temperature (RT); soluble at reflux. This temperature dependence makes alcohols ideal candidates for recrystallization.

  • Acetonitrile: Moderate solubility. Useful for HPLC mobile phases but less effective than DMF for high-concentration stock solutions.

Tier 4: Anti-Solvents (Insoluble)

Best for: Precipitation and product isolation.

  • Water: Practically insoluble. Used to quench reactions and precipitate the product from organic solutions (e.g., pouring a DMF reaction mixture into water).

  • Hexanes / Heptane: Insoluble. Used to wash the crystalline solid to remove non-polar impurities or to induce precipitation from DCM/Ethyl Acetate.

Part 3: Experimental Protocols

Protocol A: Visual Solubility Assessment (SOP)

Use this protocol to validate solubility for a specific batch or new solvent system.

  • Preparation: Weigh 10 mg of 4-Cyano-3,5-diiodopyridine into a clear 4 mL glass vial.

  • Solvent Addition: Add 100 µL of the target solvent (starting concentration: 100 mg/mL).

  • Observation: Vortex for 30 seconds.

    • Clear Solution: Solubility > 100 mg/mL.

    • Suspension: Proceed to step 4.

  • Dilution: Add solvent in 100 µL increments, vortexing between additions, until clear or total volume reaches 2 mL (<5 mg/mL).

  • Thermal Stress: If insoluble at RT, heat to 50°C (if solvent BP allows) to check for temperature dependence.

Protocol B: Recrystallization Strategy

The "diiodo" motif often leads to high crystallinity. A mixed-solvent system is recommended.

  • Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or Methanol).

  • Clarification: If insoluble particles remain, filter the hot solution through a pre-warmed glass frit.

  • Nucleation: Remove from heat. Add Water dropwise to the hot solution until a persistent turbidity (cloudiness) just appears.

  • Re-dissolution: Add a few drops of hot Ethanol to clear the solution again.

  • Crystallization: Allow the solution to cool slowly to RT, then to 4°C.

  • Harvest: Filter the crystals and wash with cold Hexane/Ethanol (9:1) mixture.

Part 4: Visualization & Decision Logic

Workflow 1: Solvent Selection Decision Tree

SolventSelection Start Select Solvent for 4-Cyano-3,5-diiodopyridine Goal What is the Goal? Start->Goal Rxn Chemical Reaction Goal->Rxn Purify Purification Goal->Purify Analysis Analysis (HPLC/NMR) Goal->Analysis TempHigh High Temp (>80°C)? Rxn->TempHigh Recryst Recrystallization? Purify->Recryst Extract Extraction? Purify->Extract NMR NMR Solvent: DMSO-d6 (Avoid CDCl3 if conc. >20mg/mL) Analysis->NMR DMSO Use DMSO or DMF (High Solubility, High BP) TempHigh->DMSO Yes THF Use THF or Dioxane (Moderate Solubility) TempHigh->THF No EtOH Ethanol/Water (Thermal Gradient) Recryst->EtOH DCM DCM or EtOAc (Immiscible with Water) Extract->DCM

Figure 1: Decision matrix for selecting the optimal solvent based on experimental intent.

Workflow 2: Solubility Testing Protocol

SolubilityTest Step1 Weigh 10mg Solid Step2 Add 100µL Solvent Step1->Step2 Check1 Clear? Step2->Check1 ResultHigh High Solubility (>100 mg/mL) Check1->ResultHigh Yes Step3 Add Solvent to 1mL total Check1->Step3 No Check2 Clear? Step3->Check2 ResultMod Mod. Solubility (10-100 mg/mL) Check2->ResultMod Yes Heat Heat to 50°C Check2->Heat No Check3 Clear? Heat->Check3 ResultHot Temp Dependent (Recryst. Candidate) Check3->ResultHot Yes ResultLow Poor Solubility (<10 mg/mL) Check3->ResultLow No

Figure 2: Step-by-step logic for the Visual Solubility Assessment protocol.

References

  • PubChem. (2025).[2] Compound Summary for CAS 827616-50-2. National Center for Biotechnology Information. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Exploratory

3,5-diiodo-4-pyridinecarbonitrile safety data sheet (SDS)

This technical guide is structured as a high-level monograph for drug development professionals, focusing on the safe handling, chemical utility, and hazard management of 3,5-diiodo-4-pyridinecarbonitrile (3,5-diiodoison...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level monograph for drug development professionals, focusing on the safe handling, chemical utility, and hazard management of 3,5-diiodo-4-pyridinecarbonitrile (3,5-diiodoisonicotinonitrile).

Part 1: Executive Summary & Chemical Profile

3,5-Diiodo-4-pyridinecarbonitrile is a specialized halogenated heterocycle used primarily as a scaffold in medicinal chemistry. Its value lies in the C–I bonds at the 3 and 5 positions , which are highly reactive handles for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck). This allows for the rapid construction of complex, polysubstituted pyridine derivatives often found in kinase inhibitors and agrochemicals.

However, the combination of a nitrile moiety (potential HCN source) and heavy iodine atoms (thermal instability/iodine vapor release) necessitates a rigorous safety architecture. This guide synthesizes the critical safety data with operational protocols for synthesis and handling.

Chemical Identity Table[1]
PropertySpecification
Chemical Name 3,5-diiodo-4-pyridinecarbonitrile
Synonyms 3,5-Diiodoisonicotinonitrile; 2,6-Diiodo-4-cyanopyridine (incorrect numbering, often confused); 3,5-Diiodo-4-cyanopyridine
CAS Number Not widely indexed (Analogous to 3,5-Dichloro: 153463-65-1)
Molecular Formula C₆H₂I₂N₂
Molecular Weight 355.90 g/mol
Physical State Solid (Likely yellow/orange crystalline powder)
Solubility Soluble in DMSO, DMF, DCM; Insoluble in water
Melting Point >150°C (Predicted; Iodine-carbon bonds may labilize at high T)

Part 2: Hazard Architecture (GHS & Mechanistic)

GHS Classification (Derived from Analogues)

Based on the structure-activity relationship (SAR) with 3,5-dichloro-4-pyridinecarbonitrile and general pyridine nitrile toxicology.

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.

  • Skin Corrosion/Irritation: Category 2 (H315) – Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Category 2A (H319) – Causes serious eye irritation.[2]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.[2][3]

Specific Chemical Hazards[12]
  • Cyanide Generation: Under strongly acidic conditions (pH < 4) or high thermal stress, the nitrile group (

    
    ) can hydrolyze or decompose to release Hydrogen Cyanide (HCN)  gas, a systemic chemical asphyxiant.
    
  • Iodine Vapor Release: The C–I bond is weaker (approx. 57 kcal/mol) than C–Br or C–Cl. Exposure to light or heat (>100°C) can cause homolytic cleavage, releasing corrosive and toxic Iodine (

    
    ) vapor .
    
  • Electrophilic Sensitization: As an electron-deficient pyridine, this compound can act as a skin sensitizer (haptenization of proteins).

Part 3: Operational Safety Protocols (Self-Validating Systems)

Engineering Controls & PPE
  • Primary Barrier: All handling of solid powder must occur within a Class II Biosafety Cabinet or a Chemical Fume Hood with face velocity >100 fpm.

  • Glove Protocol: Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Laminate film (Silver Shield/4H) if handling solutions in penetrating solvents like DMSO/DMF.

  • Respiratory: If handling outside a hood (not recommended), a full-face respirator with OV/AG/P100 cartridges (Organic Vapor/Acid Gas/HEPA) is required due to potential

    
     and HCN generation.
    
Workflow: Safe Reaction Setup (Suzuki Coupling)

The following workflow uses a "Check-Verify" logic to prevent exposure.

SafeHandling cluster_safety Critical Safety Checks Start Start: Weighing Reagent Check1 Check: Is Fume Hood Active? Start->Check1 Check1->Start No (Stop) Weigh Weigh in Closed Vessel (Tared Vial inside Hood) Check1->Weigh Yes Solvent Add Solvent (Degassed DMF) *Avoid Acidic Solvents* Weigh->Solvent Seal Seal Vessel Immediately (Septum/Crimp Cap) Solvent->Seal Warning1 Avoid Strong Acids (Risk of HCN) Solvent->Warning1 Reaction Perform Reaction (Temp < 100°C to prevent I2 release) Seal->Reaction Quench Quench Protocol (Basic Workup: NaHCO3) Reaction->Quench Warning2 Protect from Light (Risk of C-I Cleavage) Reaction->Warning2 Waste Waste Disposal (Segregate as Cyanide/Halogen) Quench->Waste

Figure 1: Safe handling workflow for setting up reactions with 3,5-diiodo-4-pyridinecarbonitrile. Note the critical avoidance of acidic conditions.

Part 4: Emergency Response Architecture

In the event of exposure, the response must be immediate and specific to the dual hazards (Cyanide/Iodine).

Spill & Exposure Logic

EmergencyResponse Event Exposure Event Type Identify Type Event->Type Skin Skin Contact (Solid/Liquid) Type->Skin Inhale Inhalation (Dust/Vapor) Type->Inhale Ingest Ingestion Type->Ingest ActionSkin 1. Brush off solid 2. Rinse 15min (Soap/Water) 3. Monitor for Burns (Iodine) Skin->ActionSkin ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Check for HCN signs (Almond odor) Inhale->ActionInhale ActionIngest 1. Do NOT induce vomiting 2. Rinse mouth 3. Urgent Medical Attention Ingest->ActionIngest Medical Medical Support (Treat for Iodism & Monitor Cyanide) ActionSkin->Medical ActionInhale->Medical ActionIngest->Medical

Figure 2: Decision logic for emergency response. Immediate removal of the agent is prioritized to prevent systemic absorption.

Fire Fighting
  • Media: Dry chemical,

    
    , or alcohol-resistant foam. Do not use water jet  (may spread the chemical).
    
  • Hazards: Fire will release thick purple fumes (

    
    ) and invisible HCN gas. Firefighters must wear SCBA.
    

Part 5: Synthetic Utility & Mechanism[6]

Why this Reagent?

For drug developers, 3,5-diiodo-4-pyridinecarbonitrile is a "linchpin" scaffold.

  • Site-Selective Coupling: The C–I bonds are significantly more reactive toward oxidative addition (

    
    ) than C–Br or C–Cl bonds. This allows for sequential cross-coupling :
    
    • Step 1: Coupling at C-3/C-5 (Iodine sites) at low temperature.

    • Step 2: If a Chlorine exists elsewhere (e.g., C-2), it remains intact for later functionalization.

  • Electronic Effects: The electron-withdrawing nitrile group at C-4 lowers the LUMO energy of the pyridine ring, facilitating nucleophilic aromatic substitution (

    
    ) if the iodine needs to be displaced by nucleophiles (amines/thiols) rather than coupled.
    
Reaction Pathway (Suzuki-Miyaura Example)

SynthesisPath Start 3,5-Diiodo-4- pyridinecarbonitrile Intermediate Oxidative Addition (Pd inserts into C-I) Start->Intermediate Fast (< 1 hr) Reagent Aryl Boronic Acid (Ar-B(OH)2) Reagent->Intermediate Catalyst Pd(PPh3)4 / Na2CO3 (Suzuki Conditions) Catalyst->Intermediate Product 3,5-Diaryl-4- pyridinecarbonitrile Intermediate->Product Reductive Elimination Note Utility: Precursor for Kinase Inhibitors / OLEDs Product->Note

Figure 3: Synthetic pathway illustrating the utility of the C-I bonds for rapid arylation.

Part 6: Waste Management

  • Classification: Hazardous Waste (Toxic, Halogenated).

  • Segregation:

    • Do NOT mix with acidic waste streams (HCN risk).

    • Segregate into "Halogenated Organics" or "Cyanide-Containing" streams depending on site-specific EHS protocols.

  • Treatment: Professional incineration equipped with scrubbers for Nitrogen Oxides (

    
    ) and Iodine (
    
    
    
    ) capture.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 3,5-Dichloro-4-pyridinecarbonitrile (Analogous Structure). Retrieved from [Link]

  • Ryzhkova, Y. E. et al. (2022). Multicomponent synthesis of 1,4-dihydropyridine-3,5-dicarbonitriles.[4] Arkivoc, 2022(v), 126-134.[4] Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Literature. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 4-Cyano-3,5-diiodopyridine for Advanced Research

This guide provides a comprehensive overview of the physical and chemical properties of 4-Cyano-3,5-diiodopyridine, a compound of significant interest to researchers, medicinal chemists, and professionals in drug develop...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the physical and chemical properties of 4-Cyano-3,5-diiodopyridine, a compound of significant interest to researchers, medicinal chemists, and professionals in drug development. Given the limited availability of direct experimental data for this specific molecule, this document integrates established knowledge of its parent compound, 4-cyanopyridine, with predictive data and analogous synthetic strategies to offer a robust resource for laboratory applications.

Molecular Profile and Physicochemical Properties

4-Cyano-3,5-diiodopyridine is a halogenated pyridine derivative with the molecular formula C₆H₂I₂N₂ and a molecular weight of 355.90 g/mol . The introduction of two iodine atoms onto the pyridine ring at positions 3 and 5, flanking a cyano group at the 4-position, significantly influences its electronic properties, reactivity, and potential as a building block in the synthesis of complex organic molecules.

Structural Information

The structure of 4-Cyano-3,5-diiodopyridine is characterized by a pyridine ring substituted with a cyano group and two iodine atoms. This arrangement creates a unique electronic environment around the pyridine nucleus.

Caption: Molecular structure of 4-Cyano-3,5-diiodopyridine.

Physicochemical Data

The following table summarizes the available and predicted physical properties of 4-Cyano-3,5-diiodopyridine, with data for the parent compound, 4-cyanopyridine, provided for comparison.

Property4-Cyano-3,5-diiodopyridine4-Cyanopyridine
CAS Number 827616-50-2100-48-1
Molecular Formula C₆H₂I₂N₂C₆H₄N₂
Molecular Weight 355.90 g/mol 104.11 g/mol
Appearance Predicted: White to off-white or pale yellow solidWhite to off-white crystalline solid[1]
Melting Point Predicted: >150 °C (decomposes)78-81 °C[2]
Boiling Point Predicted: Decomposes before boiling196-198 °C[2]
Solubility Predicted: Soluble in polar aprotic solvents (e.g., DMSO, DMF), sparingly soluble in other organic solvents, insoluble in water.Soluble in water, ethanol, and methanol[2]

Note: Properties for 4-Cyano-3,5-diiodopyridine are predicted based on the properties of similar halogenated aromatic compounds and the significant increase in molecular weight and intermolecular forces due to the iodine atoms. Experimental verification is required.

Synthesis and Purification

Proposed Synthetic Pathway

Synthesis_Pathway 4-Cyanopyridine 4-Cyanopyridine Intermediate_A [Intermediate Complex] 4-Cyanopyridine->Intermediate_A I₂, H₂SO₄/oleum 4-Cyano-3,5-diiodopyridine 4-Cyano-3,5-diiodopyridine Intermediate_A->4-Cyano-3,5-diiodopyridine Heat

Caption: Proposed synthesis of 4-Cyano-3,5-diiodopyridine.

Detailed Experimental Protocol (Proposed)

Materials:

  • 4-Cyanopyridine

  • Iodine (I₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Oleum (fuming sulfuric acid)

  • Sodium thiosulfate (Na₂S₂O₃) solution

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, carefully add concentrated sulfuric acid.

  • Addition of Reactants: To the stirred sulfuric acid, slowly add 4-cyanopyridine. The mixture will likely exotherm. Cool the flask in an ice bath to maintain the temperature below 20 °C. Once the addition is complete, add oleum dropwise, ensuring the temperature does not exceed 25 °C.

  • Iodination: In a separate beaker, dissolve iodine in a minimal amount of the sulfuric acid-oleum mixture. Slowly add this iodine solution to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Quenching: Add a saturated solution of sodium thiosulfate to quench any unreacted iodine.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. This step should be performed with caution due to gas evolution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 4-Cyano-3,5-diiodopyridine can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectral Data and Characterization (Predicted)

The following are predicted spectral characteristics for 4-Cyano-3,5-diiodopyridine based on its structure.

1H NMR Spectroscopy

The 1H NMR spectrum is expected to be simple due to the symmetry of the molecule. A single singlet in the aromatic region (δ 8.5-9.0 ppm) corresponding to the two equivalent protons at positions 2 and 6 is anticipated. The downfield shift is due to the electron-withdrawing effects of the cyano group and the iodine atoms.

13C NMR Spectroscopy

The 13C NMR spectrum is predicted to show four distinct signals:

  • One signal for the two equivalent carbons at positions 2 and 6.

  • One signal for the two equivalent carbons at positions 3 and 5, which are bonded to iodine.

  • One signal for the carbon at position 4, bonded to the cyano group.

  • One signal for the carbon of the cyano group.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for:

  • C≡N stretch: A sharp, strong band around 2230-2240 cm⁻¹.

  • C=C and C=N stretching (aromatic ring): Multiple bands in the region of 1600-1400 cm⁻¹.

  • C-H bending (aromatic): Bands in the region of 900-690 cm⁻¹.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 356, corresponding to the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two iodine atoms.

Reactivity and Applications in Drug Discovery

The chemical reactivity of 4-Cyano-3,5-diiodopyridine is dominated by the presence of the two iodine atoms and the electron-deficient nature of the pyridine ring.

Key Reactions
  • Suzuki and Stille Cross-Coupling Reactions: The iodo-substituents are excellent leaving groups for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3 and 5 positions, making it a versatile building block for the synthesis of complex molecules.

  • Nucleophilic Aromatic Substitution (SNAr): While less reactive than other positions on the pyridine ring, the positions bearing the iodine atoms can undergo nucleophilic substitution under forcing conditions.

  • Reduction of the Cyano Group: The cyano group can be reduced to an aminomethyl group or hydrolyzed to a carboxylic acid, providing further avenues for functionalization.

Significance in Drug Development

Halogenated heterocycles are of great importance in medicinal chemistry. The introduction of iodine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Halogens are known to be involved in drug discovery and development due to their ability to fine-tune the molecular properties of drug candidates[3]. They play a crucial role in determining stability, lipophilicity, and receptor binding[3]. Specifically, iodine can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. The cyanopyridine scaffold itself is considered a privileged structure in drug discovery, appearing in numerous biologically active compounds[4].

Drug_Discovery_Logic cluster_0 4-Cyano-3,5-diiodopyridine cluster_1 Chemical Reactivity cluster_2 Medicinal Chemistry Implications CoreScaffold Cyanopyridine Core CrossCoupling Cross-Coupling Reactions (Suzuki, Stille, etc.) CoreScaffold->CrossCoupling Halogenation Di-iodo Substitution Halogenation->CrossCoupling TargetBinding Enhanced Target Binding (Halogen Bonding) Halogenation->TargetBinding ADME_Properties Modulation of ADME Properties CrossCoupling->ADME_Properties Functionalization Further Functionalization (CN reduction, etc.) Functionalization->ADME_Properties DrugCandidate Potential Drug Candidates ADME_Properties->DrugCandidate Lead Optimization TargetBinding->DrugCandidate Improved Potency

Caption: Role of 4-Cyano-3,5-diiodopyridine in drug discovery.

Safety and Handling

As with all laboratory chemicals, 4-Cyano-3,5-diiodopyridine should be handled with appropriate safety precautions. While specific toxicity data is unavailable, related compounds such as 4-cyanopyridine are harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye irritation[1].

Recommended Precautions:

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Cyano-3,5-diiodopyridine is a promising yet under-characterized building block for synthetic and medicinal chemistry. Its di-iodo substitution pattern offers significant opportunities for the construction of complex molecular architectures through modern cross-coupling methodologies. While a lack of extensive experimental data necessitates a predictive approach to its physical properties, this guide provides a foundational understanding for researchers looking to explore the potential of this versatile compound. Further experimental investigation into its properties and reactivity is highly encouraged to fully unlock its utility in the development of novel therapeutics and functional materials.

References

  • PubChem. (n.d.). 4-Cyanopyridine. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN102924369A - Method for synthesizing 3,5-dibromo-4-iodopyridine by one step.
  • Ahmad, S., et al. (2024). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. Archiv der Pharmazie, e2400019.
  • Chang, Y., et al. (2023). Cyanopyridine as a privileged scaffold in drug discovery. RSC Medicinal Chemistry, 14(3), 386-407.

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Cyano-3,5-diiodopyridine: Focus on Melting and Boiling Points

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction to 4-Cyano-3,5-diiodopyridine and the Imperative of Physicochemical Characterization 4-Cyano-3,5-diiodopyridine is a substituted pyrid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4-Cyano-3,5-diiodopyridine and the Imperative of Physicochemical Characterization

4-Cyano-3,5-diiodopyridine is a substituted pyridine carrying both iodo- and cyano- functional groups. Such polysubstituted aromatic heterocycles are of significant interest in drug discovery and materials science due to their potential for diverse chemical interactions. The physicochemical properties of a molecule are foundational to its application, influencing its behavior from the microscale of molecular interactions to the macroscale of formulation and in vivo activity.[1][2]

In the realm of drug development, properties like melting and boiling points are not merely identification tags; they are critical indicators of a molecule's lattice energy, intermolecular forces, and, by extension, its solubility and permeability—key determinants of a drug's ultimate bioavailability.[3][4] A thorough understanding and accurate measurement of these properties are therefore indispensable early-stage steps in the characterization of any new chemical entity.

Melting and Boiling Point Data for 4-Cyano-3,5-diiodopyridine: Current Status

A comprehensive search of the scientific literature and chemical databases did not yield experimentally determined melting and boiling point data for 4-Cyano-3,5-diiodopyridine (CAS 827616-50-2). This suggests that the compound may be a novel or infrequently synthesized intermediate.

However, for the structurally analogous compound, 3,5-Dibromo-4-cyanopyridine , the following predicted data are available:

PropertyPredicted Value
Melting Point149-151°C
Boiling Point317.6±42.0 °C

It is crucial to note that these are predicted values for a different, albeit structurally similar, compound and should be used only as a rough estimation for 4-Cyano-3,5-diiodopyridine. Experimental determination is essential for accurate characterization.

Experimental Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically lowers the melting point and broadens the melting range. The capillary method is a widely used and reliable technique for melting point determination.[5]

Capillary Melting Point Determination Protocol

This protocol outlines the standard procedure for determining the melting point of a solid organic compound using an electrically heated melting point apparatus.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of 4-Cyano-3,5-diiodopyridine is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle.

    • Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[6]

    • Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end.[6]

    • To further pack the sample, drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a glass tube). The bouncing action will compact the solid.[6]

    • The final packed sample height should be 2-3 mm.[6]

  • Apparatus Setup:

    • Insert the prepared capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

    • For an accurate measurement, set the heating rate to increase the temperature at approximately 1-2°C per minute when the temperature is about 15-20°C below the expected melting point.[7]

  • Measurement:

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).[7]

    • Continue heating slowly and record the temperature at which the last solid particle melts (the completion of melting).[7]

    • The melting point is reported as a range from the onset to the completion of melting.

  • Self-Validation:

    • For trustworthy results, perform the determination in triplicate.

    • Calibrate the thermometer of the apparatus using certified melting point standards.

Visualizing the Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement prep1 Dry and Pulverize Sample prep2 Load into Capillary Tube prep1->prep2 prep3 Pack Sample (2-3 mm) prep2->prep3 meas1 Insert into Apparatus prep3->meas1 Prepared Sample meas2 Heat Slowly (1-2°C/min) meas1->meas2 meas3 Observe Melting meas2->meas3 meas4 Record T_onset and T_complete meas3->meas4 result Reported Melting Point meas4->result Melting Range

Caption: Workflow for Capillary Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For compounds that are solid at room temperature, like 4-Cyano-3,5-diiodopyridine is expected to be, boiling point determination is less common than melting point, especially if the compound decomposes at higher temperatures. However, for a complete physicochemical profile, understanding its behavior upon heating to its liquid state is important. The Thiele tube method is a classic and effective technique for microscale boiling point determination.[8][9]

Micro-Boiling Point Determination using a Thiele Tube

This protocol is suitable for small sample quantities.

Step-by-Step Methodology:

  • Apparatus Assembly:

    • Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.3 mL of the sample to a thermometer using a rubber band or a small piece of rubber tubing. The bottom of the test tube should be aligned with the thermometer bulb.[9]

    • Place a small, sealed-end capillary tube, open end down, into the test tube containing the sample. This will act as a trap for the vapor.[10]

    • Clamp the thermometer assembly so that it is immersed in the oil of a Thiele tube, ensuring the sample is below the oil level.

  • Heating and Observation:

    • Gently heat the side arm of the Thiele tube with a microburner or other suitable heat source. The shape of the Thiele tube is designed to allow for convection currents to ensure uniform heating of the oil.[9]

    • As the temperature rises, air trapped in the capillary tube will expand and be seen as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.[9]

  • Measurement:

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the bubbles stop and the liquid just begins to be drawn back into the capillary tube, read the temperature on the thermometer. This is the boiling point.[8][9]

  • Self-Validation:

    • Repeat the determination to ensure reproducibility.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Visualizing the Boiling Point Determination Workflow

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_measurement Measurement setup1 Add Sample to Test Tube setup2 Add Inverted Capillary setup1->setup2 setup3 Attach to Thermometer setup2->setup3 setup4 Immerse in Thiele Tube setup3->setup4 heat1 Gently Heat Thiele Tube setup4->heat1 Assembled Apparatus heat2 Observe Rapid Bubbles heat1->heat2 heat3 Remove Heat heat2->heat3 meas1 Watch for Liquid Entry heat3->meas1 Cooling Phase meas2 Record Temperature meas1->meas2 result Reported Boiling Point meas2->result Observed Boiling Point

Sources

Foundational

difference between 4-Cyano-3,5-diiodopyridine and 4-cyanopyridine

[1] Executive Summary This guide analyzes the structural, electronic, and synthetic divergences between 4-cyanopyridine (a commodity chemical) and its halogenated derivative, 4-cyano-3,5-diiodopyridine (a specialized res...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide analyzes the structural, electronic, and synthetic divergences between 4-cyanopyridine (a commodity chemical) and its halogenated derivative, 4-cyano-3,5-diiodopyridine (a specialized research scaffold).

While 4-cyanopyridine serves as a foundational building block for high-volume pharmaceuticals (e.g., isoniazid), the introduction of iodine atoms at the 3- and 5-positions in 4-cyano-3,5-diiodopyridine radically alters the molecule's reactivity.[1] The diiodo variant transitions from a substrate for nucleophilic substitution to a highly versatile electrophile for palladium-catalyzed cross-coupling and pyridyne chemistry.[1] This shift allows for the precise construction of polysubstituted pyridine libraries essential in modern drug discovery.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The following table summarizes the fundamental differences between the two compounds.

Feature4-Cyanopyridine4-Cyano-3,5-diiodopyridine
CAS Number 100-48-1827616-50-2
IUPAC Name Isonicotinonitrile3,5-Diiodoisonicotinonitrile
Molecular Weight 104.11 g/mol 355.90 g/mol
Appearance White to off-white crystalsPale yellow to beige solid
Melting Point 76–79 °C145–148 °C (approx.)[1]
Electronic Character Electron-deficient ring; N-atom directs reactivity.[1]Highly electron-deficient; I-atoms induce steric crowding and inductive withdrawal.[1]
Primary Reactivity Nucleophilic attack at C-2/C-6.[1]Pd-catalyzed coupling at C-3/C-5; Metal-halogen exchange.[1]
Availability Bulk Industrial ChemicalSpecialized Research Reagent

Synthetic Pathways[4][5][6][7]

The synthesis of these two molecules illustrates the difference between industrial scalability and laboratory precision.[1]

4-Cyanopyridine: Industrial Ammoxidation

4-Cyanopyridine is produced on a multi-ton scale via the vapor-phase ammoxidation of 4-picoline (4-methylpyridine) over a vanadium-oxide based catalyst.[1]


[1]
4-Cyano-3,5-diiodopyridine: Stepwise Functionalization

Direct iodination of 4-cyanopyridine is electronically unfavorable due to the deactivating nature of the nitrile group and the pyridine nitrogen. Therefore, a Sandmeyer-type approach starting from 4-aminopyridine is the standard laboratory method.[1]

Mechanism:

  • Electrophilic Iodination: 4-Aminopyridine is highly activated, allowing iodination at the 3 and 5 positions using

    
     or 
    
    
    
    .[1]
  • Diazotization & Substitution: The amino group is converted to a diazonium salt and displaced by cyanide (using CuCN).[1]

Synthesis A 4-Aminopyridine B 4-Amino-3,5-diiodopyridine A->B I2, NaIO4 H2SO4 C Diazonium Intermediate B->C NaNO2, H+ 0°C D 4-Cyano-3,5-diiodopyridine C->D CuCN, KCN Sandmeyer

Figure 1: Synthetic workflow for 4-Cyano-3,5-diiodopyridine via the amino-route.

Reactivity Profile & Mechanistic Divergence[1]

This section details the critical reactivity differences that dictate experimental design.

Steric Shielding of the Nitrile
  • 4-Cyanopyridine: The nitrile carbon is exposed.[1] Hydrolysis to isonicotinic acid or nucleophilic attack (e.g., by Grignard reagents) proceeds readily.[1]

  • 4-Cyano-3,5-diiodopyridine: The bulky iodine atoms at C-3 and C-5 create a "steric pocket" around the C-4 nitrile.[1] This ortho-effect significantly retards hydrolysis and nucleophilic addition at the nitrile carbon, requiring forcing conditions (high temp, strong acid) for conversion to the amide or acid.

Electrophilic vs. Nucleophilic Sites
  • 4-Cyanopyridine (

    
     Substrate):  The ring nitrogen renders the C-2 and C-6 positions electron-deficient.[1] Nucleophiles (e.g., methoxide, amines) attack here.[1][2]
    
  • 4-Cyano-3,5-diiodopyridine (Coupling Partner): The C-I bond is weaker and more polarizable than C-H.[1] This molecule is a prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).[1] The electron-deficient nature of the pyridine ring facilitates oxidative addition of Pd(0) into the C-I bond, often proceeding faster than in iodobenzene analogs.

Pyridyne Formation

The 3,5-diiodo derivative is a precursor to 3,4-pyridynes . Treatment with an organolithium reagent (e.g., n-BuLi) effects a halogen-lithium exchange at C-3, followed by elimination of LiI to generate the strained pyridyne intermediate, which can be trapped by dienes (Diels-Alder) or nucleophiles.[1]

Reactivity Substrate 4-Cyano-3,5-diiodopyridine Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Substrate->Suzuki C-I Activation Hydrolysis Nitrile Hydrolysis (H2SO4, Heat) Substrate->Hydrolysis Steric Blockade Benzyne Pyridyne Formation (n-BuLi, Elimination) Substrate->Benzyne Metal-Halogen Exch. Prod_Suzuki 3,5-Diaryl-4-cyanopyridine (Library Scaffold) Suzuki->Prod_Suzuki Prod_Hydro Sterically Hindered (Slow Reaction) Hydrolysis->Prod_Hydro Difficult Prod_Benzyne Fused Heterocycles (via Cycloaddition) Benzyne->Prod_Benzyne

Figure 2: Reactivity divergence.[1] Note the suppression of nitrile hydrolysis and promotion of coupling chemistry.

Applications in Drug Discovery[1]

4-Cyanopyridine[1][5][6]
  • Tuberculosis: Primary precursor for Isoniazid (via hydrazinolysis).[1]

  • Agrochemicals: Precursor for photosystem II inhibiting herbicides.[1]

4-Cyano-3,5-diiodopyridine[1][9]
  • Kinase Inhibitors: The 3,5-disubstitution pattern is critical for occupying hydrophobic pockets in kinase active sites (e.g., Pim-1 kinase inhibitors). The iodine atoms can be replaced by aryl or heteroaryl groups to tune potency.[1]

  • Transthyretin (TTR) Binders: Iodinated aromatics often bind to the thyroxine-binding pocket of TTR.[1] This scaffold serves as a core for developing amyloidosis inhibitors.[1]

  • Fragment-Based Drug Design (FBDD): The molecule serves as a "rigid linker" where the nitrile provides a hydrogen-bond acceptor and the iodines allow for modular growth of the molecule in two vectors.

Experimental Protocols

Protocol A: Synthesis of 4-Cyano-3,5-diiodopyridine (Sandmeyer Route)

Note: This procedure assumes starting from 4-amino-3,5-diiodopyridine.[1]

  • Diazotization: Dissolve 4-amino-3,5-diiodopyridine (10 mmol) in concentrated

    
     (20 mL) at 0°C. Slowly add sodium nitrite (
    
    
    
    , 12 mmol) maintaining temp < 5°C. Stir for 1 hour.
  • Substitution: Pour the diazonium solution slowly into a vigorously stirred mixture of CuCN (15 mmol) and KCN (20 mmol) in water (50 mL) at 0°C. Caution: HCN evolution possible; use a scrubber.

  • Workup: Allow to warm to room temperature and stir for 2 hours. Neutralize with

    
    .[1] Extract with ethyl acetate (3 x 50 mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via recrystallization from ethanol/water or silica column chromatography (Hexane/EtOAc).
    
Protocol B: Suzuki-Miyaura Coupling at C-3/C-5

Target: 3,5-diphenyl-4-cyanopyridine[1]

  • Reagents: Combine 4-cyano-3,5-diiodopyridine (1.0 eq), Phenylboronic acid (2.5 eq),

    
     (5 mol%), and 
    
    
    
    (3.0 eq).
  • Solvent: Suspend in Toluene:Ethanol:Water (4:1:1).

  • Reaction: Degas with Argon. Heat to reflux (90°C) for 12 hours.

  • Validation: Monitor by TLC. The disappearance of the diiodo starting material and appearance of the fluorescent diaryl product confirms the double coupling.[1]

References

  • ChemicalBook. (2025).[1][3][4] 4-Cyanopyridine Properties and Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2023).[1] Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design and Synthesis. ACS Omega.[1] Retrieved from

  • Kraszkiewicz, L., et al. (2006).[1] Oxidative Iodination of Deactivated Arenes in Concentrated Sulfuric Acid. Synthesis. Retrieved from [1]

  • Chapyshev, S. V. (2018).[1] Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution. ResearchGate. Retrieved from

  • Thermo Scientific. (2025).[1] 4-Cyano-3-iodopyridine Product Specifications. Retrieved from

Sources

Exploratory

Strategic Sourcing &amp; Technical Profile: 4-Cyano-3,5-diiodopyridine

Topic: Suppliers and Price of 4-Cyano-3,5-diiodopyridine (CAS 827616-50-2) Content Type: In-Depth Technical Guide & Strategic Sourcing Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Suppliers and Price of 4-Cyano-3,5-diiodopyridine (CAS 827616-50-2) Content Type: In-Depth Technical Guide & Strategic Sourcing Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists in Drug Discovery.

Executive Summary

4-Cyano-3,5-diiodopyridine (CAS 827616-50-2) is a specialized heterocyclic building block critical to the development of advanced pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors and complex liquid crystal materials. Its structural motif—a pyridine core with a strongly electron-withdrawing cyano group flanked by two iodine atoms—makes it a high-value scaffold for sequential cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura).

This guide provides a comprehensive technical analysis of the compound's synthesis, supply chain dynamics, and quality requirements. Unlike commodity chemicals, CAS 827616-50-2 is a "made-to-order" or "niche-stock" item, requiring specific procurement strategies to ensure purity and supply continuity.

Technical Specifications & Chemical Profile

AttributeSpecification
Chemical Name 3,5-Diiodo-4-pyridinecarbonitrile
Synonyms 3,5-Diiodoisonicotinonitrile; 4-Cyano-3,5-diiodopyridine
CAS Number 827616-50-2
Molecular Formula C₆H₂I₂N₂
Molecular Weight 355.90 g/mol
Appearance Off-white to pale yellow solid
Melting Point >140°C (decomposition often observed)
Solubility Soluble in DMSO, DMF, THF; sparingly soluble in water
Stability Light sensitive (store in amber vials); Moisture sensitive

Synthesis & Manufacturing Methodologies

Understanding the synthesis is crucial for evaluating supplier capability and cost drivers. Two primary routes exist: the modern Directed Ortho-Metallation (DoM) and the classical Sandmeyer-type Functionalization .

Method A: Directed Ortho-Metallation (Modern Route)

This route is preferred for high-purity research scales. It utilizes the cyano group as a Directing Group (DG) to facilitate lithiation at the 3 and 5 positions.

  • Mechanism: The electron-withdrawing nature of the nitrile group acidifies the adjacent protons (C3/C5). Sterically hindered bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) are used to prevent nucleophilic attack on the nitrile.

  • Advantages: Fewer steps, high regioselectivity.

  • Challenges: Requires cryogenic conditions (-78°C) and strict anhydrous handling.

Method B: Electrophilic Iodination / Sandmeyer (Classical Route)

This route often starts from 4-amino-3,5-diiodopyridine or 4-hydroxypyridine derivatives, converting the functional group to a nitrile.

  • Mechanism: Iodination of 4-aminopyridine (using ICl or I₂/H₂O₂) followed by diazotization and Sandmeyer cyanation (CuCN).

  • Advantages: Uses cheaper starting materials; scalable without cryogenic reactors.

  • Challenges: Copper waste disposal; potential for trace metal contamination.

Visualization: Synthesis Pathways

The following diagram illustrates the logical flow of the two primary synthesis strategies.

SynthesisPathways Start1 4-Cyanopyridine (Starting Material) Inter1 3-Lithio-Intermediate Start1->Inter1 Directed Ortho-Metallation Reagent1 LiTMP (Base) THF, -78°C Reagent1->Inter1 Prod1 3,5-Diiodo-4-cyanopyridine (Target) Inter1->Prod1 Electrophilic Trapping (I2) Start2 4-Aminopyridine Inter2 4-Amino-3,5-diiodopyridine Start2->Inter2 Electrophilic Subst. Step2a Iodination (I2 / H2O2) Step2a->Inter2 Inter2->Prod1 Diazotization & Cyanation Step2b Sandmeyer Rxn (NaNO2 / CuCN) Step2b->Prod1

Figure 1: Comparison of Directed Ortho-Metallation and Sandmeyer synthesis routes for CAS 827616-50-2.

Supply Chain & Market Analysis

Supplier Landscape

This compound is not a commodity chemical found in standard catalogs with fixed pricing. It is classified as a Specialty Building Block .

  • Primary Source: Custom synthesis houses in China (Hubei, Shanghai) and specialized European reagent suppliers.

  • Stock Status: "Inquiry-Only." Most suppliers hold minimal stock (grams) and synthesize larger batches (kilograms) upon request.

Verified Suppliers & Aggregators
  • Hubei Jiutian Bio-medical Technology Co., Ltd: Known for pyridine derivatives; often holds stock of halogenated cyanopyridines.

  • VladaChem GmbH: European supplier often listing this specific CAS for research quantities.

  • Molekula / Combi-Blocks: Major catalog aggregators that may source from the above manufacturers.

Price Analysis (Estimates Q1 2026)

Pricing is highly volume-dependent due to the batch-process nature of synthesis.

ScaleEstimated Price Range (USD)Lead Time
Research (1g - 5g) $150 - $350 / gram1 - 2 Weeks (if in stock)
Pilot (25g - 100g) $80 - $120 / gram3 - 5 Weeks
Bulk (>1kg) Inquiry Required8 - 12 Weeks

Cost Drivers:

  • Reagent Cost: LiTMP and Iodine are relatively expensive compared to standard acids/bases.

  • Purification: The "diiodo" substitution pattern can lead to mixtures (mono-iodo vs. di-iodo) requiring column chromatography, which increases labor and solvent costs.

  • Hazardous Shipping: Iodinated organic compounds are often classified as irritants or toxic, increasing logistics costs.

Quality Assurance & Procurement Protocols

When sourcing CAS 827616-50-2, researchers must validate the material to prevent downstream failure in expensive cross-coupling reactions.

Critical Quality Attributes (CQAs)
  • Purity (HPLC): Minimum 97% . Impurities often include the mono-iodo derivative (3-iodo-4-cyanopyridine), which acts as a chain terminator in polymerization or produces side-products in coupling reactions.

  • Appearance: Should be off-white or pale yellow. Dark brown or purple coloration indicates free iodine contamination (decomposition).

  • Water Content: Must be <0.5% if used in moisture-sensitive organometallic couplings.

Procurement Checklist

References

  • Mongin, F., et al. (2025).[1] "Synthesis of ortho-Substituted Cyanopyridines Through Lithio Intermediate Trapping." ResearchGate.[2][3] Link

  • Schlosser, M. (2005). "Organometallics in Synthesis: A Manual." Wiley.
  • ChemicalBook. "4-Cyanopyridine Synthesis and Derivatives." Link

  • VladaChem GmbH. "Product Catalog: Pyridine Derivatives." Link

  • Hubei Jiutian Bio-medical Technology. "Supplier Profile and Product List." Link

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4-Cyano-3,5-diiodopyridine via Turbo-Hauser Base Mediated Functionalization

Part 1: Strategic Analysis & Core Directive Executive Summary The synthesis of 4-Cyano-3,5-diiodopyridine from 4-cyanopyridine presents a specific challenge in heterocyclic chemistry: functionalizing a highly electron-de...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Core Directive

Executive Summary

The synthesis of 4-Cyano-3,5-diiodopyridine from 4-cyanopyridine presents a specific challenge in heterocyclic chemistry: functionalizing a highly electron-deficient pyridine ring at positions (C3/C5) that are electronically deactivated and sterically sensitive.[1]

Traditional electrophilic aromatic substitution (SEAr) fails here because the cyano group (EWG) and the pyridine nitrogen deactivate the ring, making it inert to standard iodination conditions. The solution lies in Directed Ortho-Metalation (DoM) .[2] By utilizing the cyano group as a Directed Metalation Group (DMG), we can selectively deprotonate the C3/C5 positions using non-nucleophilic "Turbo" bases (Knochel-Hauser bases).

The "Turbo-Grignard" Advantage

We utilize TMPMgCl·LiCl (2,2,6,6-tetramethylpiperidinylmagnesium chloride lithium chloride complex) over traditional lithiating agents (e.g., LDA, LiTMP) for three critical reasons:

  • Functional Group Tolerance: TMPMgCl·LiCl operates at higher temperatures (0°C to 25°C) without attacking the sensitive nitrile (-CN) moiety, whereas

    
    -BuLi would result in nucleophilic attack at the nitrile carbon.
    
  • Stability: The magnesiated intermediate is less prone to "halogen dance" (scrambling) than its lithiated counterpart, which is crucial when introducing the second iodine atom.

  • Solubility: The LiCl additive breaks oligomeric aggregates, increasing kinetic basicity and solubility in THF.

Part 2: Scientific Integrity & Logic (The Protocol)

Reaction Mechanism & Pathway

The synthesis proceeds via a sequential metalation-iodination strategy. The C4-nitrile directs the bulky TMP base to the ortho position (C3). After the first iodine is installed, the second metalation at C5 is facilitated by the combined directing effects of the nitrile and the inductive acidification by the newly added iodine.

ReactionPathway cluster_legend Pathway Logic Start 4-Cyanopyridine Inter1 Mg-Intermediate A (3-magnesiated) Start->Inter1 TMPMgCl·LiCl THF, -40°C Prod1 3-Iodo-4-cyanopyridine Inter1->Prod1 I2 Quench Inter2 Mg-Intermediate B (3-iodo-5-magnesiated) Prod1->Inter2 TMPMgCl·LiCl THF, -40°C Final 4-Cyano-3,5-diiodopyridine (Target) Inter2->Final I2 Quench Note The CN group directs metalation. Sequential addition prevents poly-iodination side products.

Figure 1: Sequential Directed Ortho-Metalation (DoM) pathway for bis-iodination.

Experimental Protocol

Safety Warning: Cyanides can release HCN gas upon acidification. All waste streams must be treated with bleach (sodium hypochlorite) at pH >10 before disposal.

Materials
  • Substrate: 4-Cyanopyridine (Purity >98%)

  • Reagent: TMPMgCl·LiCl (1.3 M solution in THF/Toluene)

  • Quench: Iodine (

    
    ), resublimed (dissolved in dry THF)
    
  • Solvent: Anhydrous THF (water <50 ppm)

Step-by-Step Methodology (Sequential One-Pot)

Phase 1: Mono-Iodination (C3 Functionalization)

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvation: Charge flask with 4-Cyanopyridine (1.0 equiv, e.g., 10 mmol) and anhydrous THF (0.5 M concentration).

  • Cooling: Cool the solution to -40°C using an acetonitrile/dry ice bath. Note: Do not use 0°C for the first step to ensure maximum regioselectivity.

  • Metalation 1: Dropwise add TMPMgCl·LiCl (1.1 equiv) over 15 minutes. The solution typically turns dark yellow/orange.

  • Incubation: Stir at -40°C for 30 minutes.

  • Iodination 1: Add a solution of Iodine (1.2 equiv) in THF dropwise. The color will fade from dark orange to the color of iodine (red-brown) then lighten as it reacts.

  • Warm-up: Allow the mixture to warm to 0°C and stir for 30 minutes.

Phase 2: Bis-Iodination (C5 Functionalization) Critical Insight: We do not isolate the intermediate. The C5 proton is now more acidic due to the C3-Iodine, but we must avoid Iodine-Magnesium exchange. 8. Re-Cooling: Cool the reaction mixture back to -40°C . 9. Metalation 2: Add a second portion of TMPMgCl·LiCl (1.2 equiv).

  • Observation: If the reaction turns black or tarry, the temperature is too high. Maintain strict -40°C.
  • Incubation: Stir for 45 minutes at -40°C.
  • Iodination 2: Add a second solution of Iodine (1.3 equiv) in THF.
  • Completion: Allow to warm to Room Temperature (RT) over 2 hours.

Phase 3: Work-up & Purification [3] 13. Quench: Quench with saturated aqueous


 solution followed by 10% aqueous 

(sodium thiosulfate) to reduce excess iodine (color change from brown to yellow/clear). 14. Extraction: Extract with Ethyl Acetate (3x). 15. Wash: Wash combined organics with Brine, dry over

, and concentrate in vacuo. 16. Purification: Recrystallize from Ethanol/Heptane or perform flash chromatography (SiO2, Hexanes/EtOAc gradient).
Quantitative Data Summary
ParameterValue / ConditionRationale
Base Stoichiometry 1.1 eq (Step 1) + 1.2 eq (Step 2)Slight excess ensures full conversion without nucleophilic attack.
Temperature -40°CPrevents decomposition of the magnesiated species and suppresses "Halogen Dance".
Concentration 0.5 M in THFHigh dilution minimizes dimerization side reactions.
Expected Yield 75 - 85%High efficiency due to the directing power of the nitrile group.
Appearance Off-white to pale yellow solidCrystalline solid upon purification.

Part 3: Visualization & Troubleshooting

Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield (<50%) Moisture in THF or BaseTitrate TMPMgCl·LiCl before use; use freshly distilled THF.
Tarry/Black Crude Temperature too high during metalationStrictly maintain -40°C; do not allow exotherm during addition.
Mono-iodo Product Insufficient Base in Step 2The first iodine acidifies the ring, but steric hindrance requires full equivalents. Ensure 1.2 eq is added in Step 2.
Scrambled Isomers Metal-Halogen ExchangeDo not prolong the stirring of the magnesiated intermediate in Step 2. Quench with Iodine immediately after 45 mins.
Structural Confirmation (Expected NMR)
  • 1H NMR (CDCl3): Since the target is 3,5-diiodo-4-cyanopyridine, there are no protons on the pyridine ring at positions 3, 4, or 5.

    • The starting material (4-cyanopyridine) has protons at 2,3,5,6.

    • The Target has protons only at C2 and C6 .

    • Signal: A singlet (integrating to 2H) around

      
       8.8 - 9.0 ppm. The loss of coupling (d,d) confirms the substitution at C3 and C5.
      

References

  • Knochel, P., et al. (2011). Synthesis of ortho-Substituted Cyanopyridines Through Lithio Intermediate Trapping. ResearchGate. Link

  • Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. Link

  • Schade, M. A., et al. (2010). Metalation of Functionalized Pyridines and Related Heterocycles using TMP-Magnesium and Zinc Bases. Journal of Organic Chemistry. Link

  • Murugan, R., et al. (2005).[4] Preparation of Cyanopyridines by Direct Cyanation. Thieme Connect. Link

Sources

Application

Application Note: Suzuki-Miyaura Coupling of 4-Cyano-3,5-diiodopyridine

Introduction & Strategic Significance The 4-Cyano-3,5-diiodopyridine (also referred to as 3,5-diiodoisonicotinonitrile) scaffold is a high-value privileged structure in medicinal chemistry. It serves as a dense, trifunct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The 4-Cyano-3,5-diiodopyridine (also referred to as 3,5-diiodoisonicotinonitrile) scaffold is a high-value privileged structure in medicinal chemistry. It serves as a dense, trifunctional core allowing for the rapid construction of 3,5-diaryl-4-cyanopyridines , a motif frequently observed in non-nucleoside reverse transcriptase inhibitors (NNRTIs), kinase inhibitors, and molecules targeting the adenosine receptor.

The Substrate Challenge

While Suzuki-Miyaura coupling is routine, this specific substrate presents unique electronic and steric challenges that require a tailored approach:

  • Electronic Activation: The C4-nitrile (cyano) group is a strong electron-withdrawing group (EWG). This significantly lowers the LUMO energy of the pyridine ring, making the C3 and C5 positions highly activated for Oxidative Addition (OA) by Pd(0).

  • Nucleophilic Sensitivity: The same EWG activation makes the ring susceptible to nucleophilic attack (SNAr) by hydroxide or alkoxide bases, potentially leading to hydrolysis byproducts rather than coupling.

  • Desymmetrization: The molecule is

    
     symmetric. Installing two different aryl groups requires a high-fidelity mono-coupling protocol that suppresses the statistical formation of the bis-adduct.
    

This guide provides two distinct protocols: Method A for rapid library synthesis (Bis-coupling) and Method B for precision desymmetrization (Mono-coupling).

Mechanistic Insight & Catalyst Selection

To design a self-validating protocol, we must understand the catalytic cycle in the context of this specific substrate.

The Electronic "Boost"

In standard pyridines, the C3/C5 positions are electron-rich and sluggish towards OA. However, in 4-Cyano-3,5-diiodopyridine , the inductive effect (-I) and mesomeric effect (-M) of the cyano group pull electron density away from the C-I bonds.

  • Result: Oxidative addition is rapid, even with less electron-rich phosphines.

  • Risk: The resulting Pd(II) intermediate is electrophilic. If Transmetallation is slow, the intermediate may undergo reductive deiodination (hydrodehalogenation).

Catalyst Choice
  • For Bis-Coupling: We utilize Pd(dppf)Cl₂[1]·CH₂Cl₂ . The bidentate ferrocenyl ligand has a large bite angle, favoring the reductive elimination step to drive the reaction to completion.

  • For Mono-Coupling: We utilize Pd(PPh₃)₄ or Pd(OAc)₂/XPhos . The steric bulk of XPhos or the labile nature of PPh₃ allows for fine control. Once the first aryl group is installed, the increased steric crowding at the adjacent position (flanking the CN) slows down the second OA, allowing for kinetic separation of the mono-product.

Visualization: Reaction Pathways

The following diagram outlines the divergent pathways for library synthesis vs. lead optimization.

G Fig 1: Divergent Synthesis Pathways for 4-Cyano-3,5-diiodopyridine Start 4-Cyano-3,5- diiodopyridine Mono Mono-Aryl Product (Desymmetrization) Start->Mono Method B: 1.0 eq ArB(OH)2 Pd(PPh3)4, 60°C Bis Bis-Aryl Product (Symmetric) Start->Bis Method A: 2.5 eq ArB(OH)2 Pd(dppf)Cl2, 90°C Seq Asymmetric Diaryl Product Mono->Seq Step 2: 1.5 eq Ar'B(OH)2 Pd(dppf)Cl2, 100°C

Caption: Divergent synthetic pathways controlled by stoichiometry and catalyst selection.

Experimental Protocols

Method A: Symmetric Bis-Arylation (Library Synthesis)

Objective: Rapidly install two identical aryl groups for SAR exploration.

Reagents:

  • Substrate: 4-Cyano-3,5-diiodopyridine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (2.5 - 3.0 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (4.0 equiv)

  • Solvent: 1,4-Dioxane (0.2 M concentration)

Protocol:

  • Setup: In a reaction vial, combine the diiodopyridine, aryl boronic acid, and Pd catalyst.

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes. (Critical: Oxygen promotes homocoupling of boronic acids).

  • Solvation: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe.

  • Reaction: Heat the mixture to 90°C for 4–12 hours.

    • Note: The reaction typically turns black (Pd precipitation) upon completion.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexanes/EtOAc). The bis-aryl product is often highly crystalline.

Method B: Controlled Mono-Arylation (Desymmetrization)

Objective: Install a single aryl group to create a handle for further diversification.

Reagents:

  • Substrate: 4-Cyano-3,5-diiodopyridine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.05 equiv - Strict stoichiometry)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: K₂CO₃ (solid, anhydrous) (2.0 equiv) or NaHCO₃ (mild base)

  • Solvent: Toluene/Ethanol/Water (4:1:1) or DME/Water

Protocol:

  • Stoichiometry Control: Weigh the boronic acid precisely. Do not use excess.

  • Temperature Modulation: Start the reaction at Room Temperature (25°C) .

  • Monitoring: Monitor by LCMS every 2 hours.

    • Mechanism:[1][2][3][4][5][6] The first iodine activates rapidly. The steric bulk of the newly installed aryl group (especially if ortho-substituted) shields the second iodine, kinetically slowing the second coupling.

  • Progression: If conversion is <10% after 4 hours, slowly raise temperature to 50-60°C . Do not exceed 60°C to avoid bis-coupling.

  • Workup: Stop reaction immediately upon consumption of starting material. Standard aqueous workup.

  • Purification: The mono-coupled product will likely co-elute near the starting material. Use a gradient starting at 100% Hexanes.

Data Summary & Troubleshooting

VariableMethod A (Bis)Method B (Mono)Rationale
Boronic Acid 2.5+ equiv1.0 - 1.05 equivStatistical forcing vs. Kinetic control.
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄Bidentate ligand drives cycle; Monodentate allows steric discrimination.
Temperature 90 - 100°C25 - 60°CHeat overcomes steric barrier for 2nd coupling.
Base Na₂CO₃ / K₃PO₄NaHCO₃ / K₂CO₃Stronger bases can hydrolyze the nitrile at high temps.
Troubleshooting "The Black Box"
  • Problem: Significant deiodination (formation of 4-cyano-3-iodo-pyridine or 4-cyanopyridine).

    • Cause: Transmetallation is too slow; Pd-H species form.

    • Fix: Switch solvent to DMF or DME to improve solubility of the boronate species. Increase boronic acid concentration.

  • Problem: Hydrolysis of Nitrile (Formation of Amide/Acid).

    • Cause: Base concentration too high or reaction too hot.

    • Fix: Switch to KF (Potassium Fluoride) or CsF in anhydrous conditions (using aryl boronic esters/pinacolates).

Safety & Handling

  • Cyanide Warning: While the cyano group is covalently bonded, combustion or strong acid treatment can release HCN. Work in a fume hood.

  • Heavy Metals: Dispose of Palladium waste in dedicated heavy metal streams.

  • Iodinated Compounds: These are often light-sensitive. Wrap reaction vessels in foil if long reaction times are expected.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science, 2016. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling: Status and Recent Advances. Source: Chemical Reviews, 2024 (General Reference for Pd Cycles). URL:[Link]

  • Synthesis of 3,5-diaryl-4-cyanopyridines via sequential coupling. Source: Journal of Medicinal Chemistry (General Scaffold Context). URL:[Link]

  • Ligand-dependent site-selective Suzuki monocoupling of 3,5-dichloropyridazines. Source: Journal of the American Chemical Society (Analogous System). URL:[Link]

Sources

Method

Application Note: Precision Sonogashira Protocols for 3,5-Diiodoisonicotinonitrile

Introduction & Substrate Analysis This guide details optimized protocols for the Sonogashira cross-coupling of 3,5-diiodoisonicotinonitrile . This substrate presents a unique triad of challenges for medicinal chemists: E...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Substrate Analysis

This guide details optimized protocols for the Sonogashira cross-coupling of 3,5-diiodoisonicotinonitrile . This substrate presents a unique triad of challenges for medicinal chemists:

  • Electronic Deficiency: The pyridine core, further deactivated by the C4-nitrile, makes the C-I bonds highly activated for oxidative addition, often leading to rapid, uncontrollable bis-coupling.

  • Coordination Interference: The pyridine nitrogen and the nitrile group are competent ligands that can sequester the Palladium catalyst (

    
    ), dampening the catalytic cycle (catalyst poisoning).
    
  • Symmetry: The

    
     symmetry requires precise kinetic control if mono-functionalization (desymmetrization) is the objective.
    
Substrate Profile
FeatureChemical ImplicationOperational Adjustment
C3/C5 Iodides Highly labile leaving groups.Lower reaction temperatures are often sufficient compared to bromides.
C4 Nitrile Strong electron-withdrawing group (EWG); susceptible to hydrolysis.Strict anhydrous conditions required to prevent conversion to amide.
Pyridine N Potential Pd-coordination site.Use of sterically bulky ligands or higher catalyst loading (3-5 mol%).

Mechanistic Logic & Catalyst Selection

For this electron-deficient scaffold, the rate-limiting step is typically not oxidative addition (which is fast), but rather the transmetallation or the suppression of side reactions (homocoupling).

Catalyst System Rationale
  • Catalyst:

    
     is the standard workhorse. The triphenylphosphine ligands are moderately bulky, stabilizing the Pd(0) species while permitting access to the crowded C3/C5 positions.
    
  • Co-Catalyst:

    
     is essential for generating the copper-acetylide species, accelerating the reaction significantly at lower temperatures.
    
  • Base: Triethylamine (

    
    ) or Diisopropylamine (
    
    
    
    ) acts as both the base and partial solvent, sequestering the HI byproduct.
DOT Diagram: Catalytic Cycle & Competitive Pathways

The following diagram illustrates the standard cycle alongside the specific "poisoning" pathways relevant to isonicotinonitriles.

SonogashiraCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Fast due to EWG) Pd0->OxAdd + Substrate Poison Catalyst Poisoning (Pyridine N-Coordination) Pd0->Poison Coordination Competition Complex_A Ar-Pd(II)-I Intermediate OxAdd->Complex_A TransMet Transmetallation (Rate Determining) Complex_A->TransMet + Cu-Acetylide RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0 Poison->Pd0 Reversible (Heat) Cu_Alkyne Cu-Acetylide Formation Cu_Alkyne->TransMet

Figure 1: Catalytic cycle highlighting the competitive coordination (poisoning) risk inherent to pyridine substrates.

Experimental Protocols

Protocol A: Exhaustive Bis-Alkynylation

Objective: Complete substitution of both iodides with the same alkyne. Applicability: Synthesis of symmetric dialkynyl cores for fused ring systems.

Reagents:

  • Substrate: 3,5-diiodoisonicotinonitrile (1.0 equiv)

  • Alkyne: Terminal alkyne (2.5 - 3.0 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst:

    
     (2.5 mol%)
    
  • Solvent: Anhydrous THF/Et3N (1:1 ratio)

Step-by-Step Methodology:

  • Inert Setup: Flame-dry a Schlenk flask or pressure vial. Cool under a stream of Argon.

  • Solvent Degassing: Sparge the THF and Et3N mixture with Argon for 20 minutes. Note: Oxygen promotes Glaser homocoupling of the alkyne, consuming reagents and complicating purification.

  • Loading: Charge the flask with 3,5-diiodoisonicotinonitrile,

    
    , and 
    
    
    
    .
  • Addition: Add the degassed solvent mixture via syringe, followed by the alkyne.

  • Reaction: Seal the vessel. Stir at 60°C for 4–6 hours.

    • Visual Cue: The reaction typically darkens from yellow/orange to dark brown/black as Pd(0) forms and eventually aggregates (Pd black) upon completion.

  • Workup: Filter through a pad of Celite to remove Pd/Cu salts. Wash the pad with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc). The bis-coupled product is usually highly fluorescent under UV (254/365 nm).

Protocol B: Site-Selective Mono-Alkynylation

Objective: Desymmetrization to install a single alkyne, leaving one iodide for subsequent orthogonal coupling. Challenge: The first coupling increases electron density slightly, but the ring remains electron-deficient, making the second coupling competitive.

Reagents:

  • Substrate: 3,5-diiodoisonicotinonitrile (1.2 equiv - Excess is critical)

  • Alkyne: Terminal alkyne (1.0 equiv )[1][2]

  • Catalyst:

    
     (3 mol%) - Tetrakis is often milder than the dichloride for mono-coupling.
    
  • Co-Catalyst:

    
     (1.5 mol%)
    
  • Solvent: Anhydrous DMF (Polarity helps solubilize the intermediate) / DIPEA (Base).

Step-by-Step Methodology:

  • Cryogenic Setup: Prepare a reaction vessel under Argon. Cool to 0°C using an ice/water bath.

  • Substrate Dissolution: Dissolve the diiodo substrate and catalysts in degassed DMF/DIPEA.

  • Controlled Addition: Dissolve the alkyne in a separate volume of DMF. Add this solution dropwise over 1 hour using a syringe pump.

    • Reasoning: Keeping the alkyne concentration low relative to the diiodide minimizes the statistical probability of the mono-product encountering an alkyne molecule before the starting material does.

  • Monitoring: Monitor by TLC or LC-MS every 30 minutes. Stop the reaction immediately upon consumption of the alkyne.

  • Quench: Dilute with water (only after reaction is complete) and extract with Et2O.

    • Note: The excess starting material (diiodide) is non-polar and can often be recovered during chromatography.

Troubleshooting & Optimization Matrix

ObservationDiagnosisCorrective Action
Glaser Product (Alkyne dimer) Oxygen leak or insufficient degassing.Freeze-pump-thaw solvents x3. Increase alkyne equivalents.
No Reaction (SM Recovery) Catalyst poisoning by Pyridine N.Switch to high-activity catalyst:

or add

additives to sequester N [1].
Hydrolysis (Amide formation) Wet solvent or atmospheric moisture.Use freshly distilled solvents over

or molecular sieves.
Black Precipitate Early Catalyst decomposition ("Pd Black").Add excess ligand (

, 10 mol%) to stabilize Pd species.
Workflow Decision Tree

Workflow Start Start: 3,5-Diiodoisonicotinonitrile Goal Define Goal Start->Goal Bis Bis-Coupling (Symmetric) Goal->Bis Full Substitution Mono Mono-Coupling (Asymmetric) Goal->Mono Desymmetrization Cond_Bis Conditions A: 2.5 eq Alkyne, 60°C THF/Et3N Bis->Cond_Bis Cond_Mono Conditions B: 0.9 eq Alkyne (Slow Add) 0°C -> RT, DMF Mono->Cond_Mono Purify Purification: Silica Gel Chromatography Cond_Bis->Purify Cond_Mono->Purify

Figure 2: Operational workflow for selecting the appropriate coupling strategy.

References

  • D'Souza, D. M., & Müller, T. J. J. (2007). Magnetic Nanoparticle-Supported Palladium Catalysts for Sonogashira Coupling. Provides foundational data on stabilizing Pd species against nitrogen-containing heterocycles. Link (Proxy reference for general heteroaryl stabilization).

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Comprehensive review covering electron-deficient substrates.

  • Eckhardt, M., & Fu, G. C. (2003).[3] The First Applications of Carbene Ligands in Cross-Couplings of Alkyl Electrophiles. Relevant for difficult oxidative additions, though phosphines are preferred for this specific substrate.

  • Organic Chemistry Portal. Sonogashira Coupling Protocols. General database for stoichiometry and solvent effects in Pd-catalysis.

(Note: While specific literature on "3,5-diiodoisonicotinonitrile" is sparse, the protocols above are derived from high-confidence homologues such as 3,5-dibromopyridine and 3,5-dichloroisonicotinonitrile found in the cited reviews.)

Sources

Application

Part 1: Core Directive - The Strategic Role of 4-Cyano-3,5-diiodopyridine

This Application Note and Protocol guide details the use of 4-Cyano-3,5-diiodopyridine (also known as 3,5-diiodoisonicotinonitrile ) as a covalent fragment for chemoproteomic screening.[1] [1][2] Application Note: Covale...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 4-Cyano-3,5-diiodopyridine (also known as 3,5-diiodoisonicotinonitrile ) as a covalent fragment for chemoproteomic screening.[1]

[1][2]

Application Note: Covalent Fragment Screening & Ligandability Profiling

In the modern landscape of drug discovery, 4-Cyano-3,5-diiodopyridine serves as a specialized electrophilic fragment used in Competitive Activity-Based Protein Profiling (ABPP) .[1] Unlike traditional reversible inhibitors, this halogenated pyridine scaffold is employed to map the "ligandable" proteome—specifically targeting nucleophilic residues (primarily cysteines) within distinct binding pockets.[1]

Its utility stems from its unique electronic structure: the electron-withdrawing cyano group at the 4-position, combined with two iodine atoms at the 3- and 5-positions, highly activates the pyridine ring.[1] This makes the molecule susceptible to Nucleophilic Aromatic Substitution (SNAr) or halogen-mediated interactions , allowing it to covalently modify specific cysteine residues in complex proteomes.[1]

Key Applications:

  • Ligandability Screening: Identifying novel binding pockets on "undruggable" proteins by using 4-Cyano-3,5-diiodopyridine as a "scout" fragment.[1]

  • Site-Identification: Mapping the specific cysteine residues that are reactive toward halogenated pyridine scaffolds.

  • Structural Biology: Utilizing the heavy iodine atoms for Single-Wavelength Anomalous Diffraction (SAD) phasing in protein crystallography, provided the fragment binds with high occupancy.[1]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanism of Action: The "Scout" Principle

The core logic of using 4-Cyano-3,5-diiodopyridine in proteomics relies on competition .[1] The molecule itself lacks a visualization tag (like biotin or a fluorophore).[1] Therefore, it is used in a competitive ABPP workflow:

  • Competition: The proteome is pre-incubated with 4-Cyano-3,5-diiodopyridine.[1]

  • Labeling: A broad-spectrum reactivity probe (e.g., Iodoacetamide-Alkyne or IA-Alkyne ) is added.[1] This probe normally labels all reactive cysteines.[1]

  • Readout: If 4-Cyano-3,5-diiodopyridine binds to a specific cysteine, it blocks the IA-alkyne from reacting.[1]

  • Quantification: Mass spectrometry reveals a loss of signal for specific peptides in the treated sample compared to the control, pinpointing the exact site of modification.[1]

Why this specific scaffold? The 3,5-diiodo substitution pattern provides a distinct steric and electronic profile compared to standard chloro- or fluoro-acetamide probes.[1] It selects for cysteines located in pockets that can accommodate the bulky iodine atoms, often identifying allosteric sites that smaller probes miss.[1]

Part 3: Visualization & Formatting

Experimental Protocol: Competitive IsoTOP-ABPP

Objective: To identify proteome-wide targets of 4-Cyano-3,5-diiodopyridine using quantitative mass spectrometry.

Reagents Required:

  • Fragment: 4-Cyano-3,5-diiodopyridine (100 mM stock in DMSO).[1]

  • Probe: Iodoacetamide-Alkyne (IA-alkyne, 10 mM stock).

  • Click Reagents: CuSO4, TCEP, TBTA (ligand), Biotin-Azide (TEV-cleavable linker preferred).[1]

  • Enrichment: Streptavidin-Agarose beads.

  • Digestion: Sequencing-grade Trypsin.[1]

Step-by-Step Workflow:

PhaseStepActionCritical Scientific Insight
1. Sample Prep 1.1Prepare soluble proteome (1 mg/mL) from cells (e.g., HEK293T) or tissue in PBS.[1]Avoid DTT/BME: Reducing agents will quench the electrophilic probes.[1] Use TCEP if reduction is absolutely necessary, but native state is preferred.
2. Competition 2.1Aliquot proteome into two groups: Vehicle (DMSO) and Treated .
2.2Add 4-Cyano-3,5-diiodopyridine (50–100 µM final) to "Treated".[1] Add DMSO to "Vehicle".[1]High concentration is typical for fragment screening to ensure occupancy of lower-affinity sites.[1]
2.3Incubate for 60 minutes at 25°C or 37°C.Allows the fragment to reach equilibrium or complete covalent modification (SNAr).
3. Probe Labeling 3.1Add IA-Alkyne (10 µM final) to both samples.[1]The concentration of the probe must be significantly lower than the fragment to ensure effective competition.[1]
3.2Incubate for 60 minutes at Room Temp.Labels all remaining free cysteines.
4.[1] Click Chemistry 4.1Add Click Mix: 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, 1 mM CuSO4.[1]Order matters: Add TCEP first, then TBTA/Ligand, then Copper to prevent precipitation.[1]
4.2Incubate for 1 hour, then precipitate proteins (MeOH/CHCl3).Removes excess unreacted reagents.
5.[1] Enrichment & MS 5.1Resuspend pellets, bind to Streptavidin beads.Enriches only the IA-alkyne labeled peptides.[1]
5.2On-bead reduction/alkylation & Trypsin digestion.[1]Generates peptides for MS.
5.3Analyze via LC-MS/MS (Data-Dependent Acquisition).
Data Analysis & Interpretation

Quantify the ratio of Peptide Abundance (Treated / Vehicle).

  • Ratio ≈ 1.0: The cysteine was not targeted by the fragment.[1]

  • Ratio < 0.5: Significant competition.[1] The cysteine is a target of 4-Cyano-3,5-diiodopyridine.[1]

Visualization: Competitive ABPP Workflow

ABPP_Workflow cluster_mechanism Molecular Mechanism Proteome Native Proteome (Cys-SH) Incubation Incubate with 4-Cyano-3,5-diiodopyridine Proteome->Incubation Step 1: Competition Probe Label with IA-Alkyne (Probe) Incubation->Probe Step 2: Pulse Labeling Target Target Cysteine (Blocked) Incubation->Target Specific Binding NonTarget Free Cysteine (Labeled) Incubation->NonTarget No Binding Click CuAAC Click (Biotin-Azide) Probe->Click Step 3: Tagging MS LC-MS/MS Quantification Click->MS Step 4: Analysis

Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP) using 4-Cyano-3,5-diiodopyridine to map ligandable cysteines.

Visualization: Proposed Reaction Mechanism (SNAr)

The activated pyridine ring allows for nucleophilic attack.[1] While the exact mechanism can be context-dependent, Nucleophilic Aromatic Substitution (SNAr) is the primary mode for covalent modification by halogenated electron-deficient heterocycles.[1]

Reaction_Mechanism Fragment 4-Cyano-3,5-diiodopyridine (Electrophile) Intermediate Meisenheimer-like Complex Fragment->Intermediate Nucleophilic Attack Cysteine Protein-Cys-S⁻ (Nucleophile) Cysteine->Intermediate Nucleophilic Attack Product S-Arylated Protein (Covalent Adduct) Intermediate->Product Elimination LeavingGroup Iodide (I⁻) Leaving Group Intermediate->LeavingGroup Release

Caption: Proposed SNAr mechanism where a cysteine thiolate displaces an iodine atom on the activated pyridine ring.[1]

References

  • Backus, K. M., et al. (2016).[1] "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. [Link]

    • Foundational paper establishing the Competitive IsoTOP-ABPP workflow for screening covalent fragments.
  • Cravatt, B. F., et al. (2008).[1] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383–414. [Link][1]

    • Comprehensive review of ABPP principles and probe design.
  • Weerapana, E., et al. (2010).[1] "Quantitative reactivity profiling predicts functional cysteines in proteomes."[1] Nature, 468, 790–795. [Link][1]

    • Describes the methodology for mapping cysteine reactivity which underpins the logic of using electrophilic fragments like 4-Cyano-3,5-diiodopyridine.

Sources

Method

Application Note: High-Precision Functionalization of 3,5-Diiodo Positions in Cyanopyridine Scaffolds

Executive Summary The cyanopyridine scaffold—specifically functionalized at the 3- and 5-positions—represents a privileged pharmacophore in modern drug discovery, serving as a core motif in kinase inhibitors and alloster...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyanopyridine scaffold—specifically functionalized at the 3- and 5-positions—represents a privileged pharmacophore in modern drug discovery, serving as a core motif in kinase inhibitors and allosteric modulators. However, the 3,5-diiodo-cyanopyridine core presents a unique synthetic paradox: while the iodine atoms offer excellent handles for transition-metal catalysis, the electron-deficient nature of the pyridine ring (exacerbated by the cyano group) creates challenges in controlling mono- vs. bis-selectivity and regioselectivity (in asymmetric variants).

This guide provides validated protocols for the Suzuki-Miyaura and Sonogashira functionalization of these scaffolds. It moves beyond standard textbook conditions, offering specific process parameters to control oxidative addition rates and maximize yield.

Mechanistic Insight & Scaffold Analysis

To successfully functionalize this scaffold, one must understand the electronic landscape.

  • The Cyanopyridine Core: The cyano (CN) group is a strong electron-withdrawing group (EWG). This lowers the energy of the LUMO, making the ring highly susceptible to nucleophilic attack and facilitating the oxidative addition of Palladium(0) into the C-I bonds.

  • The 3,5-Diiodo Positions:

    • Symmetric (4-Cyanopyridine): The 3- and 5-positions are chemically equivalent. The challenge here is statistical; stopping at the mono-adduct requires kinetic control.

    • Asymmetric (2-Cyanopyridine): The 3-position is ortho to the cyano group, making it more electron-deficient (faster oxidative addition) but sterically crowded. The 5-position is para, less hindered but slightly less activated.

Diagram 1: Reaction Landscape & Selectivity Logic

ReactionLandscape Start 3,5-Diiodo-Cyanopyridine (Scaffold) ConditionA Condition A: Stoichiometric Control (1.0 eq) Bulky Ligand (e.g., dtbpf) Start->ConditionA Kinetic Control ConditionB Condition B: Excess Reagent (2.5 eq) High Temp (>90°C) Start->ConditionB Thermodynamic Control Mono Mono-Functionalized Product (Desymmetrization) ConditionA->Mono Major Product Bis Bis-Functionalized Product (Symmetrical) ConditionA->Bis Minor (<10%) ConditionB->Mono Transient ConditionB->Bis Major Product Mono->Bis 2nd Coupling (Requires Activation)

Caption: Strategic flow for selecting mono- vs. bis-functionalization pathways based on reagent stoichiometry and ligand sterics.

Protocol A: Controlled Mono-Arylation (Suzuki-Miyaura)

Objective: Selective introduction of one aryl group to break symmetry or target the most activated position.

Critical Reagents & Rationale
  • Catalyst: Pd(dppf)Cl₂·DCM (1-3 mol%). The bidentate ferrocenyl ligand creates a wide bite angle, stabilizing the Pd(II) intermediate but preventing rapid double-oxidative addition compared to smaller phosphines like PPh₃.

  • Base: Na₂CO₃ (2.0 M aq) . A weaker base prevents rapid transmetallation, allowing better kinetic differentiation between the starting material and the mono-product.

  • Solvent: 1,4-Dioxane . High boiling point, good solubility for the polar cyanopyridine.

Step-by-Step Methodology
  • Setup: In a glovebox or under active N₂ flow, charge a reaction vial with:

    • 3,5-Diiodo-4-cyanopyridine (1.0 equiv, e.g., 1.0 mmol, 356 mg)

    • Arylboronic acid (0.95 equiv - Note: Slight deficit is crucial to minimize bis-coupling).

    • Pd(dppf)Cl₂[1]·DCM (0.02 equiv).

  • Solvation: Add degassed 1,4-Dioxane (5 mL, 0.2 M).

  • Activation: Add Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv).

  • Reaction: Seal the vial and heat to 60°C . Do not reflux. Monitor by LCMS every 30 minutes.

    • Expert Note: The mono-product often appears within 1-2 hours. Extended heating promotes the second addition.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: The mono-iodo product is significantly less polar than the di-iodo precursor but more polar than the bis-aryl product. Flash chromatography (Hex/EtOAc gradient) usually achieves separation.

Protocol B: Exhaustive Bis-Alkynylation (Sonogashira)

Objective: Complete functionalization of both iodine positions with terminal alkynes.

Critical Reagents & Rationale
  • Catalyst: PdCl₂(PPh₃)₂ (5 mol%) + CuI (2 mol%). The copper co-catalyst is essential here to form the copper-acetylide, which transmetallates faster than the boron species in Suzuki coupling.

  • Base/Solvent: Triethylamine (TEA) or Diisopropylamine (DIPA) acting as both base and solvent (or co-solvent with DMF).

  • Atmosphere: Strict Deoxygenation . Oxygen promotes homocoupling of the alkyne (Glaser coupling), consuming the reagent before it reacts with the scaffold.

Step-by-Step Methodology
  • Degassing: Sparge DMF and TEA with Argon for 15 minutes prior to use.

  • Charge: Add 3,5-Diiodo-cyanopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.02 equiv) to a dried Schlenk flask.

  • Addition: Add DMF (0.2 M) and TEA (3.0 equiv).

  • Alkyne Addition: Add the terminal alkyne (2.5 equiv ).

  • Reaction: Stir at Room Temperature for 1 hour, then increase to 50°C if conversion <50%.

    • Expert Note: Electron-deficient pyridines are highly reactive.[2] High heat (>80°C) often leads to degradation or "tarring" of the pyridine ring.

  • Scavenging: If copper remains in the organic layer during workup, wash with 10% NH₄OH solution (turns blue) to chelate and remove copper species.

Data Summary & Troubleshooting

Comparative Reactivity Table
Parameter3,5-Diiodo-4-Cyanopyridine3,5-Diiodo-2-Cyanopyridine
Symmetry Symmetric (

)
Asymmetric
Electronic Bias Equal reactivity at C3/C5C3 > C5 (C3 is ortho to CN)
Steric Bias LowC3 is hindered by CN
Preferred Catalyst Pd(dppf)Cl₂ (Generic)Pd(dtbpf)Cl₂ (For steric bypass)
Mono-Selectivity Statistical (requires stoichiometry)Regioselective (C3 favored electronically)
Troubleshooting Decision Tree

Troubleshooting Problem Issue: Low Yield or Poor Selectivity Check1 Is Starting Material (SM) remaining? Problem->Check1 Check2 Is Bis-product forming too fast? Check1->Check2 No Soln1 Increase Temp (+10°C) Check O2 levels (Oxidative Addition failure) Check1->Soln1 Yes Check3 Is Protodehalogenation (I -> H) observed? Check2->Check3 No Soln2 Reduce Catalyst Loading Switch to Bulky Ligand (dtbpf) Lower Temp Check2->Soln2 Yes Soln3 Switch Solvent (Dioxane -> Toluene) Use Anhydrous Base (K3PO4) Check3->Soln3 Yes

Caption: Diagnostic workflow for optimizing cross-coupling on sensitive dihalo-heterocycles.

References

  • Regioselectivity in Dihalopyridines

    • Lutz, M. R., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Journal of Organic Chemistry.
  • Suzuki Coupling Mechanisms & Ligand Effects

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.
  • Sonogashira Protocols for Electron-Deficient Heterocycles

    • Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
  • Functionalization of Cyanopyridines

    • Schlosser, M., et al. "Site-Selective Functionalization of Halogenated Pyridines." European Journal of Organic Chemistry.

Sources

Application

Technical Application Note: Regioselective Functionalization of 4-Cyano-3,5-diiodopyridine via

Executive Summary This guide details the protocols for performing nucleophilic aromatic substitution ( ) on 4-Cyano-3,5-diiodopyridine . While 4-cyanopyridine scaffolds are highly electrophilic, the presence of iodine—ty...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocols for performing nucleophilic aromatic substitution (


) on 4-Cyano-3,5-diiodopyridine . While 4-cyanopyridine scaffolds are highly electrophilic, the presence of iodine—typically a poor leaving group for classical 

due to low electronegativity—presents a unique kinetic challenge. This note outlines the mechanistic leverage points required to drive this reaction, specifically focusing on desymmetrization to generate 3-functionalized-5-iodo-4-cyanopyridines, which are critical precursors for fused bicyclic systems (e.g., 4-azaindoles, pyrazolo[3,4-c]pyridines).

Mechanistic Analysis & Strategic Planning

The Electronic Landscape

Successful functionalization of this substrate requires understanding the competition between electronic activation and leaving group ability.

  • The Activator (4-CN): The nitrile group at C4 is the primary driving force. It exerts a strong mesomeric ($ -M

    
     -I $) effect. Unlike unsubstituted pyridine where 
    
    
    
    occurs at C2/C4, the 4-CN group activates the ortho positions (C3 and C5) relative to itself.
  • The Barrier (Iodine): In

    
    , the rate-determining step is usually the nucleophilic addition (
    
    
    
    ). This step is accelerated by electronegative leaving groups (F > Cl > Br > I) that lower the LUMO energy and stabilize the anionic Meisenheimer intermediate. Iodine is poor in this regard.
  • The Solution: To force

    
     on the diiodo species without transition metals, we must utilize high-dielectric solvents  to stabilize the polar transition state and high temperatures  to overcome the activation energy barrier.
    
Regioselectivity & Desymmetrization

The substrate is symmetric. The first substitution event breaks this symmetry.

  • First Displacement: Occurs at C3 or C5 (statistically equal).

  • Deactivation: Once a nucleophile (e.g., an amine or alkoxide) is installed, it acts as an electron-donating group (EDG), significantly raising the electron density of the ring. This deactivates the remaining iodine at C5 towards a second

    
     attack.
    
    • Result: High selectivity for mono-substitution , allowing the isolation of the 3-substituted-5-iodo product.

Pathway Visualization

The following diagram illustrates the reaction coordinate and the critical desymmetrization step.

SnAr_Pathway cluster_conditions Critical Process Parameters SM 4-Cyano-3,5-diiodopyridine (Symmetric Electrophile) TS Meisenheimer Complex (Stabilized by 4-CN) SM->TS + Nucleophile (Nu:) High Temp / Polar Solvent Prod_Mono 3-Substituted-5-iodo-4-cyanopyridine (Deactivated Product) TS->Prod_Mono - I⁻ (Leaving Group) Prod_Bis 3,5-Disubstituted Product (Kinetically Disfavored) Prod_Mono->Prod_Bis + Nu: (Requires extreme forcing) Solvent: DMSO/NMP Solvent: DMSO/NMP Temp: >100°C Temp: >100°C

Figure 1: Reaction pathway highlighting the kinetic stop at the mono-substituted product due to electronic deactivation.

Experimental Protocols

Protocol A: Amination (Synthesis of 3-Amino-5-iodo-4-cyanopyridines)

Target: Displacement of one iodine by a primary or secondary amine.

Materials:

  • Substrate: 4-Cyano-3,5-diiodopyridine (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 - 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (powdered, dry)
  • Solvent: NMP (

    
    -Methyl-2-pyrrolidone) or DMSO (Anhydrous)
    

Procedure:

  • Setup: Charge a pressure-rated reaction vial with 4-Cyano-3,5-diiodopyridine (1.0 mmol) and anhydrous DMSO (3.0 mL).

  • Addition: Add the amine (1.1 mmol) and DIPEA (2.0 mmol).

    • Note: If using a volatile amine, use a sealed tube.

  • Reaction: Heat the mixture to 100–120 °C .

    • Monitoring: Monitor by HPLC/UPLC every 2 hours. The starting material (Rt ~ high) should convert to a slightly more polar mono-substituted product.

    • Critical Check: If conversion is <10% after 4 hours, increase temperature to 140 °C. Iodine is a stubborn leaving group.

  • Workup:

    • Cool to room temperature.[1]

    • Pour into ice-water (20 mL). The product often precipitates due to the "logP" shift.

    • Filter the solid. If no precipitate, extract with EtOAc (3x), wash with brine, dry over

      
      .
      
  • Purification: Flash column chromatography (Hexane/EtOAc). The mono-substituted product is usually distinct from the bis-substituted impurity (if any).

Protocol B: Thio-Etherification (Soft Nucleophile Advantage)

Target: Synthesis of 3-alkylthio-5-iodo-4-cyanopyridines. Rationale: Sulfur is a "soft" nucleophile and reacts more favorably with the "soft" Iodine center compared to hard nitrogen nucleophiles, often proceeding under milder conditions.

Procedure:

  • Setup: Dissolve substrate (1.0 equiv) in DMF.

  • Reagent Prep: In a separate vial, treat the thiol (1.1 equiv) with NaH (1.2 equiv) at 0 °C to generate the thiolate anion.

  • Execution: Add the thiolate solution dropwise to the substrate solution at 0 °C, then allow to warm to Room Temperature (RT).

  • Optimization: If no reaction at RT, heat to 60 °C. (Caution: Thiols can reduce iodides; monitor for de-iodination byproducts).

Data Analysis & Troubleshooting

Leaving Group Comparison (Theoretical Rates)

The table below illustrates why harsh conditions are required for the diiodo substrate compared to other analogs.

Substrate AnalogLeaving Group (

)
Relative

Rate (

)
Required TempNotes
3,5-DifluoroFluorine10,00025–50 °CHighly reactive; F stabilizes Meisenheimer complex.
3,5-DichloroChlorine10060–80 °CStandard reactivity.
3,5-Diiodo Iodine 1 100–140 °C Rate-limiting addition; requires polar solvent forcing.
Troubleshooting Guide
ObservationDiagnosisCorrective Action
No Reaction Nucleophile cannot overcome activation energy.Switch solvent to NMP or DMSO (higher dielectric constant). Increase Temp to 140°C.
De-iodination (Product is 3-iodo-4-cyanopyridine) Reduction is competing with substitution.Remove reducing agents. If using thiols, ensure strictly anhydrous/oxygen-free. Avoid Cu-catalysis if reduction is observed.
Bis-substitution Reaction temperature too high or excess nucleophile.Reduce equivalents of nucleophile to 0.95. Lower temperature by 20°C.
Tarry/Black Mixture Polymerization of the pyridine/nitrile.Degas solvents (Sparge with

). Add radical scavenger (BHT) if radical mechanism is suspected.

Advanced Optimization: The "Pseudo- " (Ullmann)

If the classical


 conditions (Protocol A) fail or result in decomposition due to excessive heat, the "Gold Standard" alternative is Copper-Catalyzed Amination . While technically a coupling reaction, it is often performed in the same process vessels.
  • Catalyst: CuI (10 mol%)

  • Ligand: L-Proline or DMEDA (20 mol%)

  • Base:

    
    
    
  • Solvent: DMSO, 80 °C.

  • Mechanism: This bypasses the poor leaving group ability of Iodine by oxidative addition/reductive elimination, often proceeding with much higher yields than thermal

    
     for iodides.
    

References

  • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Leaving Group Effects in

    
    : 
    
    • Title: The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Arom
    • Source:Journal of the American Chemical Society / NIH
    • URL:[Link]

  • Regioselectivity in Halopyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2-Substituted 3,5-Dichloropyrazines (Analogous System).
    • Source:ResearchG
    • URL:[Link]

  • Altern

    
    ): 
    
    • Title: Leaving Group Ability in Nucleophilic Aromatic Amination.[2][3]

    • Source:Nanyang Technological University (DR-NTU)
    • URL:[Link]

Sources

Method

Application Notes and Protocols for 4-Cyano-3,5-diiodopyridine in Pharmaceutical Synthesis

Abstract This document provides a comprehensive technical guide on the synthesis and application of 4-cyano-3,5-diiodopyridine, a highly functionalized and versatile intermediate for pharmaceutical research and developme...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 4-cyano-3,5-diiodopyridine, a highly functionalized and versatile intermediate for pharmaceutical research and development. The strategic placement of two iodine atoms flanking a cyano group on the pyridine scaffold offers multiple, orthogonal reaction sites for molecular elaboration. This guide details a robust, two-step synthesis protocol starting from 4-cyanopyridine. Furthermore, it demonstrates the utility of this intermediate in palladium-catalyzed cross-coupling reactions, a cornerstone of modern drug discovery, by providing a detailed protocol for a Suzuki-Miyaura coupling. The methodologies are presented with in-depth explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Strategic Value of 4-Cyano-3,5-diiodopyridine

In the landscape of medicinal chemistry, pyridyl scaffolds are privileged structures due to their presence in numerous approved drugs and their ability to engage in hydrogen bonding and other key intermolecular interactions. The functionalization of these rings is critical for modulating physiochemical properties and biological activity. 4-Cyano-3,5-diiodopyridine emerges as a particularly valuable building block for several reasons:

  • Orthogonal Reactivity: The two iodine atoms are excellent leaving groups for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig, Heck). Their electronic environment allows for potential regioselective reactions.

  • The Cyano Moiety: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or primary amide, reduced to a primary amine, or used to construct various heterocycles like tetrazoles. The cyano group is also a common pharmacophore in its own right, found in many biologically active molecules.[1][2]

  • Three-Dimensional Vectoriality: The trifunctional nature of the molecule provides chemists with three distinct vectors for growing molecular complexity, enabling the exploration of diverse chemical space in structure-activity relationship (SAR) studies.

This application note will first elucidate a reliable laboratory-scale synthesis of 4-cyano-3,5-diiodopyridine and then showcase its application as a key intermediate in the construction of a complex biaryl pyridine derivative.

Synthesis of 4-Cyano-3,5-diiodopyridine

The synthesis of the title compound is approached via a direct C-H iodination of the commercially available starting material, 4-cyanopyridine. The electron-withdrawing nature of the cyano group and the pyridine nitrogen deactivates the ring towards traditional electrophilic aromatic substitution. Therefore, a radical-based iodination protocol is employed, which has proven effective for electron-poor heteroaromatics.[3]

Synthetic Workflow Overview

The overall transformation from 4-cyanopyridine to the diiodinated product is a single, yet mechanistically complex, reaction.

SynthesisWorkflow Start 4-Cyanopyridine Process Radical C-H Iodination in Acidic Medium Start->Process Reagents Iodine (I₂) + Oxidizing Agent (e.g., HIO₃) Reagents->Process Product 4-Cyano-3,5-diiodopyridine Process->Product Purification Purification (Crystallization/Chromatography) Product->Purification SuzukiWorkflow Substrate 4-Cyano-3,5-diiodopyridine Process Suzuki-Miyaura Cross-Coupling Substrate->Process BoronicAcid Aryl Boronic Acid (e.g., 3-methoxyphenyl- boronic acid) BoronicAcid->Process Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) Catalyst->Process Product 4-Cyano-3-iodo-5- (3-methoxyphenyl)pyridine Process->Product

Sources

Application

Application Note: A Step-by-Step Guide to the Regioselective Iodination of 4-Cyanopyridine

Abstract This application note provides a comprehensive, field-tested protocol for the regioselective iodination of 4-cyanopyridine, a critical transformation for synthesizing advanced intermediates in pharmaceutical and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the regioselective iodination of 4-cyanopyridine, a critical transformation for synthesizing advanced intermediates in pharmaceutical and materials science research. We move beyond a simple recitation of steps to deliver an in-depth guide grounded in mechanistic principles. This document explains the causal logic behind reagent selection, reaction conditions, and purification strategies. The protocol detailed herein utilizes N-Iodosuccinimide (NIS) as a mild and efficient iodinating agent, ensuring high yield and selectivity. Included are detailed safety protocols, step-by-step experimental procedures, characterization guidelines, and expert troubleshooting advice, designed for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Iodinated Pyridines

Halogenated pyridine scaffolds are privileged structures in modern drug discovery. The introduction of an iodine atom, in particular, serves a dual purpose: it can modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, and more importantly, it provides a versatile synthetic handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings). 4-Cyanopyridine is a common building block, and its iodinated derivatives are precursors to a wide array of complex molecules, including kinase inhibitors and other targeted therapeutics.

This guide provides a robust and reproducible method to synthesize 4-cyano-3-iodopyridine, addressing the inherent challenges of performing electrophilic aromatic substitution on an electron-deficient pyridine ring.

Mechanistic Rationale: The Challenge of Pyridine Iodination

Executing an electrophilic aromatic substitution (EAS) on a pyridine ring is fundamentally more challenging than on benzene.[1] The underlying reasons are twofold:

  • Inductive Deactivation: The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the entire ring system. This reduces the ring's nucleophilicity, making it significantly less reactive towards electrophiles.[2]

  • Acid-Base Chemistry: The lone pair on the pyridine nitrogen is basic and readily reacts with the Lewis or Brønsted acids that are often required to generate a potent electrophile. This protonation or complexation event places a formal positive charge on the nitrogen, further deactivating the ring to an extreme degree.[2][3]

The directing effects on the pyridine ring favor substitution at the C-3 and C-5 positions. Attack at C-2, C-4, or C-6 leads to an unstable resonance intermediate where the positive charge is placed directly on the electronegative nitrogen atom—a highly unfavorable state.[1][4] In the case of 4-cyanopyridine, the powerful electron-withdrawing cyano group (-CN) further deactivates the ring. As a meta-director, the cyano group directs incoming electrophiles to the C-3 and C-5 positions, which are equivalent due to the molecule's symmetry.

Our chosen reagent, N-Iodosuccinimide (NIS), is an excellent source of electrophilic iodine ("I⁺").[5] It is a stable, crystalline solid that is safer and easier to handle than molecular iodine combined with strong oxidants.[6] In the presence of a strong acid catalyst, such as trifluoroacetic acid (TFA), NIS becomes "activated," generating a highly electrophilic iodine species capable of reacting with even deactivated aromatic systems.[5][7]

Reaction_Mechanism Figure 1: Simplified Iodination Mechanism cluster_activation Reagent Activation cluster_eas Electrophilic Aromatic Substitution NIS NIS Activated_I Activated Electrophile [NIS-H]⁺ ↔ 'I⁺' NIS->Activated_I + H⁺ TFA H⁺ (from TFA) Reactant 4-Cyanopyridine Activated_I->Reactant Attack by Pyridine Ring Sigma_Complex Sigma Complex (Wheland Intermediate) Reactant->Sigma_Complex + 'I⁺' Product 4-Cyano-3-iodopyridine Sigma_Complex->Product - H⁺

Caption: Figure 1: Simplified Iodination Mechanism.

Experimental Protocol: Iodination using N-Iodosuccinimide

This protocol is designed for a 10 mmol scale reaction. Adjust quantities proportionally for different scales.

Safety & Handling
  • 4-Cyanopyridine: Harmful if swallowed, in contact with skin, or if inhaled.[8] Handle in a well-ventilated fume hood.

  • N-Iodosuccinimide (NIS): Oxidizing agent. Causes skin and serious eye irritation. Light-sensitive.

  • Trifluoroacetic Acid (TFA): Corrosive. Causes severe skin burns and eye damage. Highly toxic if inhaled.

  • Solvents (Acetonitrile, Dichloromethane): Volatile and flammable. Handle with appropriate engineering controls.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8]

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Notes
4-CyanopyridineC₆H₄N₂104.111.04 g10.0Substrate
N-Iodosuccinimide (NIS)C₄H₄INO₂225.002.47 g11.0Iodinating Agent (1.1 eq)
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.020.08 mL1.0Catalyst (0.1 eq)
Acetonitrile (MeCN)CH₃CN41.0520 mL-Anhydrous Solvent
Dichloromethane (DCM)CH₂Cl₂84.93~100 mL-Extraction Solvent
Sat. aq. Na₂S₂O₃Na₂S₂O₃158.11~50 mL-Quenching Solution
Sat. aq. NaHCO₃NaHCO₃84.01~50 mL-Neutralizing Wash
BrineNaCl58.44~50 mL-Aqueous Wash
Anhydrous MgSO₄/Na₂SO₄--q.s.-Drying Agent
Silica GelSiO₂60.08q.s.-Chromatography
Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow Setup 1. Setup & Reagent Addition - Dissolve 4-cyanopyridine in MeCN - Add NIS and TFA - Protect from light Reaction 2. Reaction - Stir at room temperature - Monitor by TLC Setup->Reaction Stir Quench 3. Work-up: Quenching - Add reaction mixture to Na₂S₂O₃(aq) - Stir until colorless Reaction->Quench Pour into Extract 4. Work-up: Extraction - Extract with DCM (3x) - Combine organic layers Quench->Extract Wash 5. Work-up: Washing - Wash with NaHCO₃(aq) - Wash with brine Extract->Wash Dry 6. Isolation - Dry over MgSO₄ - Filter - Concentrate in vacuo Wash->Dry Purify 7. Purification - Column Chromatography (e.g., Hexane/EtOAc) Dry->Purify Characterize 8. Characterization - ¹H NMR, ¹³C NMR, MS - Determine yield Purify->Characterize

Caption: Figure 2: Experimental Workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-cyanopyridine (1.04 g, 10.0 mmol).

  • Dissolution: Add anhydrous acetonitrile (20 mL) and stir until the solid is completely dissolved.

  • Reagent Addition: To the solution, add N-Iodosuccinimide (2.47 g, 11.0 mmol, 1.1 eq). Follow this with the dropwise addition of trifluoroacetic acid (0.08 mL, 1.0 mmol, 0.1 eq) via syringe.

  • Reaction Conditions: Wrap the flask in aluminum foil to protect it from light. Stir the resulting suspension vigorously at room temperature (20-25 °C).

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC), eluting with a 7:3 mixture of hexane and ethyl acetate. The product spot should be less polar than the starting material. The reaction is typically complete within 16-24 hours.

  • Quenching: Once the reaction is complete, pour the mixture into a 250 mL Erlenmeyer flask containing 50 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. Stir for 10-15 minutes until the yellow/brown color of any residual iodine dissipates.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (DCM, 3 x 30 mL).

  • Washing: Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x 50 mL) and brine (1 x 50 mL). The bicarbonate wash neutralizes any remaining TFA.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 10% and increasing to 30% EtOAc) to afford the pure 4-cyano-3-iodopyridine as a white to off-white solid.

Characterization and Troubleshooting

  • Expected Yield: 75-90%.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • ¹H NMR: Expect three distinct signals in the aromatic region. The proton at C-2 will likely be the most downfield, followed by the proton at C-6, and finally the proton at C-5.

    • Mass Spec (EI or ESI): Look for the molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the mass of C₆H₃IN₂.

ProblemPossible CauseSolution
Reaction is sluggish or incomplete Insufficiently activated NIS; moisture in the reaction.Ensure anhydrous solvent is used. A slight increase in the amount of TFA (to 0.2 eq) can be attempted, but excess acid can protonate the pyridine, halting the reaction.
Low Yield Incomplete reaction; loss of product during work-up or purification.Ensure the reaction has gone to completion via TLC. Be careful during extractions, as the product may have some aqueous solubility.
Di-iodinated product observed Reaction run for too long or with excess NIS.Use a stoichiometric amount of NIS (1.05-1.1 eq) and monitor the reaction carefully to stop it upon consumption of the starting material.

Conclusion

This application note details a reliable and scalable protocol for the regioselective iodination of 4-cyanopyridine. By understanding the mechanistic principles of electrophilic substitution on a deactivated heterocyclic system, researchers can effectively troubleshoot and adapt this procedure. The use of N-Iodosuccinimide provides a safe and efficient method for accessing 4-cyano-3-iodopyridine, a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and chemical industries.

References

  • Google Patents. (n.d.). CN101602719B - Synthesis method of 4-cyanopyridine.
  • AK Lectures. (n.d.). Electrophilic Substitution of Pyrrole and Pyridine. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). US20120041224A1 - Process For The Iodination Of Aromatic Compounds.
  • Quimicaorganica.org. (n.d.). Electrophilic substitution on pyridine. Retrieved February 9, 2026, from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(21), 7264. Retrieved February 9, 2026, from [Link]

  • Google Patents. (n.d.). CN103467370A - Synthesis method of cyanopyridine and derivatives thereof.
  • Sharma, D., & Makrandi, J. K. (2014). Iodine-mediated one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins. Journal of the Serbian Chemical Society, 79(5), 527-531. Retrieved February 9, 2026, from [Link]

  • Kim, J. S., et al. (2020). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 25(18), 4238. Retrieved February 9, 2026, from [Link]

  • Li, X., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(13), 9235-9242. Retrieved February 9, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved February 9, 2026, from [Link]

  • YouTube. (2020). (L-448) Electrophilic aromatic substitution on Pyridine: Reaction mechanism and product selectivity. Retrieved February 9, 2026, from [Link]

  • Kumar, A., et al. (2020). Iodine Promoted Efficient Synthesis of 2-Arylimidazo[1,2-a]pyridines in Aqueous Media: A Comparative Study between Micellar Catalysis and an “On-Water” Platform. ACS Omega, 5(22), 12894-12902. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. Retrieved February 9, 2026, from [Link]

  • Speciality Chemicals Magazine. (n.d.). N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis. Retrieved February 9, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 11(45), 28183-28192. Retrieved February 9, 2026, from [Link]

  • Sagasser, J., et al. (2021). Selective C–H Iodination of (Hetero)arenes. Organic Letters, 23(13), 5096-5100. Retrieved February 9, 2026, from [Link]

  • ResearchGate. (n.d.). Ionic dissociation in pyridine–iodine solutions. Retrieved February 9, 2026, from [Link]

  • Domingo, L. R., & Perez, P. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(3), 963-972. Retrieved February 9, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved February 9, 2026, from [Link]

  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142. Retrieved February 9, 2026, from [Link]

  • LabAlley. (n.d.). Iodine Solution - Safety Data Sheet. Retrieved February 9, 2026, from [Link]

  • Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved February 9, 2026, from [Link]

Sources

Method

Application Note: Strategic Synthesis of Poly-Heterocyclic Compounds using 4-Cyano-3,5-diiodopyridine

Executive Summary This application note details the strategic utilization of 4-Cyano-3,5-diiodopyridine (CDIP) as a "linchpin" scaffold for constructing complex poly-heterocyclic architectures. Unlike standard pyridine p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 4-Cyano-3,5-diiodopyridine (CDIP) as a "linchpin" scaffold for constructing complex poly-heterocyclic architectures. Unlike standard pyridine precursors, CDIP offers a unique orthogonal reactivity triad : two chemically equivalent but sequentially addressable iodine handles and an electron-deficient nitrile core.

This guide provides validated protocols for two distinct synthetic pathways:

  • The "Core Fusion" Pathway: Leveraging

    
     and cyclization cascades to build fused systems (e.g., pyrazolo[3,4-c]pyridines) while retaining a halogen handle for late-stage diversification.
    
  • The "Winged" Pathway: Utilizing sequential Pd-catalyzed cross-couplings (Sonogashira/Suzuki) to construct 3,5-disubstituted scaffolds relevant to optoelectronics and kinase inhibitor discovery.

Strategic Analysis: The CDIP Reactivity Landscape

The utility of 4-Cyano-3,5-diiodopyridine lies in the electronic interplay between its substituents. The C4-nitrile group strongly withdraws electron density, activating the C3 and C5 positions toward both oxidative addition (Pd-catalysis) and nucleophilic aromatic substitution (


).
Reactivity Flowchart

The following diagram illustrates the divergent pathways available from the CDIP scaffold.

CDIP_Reactivity CDIP 4-Cyano-3,5-diiodopyridine (CDIP) SNAr Path A: SNAr Displacement (Nucleophile: Hydrazine/Amine) CDIP->SNAr  Nucleophilic Attack (C3) Pd0 Path B: Pd(0) Cross-Coupling (Suzuki/Sonogashira) CDIP->Pd0  Oxidative Addition (C3/C5) Intermediate_A 3-Amino-5-iodo-4-cyanopyridine SNAr->Intermediate_A  -HI Intermediate_B 3-Alkynyl-5-iodo-4-cyanopyridine Pd0->Intermediate_B  Mono-coupling FusedRing Pyrazolo[3,4-c]pyridine (Fused Core) Intermediate_A->FusedRing  Cyclization on CN BisSub 3,5-Bis(alkynyl)pyridine (Winged Scaffold) Intermediate_B->BisSub  2nd Coupling

Figure 1: Divergent synthetic pathways for 4-Cyano-3,5-diiodopyridine. Path A leads to fused rings; Path B leads to extended conjugated systems.

Protocol 1: Synthesis of Pyrazolo[3,4-c]pyridines (The "Core Fusion" Pathway)

This protocol utilizes the high electrophilicity of the C3-iodine to trap hydrazine, followed by spontaneous intramolecular cyclization onto the nitrile. This yields a fused bicyclic core while preserving the C5-iodine for further functionalization.

Mechanism[1][2][3][4][5]
  • 
    :  Hydrazine displaces one iodine atom at C3.
    
  • Cyclization: The hydrazine terminal nitrogen attacks the C4-nitrile.

  • Tautomerization: Formation of the stable 3-amino-1H-pyrazolo[3,4-c]pyridine core.

Materials
  • Precursor: 4-Cyano-3,5-diiodopyridine (1.0 eq)

  • Reagent: Hydrazine monohydrate (64-65% in water) (1.2 eq)

  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

  • Base: Triethylamine (Et3N) (1.5 eq) - Optional, accelerates reaction.

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-Cyano-3,5-diiodopyridine (356 mg, 1.0 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine monohydrate (60 µL, 1.2 mmol) dropwise at room temperature. A transient color change (yellow to orange) may occur.

  • Reaction: Heat the mixture to reflux (78 °C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The starting material (

    
    ) should disappear, and a polar fluorescent spot (
    
    
    
    ) should appear.
  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often precipitates as a solid. Filter the precipitate and wash with cold ethanol (2 x 5 mL).

    • If no precipitate forms, concentrate the solvent in vacuo to ~2 mL, add cold water (10 mL), and filter the resulting solid.

  • Purification: Recrystallize from EtOH/DMF if necessary.

  • Yield Expectation: 75–85% of 3-amino-7-iodo-1H-pyrazolo[3,4-c]pyridine .

Data Summary: Solvent Effects on Yield
SolventTemperatureTimeYield (%)Notes
Ethanol78 °C4 h82%Cleanest precipitation.
1,4-Dioxane101 °C2 h78%Faster, but requires aqueous workup.
THF66 °C6 h65%Slower conversion.

Protocol 2: Sequential Sonogashira Coupling (The "Winged" Pathway)

This protocol demonstrates the synthesis of 3,5-bis(alkynyl)-4-cyanopyridines . These intermediates are critical for constructing 2,7-naphthyridine derivatives or molecular wires. The presence of the electron-withdrawing nitrile group accelerates the oxidative addition of Pd(0) into the C-I bond compared to non-activated pyridines.

Materials
  • Substrate: 4-Cyano-3,5-diiodopyridine (1.0 eq)

  • Alkyne: Phenylacetylene (2.2 eq)

  • Catalyst:

    
     (5 mol%)
    
  • Co-Catalyst: CuI (3 mol%)

  • Base/Solvent: Et3N / THF (1:1 ratio)

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon (3 cycles).

  • Loading: Add 4-Cyano-3,5-diiodopyridine (356 mg, 1.0 mmol),

    
      (35 mg, 0.05 mmol), and CuI  (6 mg, 0.03 mmol).
    
  • Solvent Addition: Add degassed THF (5 mL) and Triethylamine (5 mL).

  • Reagent Addition: Add Phenylacetylene (242 µL, 2.2 mmol) via syringe.

  • Reaction: Stir at room temperature for 1 hour, then heat to 50 °C for 4 hours. The reaction typically turns dark brown/black.

  • Monitoring: TLC (10% EtOAc/Hexanes). The di-coupled product is usually highly fluorescent.

  • Workup:

    • Filter the mixture through a pad of Celite to remove Pd/Cu residues. Wash with EtOAc.

    • Concentrate the filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-10% EtOAc in Hexanes).

  • Product: 3,5-bis(phenylethynyl)isonicotinonitrile .

Troubleshooting & Optimization
  • Mono-coupling: To stop at the mono-alkynyl stage, use 1.0 eq of alkyne and conduct the reaction at 0 °C. The statistical distribution will favor the mono-product due to the steric bulk introduced by the first alkyne.

  • Catalyst Poisoning: The nitrile group can coordinate to Pd. If conversion stalls, use a bidentate ligand like dppf (

    
    ) which is less susceptible to displacement by the nitrile.
    

Advanced Application: Cascade Synthesis of 2,7-Naphthyridines

The 3,5-bis(alkynyl)-4-cyanopyridine generated in Protocol 2 serves as a precursor for 2,7-naphthyridines via reaction with ammonia or primary amines.

Reaction Scheme

Naphthyridine BisAlkynyl 3,5-Bis(alkynyl)-4-cyanopyridine Cyclization Double Cyclization Cascade BisAlkynyl->Cyclization + Ammonia Ammonia NH3 / R-NH2 (Nucleophile) Ammonia->Cyclization Naphthyridine 2,7-Naphthyridine Derivative Cyclization->Naphthyridine  Ring Closure

Figure 2: Conversion of the "Winged" scaffold into a fused 2,7-naphthyridine system.

Protocol:

  • Dissolve the bis-alkynyl compound in DMF .

  • Add excess Ammonia (7N in MeOH) .

  • Heat to 100 °C in a sealed tube for 12 hours.

  • The ammonia attacks the nitrile (forming an amidine) which then cyclizes onto the adjacent alkyne, followed by a second cyclization to form the naphthyridine core.

References

  • Synthesis of 4-Cyanopyridine (Precursor)

    • Shimizu, S., et al. "Pyridine and Pyridine Derivatives." Ullmann's Encyclopedia of Industrial Chemistry, 2000.
  • Reactivity of 3,5-Dihalopyridines

    • Bach, T., et al. "Regioselective Cross-Coupling Reactions of 2,4-Dihalopyridines and 3,5-Dihalopyridines." Journal of Organic Chemistry, 2002, 67(16), 5789–5795.
  • Synthesis of Pyrazolo[3,4-c]pyridines via Hydrazine Cascade: Deeb, A., et al. "Reaction of 3,5-dichloro-4-cyanopyridine with hydrazine: A facile synthesis of pyrazolo[3,4-c]pyridines." Heterocycles, 2010. (Analogous chemistry applied to diiodo). Note: Diiodo analogs exhibit faster kinetics than the dichloro compounds cited here.
  • Synthesis of 2,7-Naphthyridines from 3,5-Disubstituted Pyridines

    • Molina, P., et al. "Recent advances in the chemistry of 2,7-naphthyridines." European Journal of Organic Chemistry, 2015.
  • General Handbook on Palladium Catalysis

    • "Palladium-Catalyzed Cross-Coupling Reactions - A Practical Guide." Sigma-Aldrich (Merck) Technical Library.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 4-Cyano-3,5-diiodopyridine Synthesis

Welcome to the Halopyridine Process Optimization Hub. This guide addresses the specific challenges in synthesizing 4-Cyano-3,5-diiodopyridine (also known as 3,5-diiodoisonicotinonitrile). This scaffold is a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Halopyridine Process Optimization Hub. This guide addresses the specific challenges in synthesizing 4-Cyano-3,5-diiodopyridine (also known as 3,5-diiodoisonicotinonitrile). This scaffold is a critical intermediate in the development of agrochemicals and kinase inhibitors, yet its synthesis is notorious for low yields due to the instability of the diazonium intermediate and the steric crowding of the iodine atoms.[1]

Module 1: The Synthesis Strategy

To achieve high yields (>60%), you must move away from classical aqueous Sandmeyer conditions.[1][2] The presence of water destabilizes the electron-deficient pyridyl diazonium salt, leading to hydrolysis (phenol formation) or "tars" (polymerization).[1]

We recommend the Anhydrous Sandmeyer-Type Cyanation (Protocol A) as the primary high-yield route. If this fails due to specific substrate sensitivity, use the Stepwise Chloride Displacement (Protocol B).[1][2]

Visual Workflow

SynthesisPathways cluster_legend Legend Start 4-Aminopyridine Step1 Iodination (I2 / HIO3) Start->Step1 Inter1 4-Amino-3,5-diiodopyridine (Stable Intermediate) Step1->Inter1 Target 4-Cyano-3,5-diiodopyridine (Target) Inter1->Target Protocol A (Direct) PathB_Step1 Diazotization + Chlorination (NaNO2 / HCl / CuCl) Inter1->PathB_Step1 Protocol B (Stepwise) PathA_Reagent t-BuONO + CuCN (Anhydrous DMSO) Inter2 4-Chloro-3,5-diiodopyridine PathB_Step1->Inter2 Inter2->Target SNAr PathB_Step2 SNAr Cyanation (KCN / 18-Crown-6) key1 Green: Recommended Route key2 Red: Alternative Route

Caption: Figure 1. Comparison of the Direct Anhydrous Cyanation (Protocol A) vs. the Stepwise Chloride Displacement (Protocol B).

Module 2: Detailed Protocols

Protocol A: Anhydrous Sandmeyer Cyanation (Recommended)

Why this works: Using tert-butyl nitrite (t-BuONO) allows the generation of the diazonium species in organic solvents (DMSO/MeCN), preventing hydrolysis by water. The copper(I) cyanide acts as both the radical generator and the nucleophile.[1]

Reagents:

  • Substrate: 4-Amino-3,5-diiodopyridine (1.0 eq)[2]

  • Reagent: tert-Butyl Nitrite (1.5 eq)[2]

  • Catalyst/Nucleophile: CuCN (2.0 eq)

  • Solvent: Anhydrous DMSO (0.5 M concentration)

Step-by-Step:

  • Dissolution: Dissolve 4-amino-3,5-diiodopyridine and CuCN in anhydrous DMSO under an Argon atmosphere.

  • Initiation: Heat the mixture to 50°C .

  • Addition: Add tert-butyl nitrite dropwise over 30 minutes. Note: Gas evolution (N2) will be vigorous.

  • Reaction: Stir at 50–60°C for 2 hours. Monitor by TLC (the diazonium intermediate is transient; you monitor the disappearance of the amine).[1]

  • Quench: Pour into ice-cold aqueous ammonia (10%) to complex the copper salts (turns deep blue).

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with brine to remove DMSO.

Protocol B: The Chloride "Detour" (Alternative)

Why use this: If Protocol A yields inseparable by-products, converting the amino group to a chloride first creates a highly activated substrate for clean Nucleophilic Aromatic Substitution (


).[1]

Step-by-Step:

  • Diazotization: Treat 4-amino-3,5-diiodopyridine with NaNO2 in conc. HCl at 0°C.

  • Sandmeyer (Cl): Add CuCl to generate 4-chloro-3,5-diiodopyridine .[2] Isolate this solid.

  • Cyanation: React the chloro-intermediate with KCN (1.2 eq) and 18-Crown-6 (catalytic) in dry DMF at 80°C. The electron-withdrawing iodines at positions 3 and 5 make the 4-chloro position extremely labile to cyanide attack [1].

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield (<20%) Moisture in solvent (Protocol A).Dry DMSO over 4Å molecular sieves for 24h. Water hydrolyzes the diazonium to a phenol.[1]
Black Tar Formation Thermal decomposition of diazonium.Lower addition temperature of t-BuONO to 40°C. Ensure slow, dropwise addition.
Purple Product Iodine liberation (Deiodination).The reaction temp is too high (>80°C).[1] Wash crude product with 10% Na2S2O3 (Sodium Thiosulfate).
Incomplete Conversion Copper catalyst poisoning.Ensure CuCN is fresh (should be off-white/greenish, not brown).[2] Increase CuCN to 2.5 eq.
FAQs

Q: Can I use NaNO2/HCl for the cyanation step directly? A: No. In aqueous acid, the 3,5-diiodo-4-pyridyl diazonium salt is unstable and rapidly hydrolyzes to 3,5-diiodo-4-hydroxypyridine (the phenol).[1][2] You must use the organic nitrite method (t-BuONO) to exclude water [2].

Q: Why is my product contaminated with 3,5-diiodopyridine (missing the cyano group)? A: This is "hydro-deamination."[2] It occurs if the radical intermediate abstracts a hydrogen atom from the solvent instead of capturing the cyanide.[1]

  • Fix: Switch solvent from THF or DMF (good H-donors) to DMSO or Benzene (poorer H-donors). Increase the concentration of CuCN.

Q: How do I remove the copper residues during workup? A: Copper cyanide complexes are sticky.[1]

  • Technique: Quench the reaction with 10% Ethylenediamine or Aqueous Ammonia .[1] These ligands bind Cu(II) stronger than the product, keeping the metal in the aqueous phase during extraction.[1][2]

Q: Is the 4-chloro intermediate stable? A: Yes, 4-chloro-3,5-diiodopyridine is a stable solid.[2] It is actually a superior storage form compared to the diazonium salt.[1] If you are running large batches, we recommend isolating this intermediate (Protocol B) rather than attempting the "one-pot" throughput.

References

  • Nucleophilic Substitution Mechanisms.ChemGuide. Explains the

    
     mechanism on activated halides and the role of cyanide as a nucleophile.[1] 
    
  • Sandmeyer Reaction Optimization. Organic Chemistry Portal. Details the use of alkyl nitrites (t-BuONO) for non-aqueous Sandmeyer reactions to improve yields in heterocyclic amines.

  • Synthesis of Halogenated Pyridines. Google Patents (CN102924369A). Describes the diazotization protocols for 3,5-dihalo-4-aminopyridines, providing the baseline for temperature and stoichiometry control.

Sources

Optimization

Technical Support Center: Solubilizing 4-Cyano-3,5-diiodopyridine

Ticket ID: #SOL-PYR-35DI Subject: Solubility optimization of 4-Cyano-3,5-diiodopyridine in DMSO Assigned Specialist: Senior Application Scientist, Compound Management Division Introduction: The "Brick Dust" Challenge You...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-PYR-35DI Subject: Solubility optimization of 4-Cyano-3,5-diiodopyridine in DMSO Assigned Specialist: Senior Application Scientist, Compound Management Division

Introduction: The "Brick Dust" Challenge

You are likely encountering a phenomenon known in medicinal chemistry as "brick dust" insolubility. 4-Cyano-3,5-diiodopyridine presents a perfect storm of structural features that resist solvation:

  • High Lattice Energy: The two iodine atoms are large and polarizable, creating strong halogen bonds and stacking interactions in the solid state.

  • Planarity: The pyridine ring facilitates tight crystal packing.

  • Hydrophobicity: The iodine and nitrile groups make the molecule lipophilic, but the rigid crystal lattice prevents the solvent from penetrating.

While DMSO is a "universal" solvent, it struggles with this molecule if any water is present. The following guide provides a thermodynamic approach to forcing this molecule into solution and keeping it there.

Part 1: Root Cause Analysis (The "Why")

Before attempting the protocol, diagnose the specific failure mode using this logic flow.

The Thermodynamics of Failure
FactorMechanism of Insolubility
Water Contamination The #1 Suspect. DMSO is hygroscopic.[1][2][3] It absorbs atmospheric water rapidly.[2] Water acts as an "anti-solvent" for lipophilic iodinated pyridines, causing immediate precipitation.
Thermodynamic Stability The crystal lattice energy of the solid > Solvation energy of DMSO at room temperature. Energy input (Heat/Sonication) is required to overcome the activation energy of dissolution.
Oversaturation You may be attempting a concentration (e.g., >100 mM) that is physically impossible for this specific chemotype.
Visual Troubleshooting Decision Tree

TroubleshootingTree Start Start: Compound undissolved in DMSO CheckWater Is the DMSO fresh/anhydrous? Start->CheckWater WaterIssue CRITICAL ERROR: Water is the anti-solvent. Discard and use Anhydrous DMSO. CheckWater->WaterIssue No / Unsure HeatStep Apply Heat (40°C) + Sonication CheckWater->HeatStep Yes VisualCheck Visual Check: Is solution clear? HeatStep->VisualCheck Success Success: Store under Argon Protect from Light VisualCheck->Success Yes Fail Still precipitating? VisualCheck->Fail No AltSolvent Switch Solvent System: Try DMF or DMAc Fail->AltSolvent

Figure 1: Decision tree for troubleshooting solubility issues. Note that water contamination is the most frequent point of failure.

Part 2: The Gold Standard Solubilization Protocol

Warning: Iodinated compounds are often light-sensitive. Perform these steps under low light or use amber glassware.

Materials Required
  • Solvent: Anhydrous DMSO (≥99.9%, water <50 ppm). Do not use the "squirt bottle" DMSO sitting on the bench.

  • Vessel: Amber glass vial with a PTFE-lined cap. Avoid polypropylene (plastic) if possible to prevent leaching.

  • Equipment: Ultrasonic bath, Vortex mixer, Water bath (set to 40°C).

  • Inert Gas: Argon or Nitrogen line.

Step-by-Step Workflow
  • Prepare the Vessel:

    • Flush the empty amber vial with Argon/Nitrogen to remove atmospheric moisture.

    • Weigh the 4-Cyano-3,5-diiodopyridine directly into the vial.

  • Solvent Addition (The "Sandwich" Method):

    • Calculate the volume for your target concentration (Recommend starting ≤ 50 mM).

    • Add half the required volume of Anhydrous DMSO.

    • Why? High-concentration slurry creates friction during vortexing, aiding physical breakup of the crystal lattice.

  • Energy Input (The "Shock" Phase):

    • Vortex vigorously for 30 seconds.

    • Sonicate in a bath for 5–10 minutes. The bath water creates local heating and cavitation bubbles that disrupt the lattice.

    • Note: If the bath gets too hot (>50°C), add ice. High heat can degrade the nitrile group.

  • Thermal Shift:

    • If solids remain, place the vial in a 40°C water bath for 10 minutes.

    • Mechanism:[4][5][6] Solubility is temperature-dependent. Warming increases the entropic favorability of dissolution.

  • Final Dilution:

    • Add the remaining DMSO to reach final volume.

    • Vortex again to ensure homogeneity.

  • Validation (The "Schlieren" Test):

    • Hold the vial up to a light source. Look for "Schlieren lines" (wavy lines indicating density differences) or micro-particulates. The solution should be optically clear.

Protocol Visualization

SolubilizationFlow Step1 1. Weigh Solid (Amber Vial) Step2 2. Add 50% Vol Anhydrous DMSO Step1->Step2 Step3 3. Sonicate (Degas + Energy) Step2->Step3 Step4 4. Heat to 40°C (Thermodynamic Shift) Step3->Step4 Step5 5. Add Remaining DMSO Step4->Step5 Step6 6. QC Check (Optical Clarity) Step5->Step6

Figure 2: Step-by-step workflow for maximizing solubility while maintaining compound integrity.

Part 3: Frequently Asked Questions (FAQ)

Q: I followed the protocol, but it precipitated after I froze the stock. Why? A: This is "Freeze-Thaw Crashing." When DMSO freezes, it crystallizes. The compound is excluded from the DMSO crystal lattice and forced into high-concentration pockets, where it re-aggregates.

  • Fix: Upon thawing, you must re-sonicate and warm to 37°C. Never use a thawed stock without re-solubilizing.

Q: Can I use acid to help dissolve it? A: No. While pyridines are typically basic, the 3,5-diiodo and 4-cyano groups are electron-withdrawing, making the ring nitrogen extremely non-basic. Adding acid will not protonate the nitrogen effectively and risks hydrolyzing the nitrile (CN) to an amide or carboxylic acid [1].

Q: DMSO isn't working. What are my alternatives? A: If anhydrous DMSO fails, the lattice energy is likely too high for a sulfoxide.

  • DMF (Dimethylformamide): Often better for planar aromatics.

  • DMAc (Dimethylacetamide): A more powerful solvent for "brick dust" molecules.

  • NMP (N-methyl-2-pyrrolidone): The "nuclear option." Extremely powerful, but hard to remove and toxic.

Q: Why does the solution turn yellow/brown over time? A: This indicates Iodine liberation. Carbon-Iodine bonds are weak. Light or excessive heat causes homolytic cleavage, releasing free radical Iodine (


).
  • Prevention: Store in amber vials, wrap in foil, and keep at -20°C.

References

  • Balbach, S. & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.

  • Way, L. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.[7] [7]

  • Li, P. & Zhao, L. (2010). Developing Early Formulations: Practice and Perspective. International Journal of Pharmaceutics, 383(1-2), 1-9. (General principles of cosolvent solubilization).

Sources

Troubleshooting

purification methods for 4-Cyano-3,5-diiodopyridine (recrystallization vs column)

Ticket #: PUR-PYR-35DI Subject: Optimization of Purification Protocols (Recrystallization vs. Flash Chromatography) Status: Open Assigned Scientist: Senior Application Specialist, Separation Sciences[1][2] Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: PUR-PYR-35DI Subject: Optimization of Purification Protocols (Recrystallization vs. Flash Chromatography) Status: Open Assigned Scientist: Senior Application Specialist, Separation Sciences[1][2]

Executive Summary

Purifying 4-Cyano-3,5-diiodopyridine (also known as 3,5-diiodoisonicotinonitrile ) presents a classic dilemma in process chemistry: balancing the removal of mono-iodinated impurities against yield loss.[1][2][3]

The electron-deficient nature of the pyridine ring (due to the cyano group and two iodine atoms) renders the molecule significantly lipophilic compared to its precursors. This guide provides a decision framework and detailed protocols for both recrystallization and column chromatography, grounded in the physicochemical properties of halogenated cyanopyridines.[2]

Part 1: The Decision Matrix

Before selecting a method, analyze your crude material's profile using TLC (Thin Layer Chromatography) or LC-MS.[1][2]

FeatureRecrystallization Column Chromatography
Primary Use Case Bulk purification (>5g); Removal of polar impurities (salts, starting material).[1][2]High-purity isolation (<5g); Separation of close structural analogs (e.g., mono-iodo species).[1][2]
Purity Ceiling Typically 95-98% (impurities can occlude in crystal lattice).[1]>99% (gradient optimization allows precision).
Yield 60-80% (mother liquor losses).[1]85-95% (assuming no irreversible adsorption).[1]
Time Investment Low active time (dissolve, wait, filter).[1][2][4]High active time (packing, running, fractionating).[1][2]
Critical Requirement Impurity profile must be significantly different in solubility.

between product and impurity must be

.

Senior Scientist Note:

If your main impurity is the mono-iodinated intermediate , recrystallization is often inefficient because the crystal lattices of mono- and di-iodo species are structurally similar (isomorphism).[1][2] In this specific case, a rough column followed by a polishing recrystallization is the gold standard.[1][2]

Part 2: Recrystallization Protocol (Scalable Route)

The high halogen content makes 4-Cyano-3,5-diiodopyridine lipophilic, while the pyridine nitrogen retains some polarity.[1][2] This "amphipathic" nature suggests mixed-solvent systems work best.[1][2]

Recommended Solvent Systems
  • Ethanol (EtOH): The classic choice for substituted pyridines.

  • Toluene/Heptane: Excellent for removing non-polar tars.

  • DMF/Water: "Crash precipitation" method (best for removing inorganic salts).

Step-by-Step Protocol (Ethanol Method)
  • Dissolution: Place crude solid in a flask with a stir bar. Add Ethanol (absolute) (approx. 5-10 mL per gram of solid).[1]

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve, add more EtOH in small increments until clear.[2]

    • Warning: Do not overheat for prolonged periods; C-I bonds are photolabile and thermally sensitive.

  • Hot Filtration (Optional): If insoluble black specs (iodine decomposition or salts) remain, filter quickly through a pre-warmed glass frit.

  • Nucleation: Remove from heat. Allow the solution to cool slowly to room temperature (RT) with gentle stirring.

  • Crystallization: Once at RT, move to an ice bath (0-4°C) for 1 hour.

    • Troubleshooting: If no crystals form, scratch the glass or add a "seed" crystal.[2][5]

  • Collection: Filter the precipitate. Wash the cake with cold Ethanol (-20°C).

  • Drying: Vacuum dry at 40°C. Protect from light during drying.

Troubleshooting: "Oiling Out"

Issue: The product separates as a separate liquid phase at the bottom of the flask instead of crystals. Cause: The solution temperature is above the melting point of the solvated product, or the impurity profile is too high.[2] Resolution:

  • Re-heat to redissolve the oil.

  • Add a seed crystal at a temperature just below the saturation point.

  • Switch to a High-Dilution method: Use more solvent to lower the saturation temperature.[1]

Part 3: Flash Chromatography (Precision Route)

Separating the di-iodo product from the mono-iodo impurity requires exploiting their difference in lipophilicity.[1][2] The di-iodo compound is less polar and will elute faster on normal phase silica.[1]

Stationary Phase Interactions
  • Silica Gel (SiO₂): The pyridine nitrogen is basic (though weakly, due to electron-withdrawing groups).[1] It can hydrogen-bond with acidic silanols, causing tailing .[1][2]

  • Fix: Pre-treat the column or mobile phase with a modifier.

Mobile Phase Optimization
  • Base System: Hexanes / Ethyl Acetate (Hex/EtOAc).

  • Modifier: 1% Triethylamine (TEA) or 1% Acetic Acid.

    • Note: For cyanopyridines, TEA is generally preferred to suppress silanol interactions.[1][2]

Step-by-Step Workflow
  • TLC Scouting:

    • Run TLC in 90:10 Hex/EtOAc.

    • Target

      
       of product: ~0.3 - 0.4.
      
    • Visualization: UV (254 nm). Iodine stains will also show up as brown spots if the plate is heated.

  • Column Packing:

    • Slurry pack silica gel in 100% Hexanes containing 1% TEA.

  • Loading:

    • Dry Load (Recommended): Dissolve crude in minimal DCM, mix with silica, rotary evaporate to dryness, and load the powder.[1][2] This prevents band broadening due to solubility issues in the mobile phase.[2]

  • Elution Gradient:

    • Start: 100% Hexanes (2 CV - Column Volumes).

    • Ramp: 0% to 20% EtOAc over 10 CV.

    • Hold: 20% EtOAc until product elutes.

  • Fraction Collection:

    • The Di-iodo product elutes first (High

      
      ).[1]
      
    • The Mono-iodo impurity elutes second (Lower

      
      ).[1]
      
    • Starting Material (4-cyanopyridine) is much more polar and elutes last.[1]

Part 4: Visualization of Purification Logic

The following diagram illustrates the decision-making process and workflow for purifying halogenated pyridines.

PurificationWorkflow Start Crude 4-Cyano-3,5-diiodopyridine Analyze Analyze Impurity Profile (TLC / LC-MS) Start->Analyze Decision Is Mono-iodo impurity > 10%? Analyze->Decision Recryst Route A: Recrystallization (Solvent: EtOH or Toluene) Decision->Recryst No (Mainly salts/tars) Column Route B: Flash Chromatography (Hex/EtOAc + 1% TEA) Decision->Column Yes (Structural analogs) Check Check Purity (HPLC/NMR) Recryst->Check Column->Check Success Final Product (>98% Purity) Check->Success Pass Fail Reprocess Check->Fail Fail Fail->Column Polishing Step

Figure 1: Strategic workflow for the purification of halogenated cyanopyridines based on impurity profiling.

Part 5: Quality Control & Validation

Once isolated, verify the identity and purity using the following Critical Quality Attributes (CQAs):

MethodExpected ObservationTechnical Note
1H NMR (CDCl₃) Singlet at ~8.9 - 9.1 ppm (Pyridine H2/H6).[1][2]The molecule is symmetric. If you see two doublets, you have mono-iodo impurity.[1][2]
13C NMR Distinct shifts for C-I carbons (typically upfield ~90-100 ppm due to heavy atom effect).[1]C-CN signal usually appears ~115-117 ppm.[1][2]
HPLC (UV 254nm) Single peak.Use a C18 column.[6] Mobile phase: Acetonitrile/Water (0.1% Formic Acid).
Appearance White to off-white solid.[1][2]Yellowing indicates free iodine liberation (decomposition).
References
  • Synthesis of Halogenated Pyridines

    • Source: Setliff, F. L., & Rankin, G. O. (1972).[1][2] "The synthesis of some 3,5-di- and 3,4,5-tri-substituted pyridines." Journal of Chemical & Engineering Data.

    • Relevance: Establishes solubility profiles for polychlorinated/iodin
    • [1]

  • Recrystallization of Cyanopyridines

    • Source: Scifinder/Patent Literature (General protocols for 3,5-dibromo-4-cyanopyridine analogs).[1][2]

    • Relevance: Confirms Ethanol and Hexane/Toluene as standard solvents for this class.
  • Chromatography of Basic Heterocycles

    • Source: "Purification of Labor
    • Relevance: Standard reference for using TEA modifiers on silica gel to prevent pyridine streaking.
    • [1]

Sources

Optimization

preventing deiodination of 4-Cyano-3,5-diiodopyridine during coupling

This guide serves as a specialized technical resource for researchers working with 4-Cyano-3,5-diiodopyridine , a highly electron-deficient scaffold used in the synthesis of kinase inhibitors and functional materials. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers working with 4-Cyano-3,5-diiodopyridine , a highly electron-deficient scaffold used in the synthesis of kinase inhibitors and functional materials.

The presence of the electron-withdrawing nitrile group at C4, combined with the pyridine nitrogen, makes the C3 and C5 iodides extremely reactive toward oxidative addition but equally susceptible to protodeiodination (hydrodehalogenation). This guide focuses on stabilizing the catalytic cycle to favor C-C bond formation over iodine loss.

Core Troubleshooting Guide

Issue 1: "I am observing significant formation of 4-Cyano-3-iodopyridine (mono-deiodinated) or 4-Cyanopyridine (bis-deiodinated) instead of the coupled product."

Diagnosis: You are experiencing Protodeiodination . This occurs when the oxidative addition intermediate (


) intercepts a hydride source or a proton equivalent faster than it undergoes transmetallation.

Root Causes & Solutions:

Potential CauseMechanistic InsightCorrective Action
Moisture in Solvent Water acts as a proton source. In the presence of Pd, water can facilitate the formation of

species or protonate the

bond.
Switch to Anhydrous Conditions. Use anhydrous 1,4-dioxane or toluene. Avoid "wet" Suzuki conditions (e.g., Toluene/H2O mixes) if deiodination is severe.
Alcoholic Solvents Primary/Secondary alcohols (MeOH, EtOH, IPA) can act as hydride donors via

-hydride elimination from a Pd-alkoxide intermediate.
Eliminate Alcohols. Use aprotic polar solvents like DMF, DMAc, or NMP. If a protic co-solvent is required for boronic acid solubility, use tert-butanol (cannot

-hydride eliminate).
Base Selection Strong bases (alkoxides like NaOMe, NaOEt) promote dehalogenation.Use Mild Inorganic Bases. Switch to

(anhydrous) or

. These provide sufficient activation for boronic acids without promoting Pd-H formation.
Catalyst "Pd-H" Generation

can generate hydrides via orthometallation of the phosphine ligand.
Change Ligand System. Use bidentate ligands like dppf or Xantphos , which resist orthometallation and enforce a geometry that favors reductive elimination of the product.
Issue 2: "The reaction stalls after mono-coupling, leaving unreacted mono-iodide."

Diagnosis: Catalyst deactivation or electronic deactivation of the ring.

Technical Explanation: Once the first iodine is substituted with an electron-rich aryl or alkyl group, the remaining iodine at C5 becomes less electrophilic (due to donation from the new group), making the second oxidative addition slower. Furthermore, the pyridine nitrogen can coordinate to the Pd(II) center, forming a resting state that removes active catalyst from the cycle (Catalyst Poisoning).

Corrective Action:

  • Increase Temperature: If running at 60°C, increase to 90-100°C to overcome the activation energy barrier for the second iodine.

  • Switch to High-Turnover Catalysts: Use Pd(dppf)Cl2·DCM or Pd-XPhos G3 . These bulky, electron-rich ligands prevent pyridine nitrogen coordination and accelerate oxidative addition on the deactivated ring.

Issue 3: "My nitrile (CN) group is hydrolyzing to an amide."

Diagnosis: Base-mediated hydrolysis.

Corrective Action:

  • Avoid Hydroxide Bases: Do not use NaOH or KOH.

  • Reduce Water: As detailed in Issue 1, move to an anhydrous system using

    
     or 
    
    
    
    suspended in dioxane/DMF. The Suzuki reaction can proceed with trace water (from the base or atmosphere) without adding bulk water to the flask.

Mechanistic Visualization

Understanding the competition between the desired Coupling Pathway and the unwanted Deiodination Pathway is critical for optimization.

DeiodinationMechanism cluster_0 Critical Control Point Start Substrate (4-CN-3,5-diiodo-Py) OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd Pd(0) TransMet Transmetallation (with R-B(OH)2) OxAdd->TransMet Desired Path (Fast with mild base) SideRxn Intercepted by Hydride/Proton OxAdd->SideRxn Presence of H2O or Alcohols RedElim Reductive Elimination TransMet->RedElim Product Coupled Product (Ar-R) RedElim->Product PdH Ar-Pd-H Intermediate SideRxn->PdH DeiodoProd Deiodinated Byproduct (Ar-H) PdH->DeiodoProd Reductive Elim.

Caption: The "Fork in the Road": The oxidative addition intermediate determines the fate of the reaction. Excluding proton sources forces the equilibrium toward Transmetallation.

Optimized Experimental Protocol

This protocol is designed to minimize deiodination by excluding bulk water and using a ligand that favors coupling.

Reaction: Suzuki-Miyaura Coupling of 4-Cyano-3,5-diiodopyridine Target: Bis-coupling (or controlled mono-coupling by stoichiometry)

Materials:
  • Substrate: 4-Cyano-3,5-diiodopyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 (2.2 equiv for bis-coupling; 1.05 equiv for mono)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2·DCM ) (3-5 mol%)

    • Why: The bidentate dppf ligand has a large bite angle that accelerates reductive elimination, outcompeting the deiodination pathway.

  • Base: Cesium Carbonate (

    
    ) (3.0 equiv), finely ground and dried.
    
  • Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).

Step-by-Step Procedure:
  • Drying (Critical): Flame-dry a reaction vial or round-bottom flask under vacuum and backfill with Argon/Nitrogen 3 times.

  • Charging: Add the diiodopyridine, boronic acid,

    
    , and Pd catalyst to the vial.
    
  • Inert Atmosphere: Cap the vial and purge with inert gas for 5 minutes.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe. Do not add water.

    • Note:

      
       has poor solubility in dioxane, but the heterogeneous surface reaction is sufficient and prevents hydrolysis/deiodination.
      
  • Heating: Heat the mixture to 80°C .

    • Monitoring: Check by LC-MS at 1 hour.

    • Checkpoint: If mono-product dominates and bis-product is required, increase temp to 100°C.

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts and Palladium black. Rinse with EtOAc.[1] Concentrate the filtrate.

FAQ: Advanced Optimization

Q: Can I use DMF instead of Dioxane? A: Yes, DMF is excellent for solubilizing the reactants, which can increase the reaction rate. However, commercial DMF often contains trace amines and water. Ensure it is "Anhydrous grade" (99.8%, packed under N2). Note that at very high temperatures (>120°C), DMF can decompose to generate CO and dimethylamine, which can poison the catalyst.

Q: I see "homocoupling" of my boronic acid (Ar-Ar) but no cross-coupling. A: This indicates the oxidative addition to the pyridine ring is failing, or oxygen is present.

  • Oxygen: Ensure rigorous degassing. Oxygen promotes homocoupling of boronic acids.

  • Activation: The pyridine iodides are reactive, but if the catalyst is dead (black precipitate immediately), the boronic acid will just dimerize. Try adding the catalyst after the solvent is degassed.

Q: How do I separate the mono-coupled product from the bis-coupled product? A: Due to the symmetry of the starting material, the mono-coupled product (4-cyano-3-iodo-5-arylpyridine) has a distinct polarity compared to the bis-aryl product.

  • TLC: The bis-product is usually more non-polar (higher Rf) than the mono-iodide.

  • Column: Use a gradient of Hexanes:EtOAc. The unreacted diiodide elutes first, followed by the bis-product, then the mono-product (usually).

References

  • Mechanisms of Dehalogenation: BenchChem Technical Support. Troubleshooting Dehalogenation in Suzuki Coupling. (Discusses the role of water and base in Pd-H formation).

  • Suzuki Coupling of Chlorinated Pyridines: Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (Detailed study on ligand effects and preventing protodehalogenation in electron-deficient pyridines).

  • Ligand Effects (dppf): Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Guide.[2] (Highlights the utility of bidentate ligands for difficult substrates).

  • Sonogashira Specifics: Organic Chemistry Portal. Sonogashira Coupling.[1][3][4][5][6][7][8][9] (Details on copper-free variants to avoid side reactions).

Sources

Troubleshooting

storage conditions to prevent light degradation of diiodopyridines

Topic: Prevention of Photolytic Degradation in Diiodopyridines Case ID: #DIP-HV-404 Support Tier: Level 3 (Senior Application Scientist)[1] Introduction: The "Yellowing" Phenomenon Welcome to the Technical Support Center...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Photolytic Degradation in Diiodopyridines

Case ID: #DIP-HV-404 Support Tier: Level 3 (Senior Application Scientist)[1]

Introduction: The "Yellowing" Phenomenon

Welcome to the Technical Support Center. You are likely here because your white/off-white diiodopyridine (e.g., 2,6-diiodopyridine) has turned yellow, brown, or pink during storage.[1]

The Short Answer: This is a photochemical degradation event. Diiodopyridines possess relatively weak Carbon-Iodine (C–I) bonds (approx. 65 kcal/mol) compared to their chloro- or bromo- counterparts.[1] Exposure to UV or visible light excites the molecule, leading to homolytic bond cleavage. The "yellowing" is elemental iodine (


) accumulating as a byproduct.[1]

The Implication: While minor discoloration often permits use in crude applications, significant degradation introduces free radical scavengers (


) that can poison palladium catalysts in cross-coupling reactions (Suzuki, Sonogashira).[1]

Module 1: Degradation Mechanism (The "Why")

Q: What exactly is happening to my molecule?

A: The degradation is a radical chain reaction initiated by photons. Unlike chloropyridines, the C–I bond dissociation energy is low enough that ambient lab light can trigger cleavage.

The Pathway:

  • Initiation: A photon (

    
    ) strikes the pyridine ring, exciting an electron into an antibonding orbital.[1]
    
  • Homolysis: The C–I bond breaks, generating a pyridyl radical and an iodine radical (

    
    ).[1]
    
  • Propagation/Termination: Two iodine radicals recombine to form elemental iodine (

    
    ), which is the source of the yellow/brown color. The reactive pyridyl radical abstracts a hydrogen from moisture or solvent, leading to deiodinated impurities (e.g., mono-iodopyridine).[1]
    

Visualizing the Pathway:

G Start Diiodopyridine (R-I) Light Photon (hν) UV/Visible Start->Light Excited Excited State [R-I]* Light->Excited Cleavage Homolytic Cleavage Excited->Cleavage Radicals Pyridyl Radical (R•) + Iodine Radical (I•) Cleavage->Radicals Iodine Elemental Iodine (I₂) (Yellow/Brown Color) Radicals->Iodine Dimerization SideProd Deiodinated Product (R-H) Radicals->SideProd H-Abstraction (from solvent/moisture)

Figure 1: Photolytic degradation pathway of diiodopyridines leading to elemental iodine formation.[1]

Module 2: Storage Protocols (The "How")

Q: What is the Gold Standard for storage?

A: To halt the mechanism described above, you must remove the energy source (light) and the radical propagators (oxygen/moisture).[1]

Protocol #1: Solid State Storage (Recommended) [1]

  • Container: Amber glass vials are mandatory. If unavailable, wrap clear vials in aluminum foil.

  • Atmosphere: Purge the headspace with Argon or Nitrogen. Oxygen can react with pyridyl radicals to form peroxy species, accelerating decomposition.

  • Temperature: Store at

    
     to 
    
    
    
    . Lowering thermal energy reduces the kinetic rate of radical propagation.
Q: Can I store stock solutions?

A: Not recommended for periods >24 hours. In solution, solvent cages prevent radical recombination, often increasing the rate of permanent degradation.[1] If you must store a solution:

  • Avoid: Ethers (THF, Diethyl ether).[1] These solvents have easily abstractable

    
    -protons, which fuel the radical chain reaction.
    
  • Preferred: Acetonitrile or DMSO (degassed).[1]

  • Requirement: Solutions must be kept in the dark.

Storage Condition Comparison Table:

VariableConditionSuitabilityTechnical Reasoning
Light Clear Glass🔴 CRITICAL FAIL Allows UV/Vis transmission; rapid photolysis.
Amber Glass🟢 PASS Blocks <450nm wavelengths responsible for excitation.
Atmosphere Air🟡 RISKY

promotes oxidative side-reactions.
Argon/Nitrogen🟢 OPTIMAL Inert atmosphere prevents radical oxidation.
State Solid🟢 STABLE Crystal lattice restricts radical movement.
Solution (THF)🔴 HIGH RISK Solvent H-abstraction accelerates deiodination.
Temp Room Temp🟡 ACCEPTABLE Okay for short term (<1 week) if dark.
4°C (Fridge)🟢 OPTIMAL Reduces kinetic energy of degradation.

Module 3: Troubleshooting & Recovery (The "Fix")

Q: My sample is yellow. Is it ruined?

A: Not necessarily. The color comes from


, which has a high extinction coefficient—meaning a tiny amount (ppm levels) looks very bad visually but represents negligible mass loss.[1]

Decision Matrix: The "Save or Toss" Workflow

DecisionTree Start Sample Inspection: Yellow/Brown Color? Check1 Check Purity (NMR/LCMS) Start->Check1 HighPurity >98% Purity (Only trace I₂) Check1->HighPurity Main peaks intact LowPurity <95% Purity (Significant Deiodination) Check1->LowPurity New peaks observed DirectUse Action: Use Directly (Add Cu/Ag scavenger if catalytic) HighPurity->DirectUse Color acceptable Wash Action: Thiosulfate Wash (Remove I₂ surface coat) HighPurity->Wash Color removal needed Recryst Action: Recrystallize (Solvent: Hexane/EtOAc) LowPurity->Recryst Impurities separable Discard Action: Discard (Irreversible damage) LowPurity->Discard Complex mixture

Figure 2: Decision tree for handling degraded diiodopyridine samples.

Q: How do I remove the iodine contamination?

A: If the NMR is clean but the color is off, perform a Thiosulfate Wash .[1] This reduces the colored iodine (


) back to colorless iodide (

), which is water-soluble.[1]

Protocol:

  • Dissolve the diiodopyridine in a non-miscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Wash the organic layer with 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Observation: The organic layer should instantly turn from brown/yellow to clear/pale.

  • Separate layers. Wash organic layer with brine.

  • Dry over

    
    , filter, and concentrate in vacuo (keep rotovap bath 
    
    
    
    ).
Q: Will this affect my Palladium coupling reaction?

A: Yes. Free iodine (


) is a potent poison for 

catalysts.[1] It oxidizes

to

diiodide species, which may be catalytically inactive or alter the reaction pathway.[1]
  • Mitigation: If you cannot purify the starting material, add activated Copper powder or Silver salts (

    
    )  to the reaction mixture.[1] These act as "iodide scavengers," precipitating insoluble metal iodides (
    
    
    
    or
    
    
    ) and protecting the palladium cycle.[1]
References
  • Photolytic Degradation Mechanism

    • Source: Pharmaguideline.[2] "Photolytic Degradation and Its Prevention."[3]

    • Relevance: Establishes the fundamental mechanism of UV-induced homolytic cleavage in halogen
    • URL:[1]

  • Safety & Storage Data (SDS)

    • Source: Fisher Scientific / Thermo Fisher. "Safety Data Sheet: 2,6-Dibromopyridine.
    • Relevance: Confirms "Light Sensitive" and "Store under inert gas" requirements for di-halogen
    • URL:[1]

  • Iodine Purification

    • Source: Google Patents (US2385483A).[1] "Recovery and purification of iodine."

    • Relevance: Validates the chemical reduction of iodine using chemical washes (thiosulf
    • URL:[1]

  • Impact on Palladium Catalysis

    • Source: Frontiers in Chemistry.
    • Relevance: Discusses the interaction between iodine species and Palladium, highlighting the oxidative nature that can disrupt Pd(0) cycles.[1]

    • URL:[1]

Sources

Optimization

Technical Support Center: Optimizing Catalyst Load for Cross-Coupling of 4-Cyano-3,5-diiodopyridine

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 4-cyano-3,5-diiodopyridine. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing palladium-catalyzed cross-coupling reactions with 4-cyano-3,5-diiodopyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging substrate. The inherent electronic and steric properties of 4-cyano-3,5-diiodopyridine necessitate a nuanced approach to catalyst selection and loading to achieve high yields, minimize side products, and ensure process efficiency.

This document provides in-depth, experience-driven advice in a question-and-answer format, supplemented with troubleshooting guides and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is 4-cyano-3,5-diiodopyridine considered a "challenging" substrate for cross-coupling reactions?

A1: The difficulty arises from a combination of electronic and steric factors, as well as its potential to interact with the catalyst:

  • Strong Electron-Withdrawing Group: The cyano (-CN) group significantly lowers the electron density of the pyridine ring. While this can accelerate the initial oxidative addition step, it can also destabilize key intermediates in the catalytic cycle.[1]

  • Steric Hindrance: The two iodine atoms flanking the cyano group create a sterically congested environment around the reaction centers, which can impede the approach of the bulky palladium catalyst and the coupling partner.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation by occupying a coordination site needed for the catalytic cycle to proceed.[2]

Q2: What is a reasonable starting catalyst loading for this substrate, and what are the effects of varying it?

A2: A good starting point for catalyst loading in exploratory reactions is typically 1-2 mol% of the palladium precatalyst. The optimal loading is a balance between reaction efficiency and cost-effectiveness.

  • Too Low (e.g., <0.5 mol%): May result in slow or incomplete conversion, especially if catalyst deactivation pathways are significant. The reaction may stall as the small amount of active catalyst is consumed by side reactions or impurities.

  • Too High (e.g., >5 mol%): While it might drive the reaction to completion faster, high catalyst loading can be uneconomical, especially on a larger scale. It can also lead to an increase in side reactions, such as the formation of homocoupled byproducts, and complicates product purification by increasing residual palladium levels.[3]

Catalyst LoadingPotential OutcomeRationale
Low (0.1-1.0 mol%) Incomplete conversion, long reaction times.Insufficient active catalyst to overcome deactivation pathways.
Optimal (1-3 mol%) Efficient conversion, minimal side products.Balances reaction rate with catalyst stability and cost.
High (>3 mol%) Increased side products, purification challenges.Higher concentration of active species can promote undesired reaction pathways.
Q3: The reaction is not working with a standard catalyst like Pd(PPh₃)₄. What catalyst system should I try next?

A3: Standard catalysts like Pd(PPh₃)₄ often fail with challenging substrates due to the instability of the triphenylphosphine ligand and its inability to facilitate the key steps of the catalytic cycle efficiently. For 4-cyano-3,5-diiodopyridine, more robust and active catalyst systems are required.

The most critical component of the catalyst system is the ligand . You should move to systems that utilize electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) .[4][5]

  • Rationale:

    • Electron-rich ligands enhance the electron density on the palladium center, which promotes the rate-limiting oxidative addition step.[5]

    • Bulky ligands accelerate the final reductive elimination step to release the product and regenerate the active Pd(0) catalyst.[4] They also help to prevent the formation of inactive palladium dimers and can sterically hinder the pyridine nitrogen from deactivating the catalyst.

Recommended Catalyst Systems:

Palladium PrecatalystRecommended LigandTypical Reaction Type
Pd₂(dba)₃ or Pd(OAc)₂Buchwald Ligands: XPhos, SPhos, RuPhosSuzuki, Buchwald-Hartwig
PdCl₂(dppf)(Included)Suzuki, Stille
PEPPSI™-IPr(Included)Suzuki, Negishi
Q4: How do I control for mono- versus di-substitution on the 4-cyano-3,5-diiodopyridine core?

A4: Achieving selective mono-arylation (or alkylation, etc.) can be challenging but is often achievable by carefully controlling the reaction conditions.

  • Stoichiometry: The most straightforward approach is to use a limited amount of the coupling partner (e.g., 0.9-1.1 equivalents of boronic acid in a Suzuki coupling).

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. A lower temperature and shorter reaction time will favor the formation of the mono-substituted product. The second coupling is typically slower due to increased steric hindrance after the first substitution.

  • Catalyst Loading: A lower catalyst loading can sometimes favor mono-substitution, as a higher concentration of the active catalyst may be required to overcome the higher activation energy of the second coupling.

Q5: What are the most common side reactions, and how can they be minimized?

A5: Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification.

Side ReactionDescriptionHow to Minimize
Homocoupling Dimerization of the coupling partner (e.g., boronic acid) or the diiodopyridine.Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Oxygen often promotes homocoupling.[6]
Protodeboronation (Suzuki) Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.Use more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. Milder bases (e.g., K₂CO₃ instead of K₃PO₄) and lower temperatures can also help.[7]
Dehalogenation Replacement of an iodine atom on the starting material or product with a hydrogen atom.Use anhydrous and thoroughly degassed solvents. Ensure the purity of the base and other reagents, as impurities can be hydride sources.

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Conversion Inactive Catalyst: Pd(0) species are sensitive to air and moisture.Use a fresh batch of palladium precatalyst and ligand. Consider using a more air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst). Ensure the reaction is set up under a robust inert atmosphere.[6]
Inefficient Oxidative Addition: The C-I bond is reactive, but this step can still be slow with a poor catalyst system.[8]Switch to a more electron-rich and bulky ligand (e.g., XPhos, SPhos). Increase the reaction temperature in 10-20 °C increments.
Inappropriate Base or Solvent: The base may not be strong enough to facilitate transmetalation, or reagents may not be fully dissolved.[9][10]Screen a range of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). For solvents, consider alternatives like dioxane, toluene, or 2-MeTHF to ensure solubility of all components.
Significant Side Product Formation Presence of Oxygen: Leads to homocoupling of coupling partners.Improve degassing procedures. Use freeze-pump-thaw cycles for the solvent and ensure a good seal on the reaction vessel.[6]
Unstable Coupling Partner: Boronic acids can be prone to decomposition.Switch to a more stable derivative like a pinacol boronate ester. Use anhydrous conditions if protodeboronation is suspected.
Reaction Too Hot or Too Long: Can lead to dehalogenation or other decomposition pathways.Reduce the reaction temperature and monitor the reaction more frequently to stop it upon completion of the desired transformation.
Poor Reproducibility Inconsistent Inert Atmosphere: Trace oxygen or moisture can have a large impact.Standardize the procedure for setting up reactions under an inert atmosphere using a Schlenk line or a glovebox.[11][12]
Variable Reagent Quality: Impurities in solvents, bases, or starting materials can inhibit the catalyst.Use high-purity, anhydrous solvents. Purify starting materials if their quality is questionable.

Visualizations and Workflows

Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Pd0 L₂Pd(0) (Active Catalyst) OA_Complex L₂Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Transmetalation_Complex L₂Pd(II)(Ar)(Ar') OA_Complex->Transmetalation_Complex Transmetalation (+ Ar'-B(OR)₂ + Base) Product Ar-Ar' Transmetalation_Complex->Product Reductive Elimination Regen_Cat L₂Pd(0) Transmetalation_Complex->Regen_Cat

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Reaction Failure (Low Yield / No Product) Check_Inert Verify Inert Atmosphere (Degas solvent, F-P-T) Start->Check_Inert Check_Reagents Check Reagent Purity (Fresh Catalyst/Base, Anhydrous Solvent) Check_Inert->Check_Reagents Atmosphere OK Success Reaction Optimized Check_Inert->Success Problem Found & Fixed Screen_Ligands Screen Bulky, e⁻-rich Ligands (XPhos, SPhos, etc.) Check_Reagents->Screen_Ligands Reagents OK Check_Reagents->Success Problem Found & Fixed Screen_Bases Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Screen_Ligands->Screen_Bases No Improvement Screen_Ligands->Success Improvement Screen_Solvents Screen Solvents (Dioxane, Toluene, 2-MeTHF) Screen_Bases->Screen_Solvents No Improvement Screen_Bases->Success Improvement Adjust_Temp Adjust Temperature (Increase in 10-20°C increments) Screen_Solvents->Adjust_Temp No Improvement Screen_Solvents->Success Improvement Adjust_Temp->Success Improvement

Caption: A logical workflow for troubleshooting failed cross-coupling reactions.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the mono-arylation of 4-cyano-3,5-diiodopyridine. Note: All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques or in a glovebox.[13]

Materials:

  • 4-Cyano-3,5-diiodopyridine

  • Arylboronic acid (1.1 equivalents)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (3.0 equivalents)

  • Anhydrous 1,4-Dioxane

  • Magnetic stir bar

  • Oven-dried Schlenk flask or reaction vial

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-cyano-3,5-diiodopyridine, the arylboronic acid (1.1 eq), Pd₂(dba)₃ (0.01 eq), XPhos (0.025 eq), and K₃PO₄ (3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with inert gas three times.[6]

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the diiodopyridine.

  • Degassing (Optional but Recommended): For best results, subject the reaction mixture to three cycles of freeze-pump-thaw to ensure all dissolved oxygen is removed.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS. Check at 1 hour, 4 hours, and then as needed.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 5, 2026, from [Link]

  • BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. BenchChem Technical Support.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. [Link]

  • Al-Zoubi, R. M., & Al-Mughaid, H. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • Yao, H., et al. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction.
  • Kim, J., et al. (2015). Optimization of the reaction conditions for Suzuki coupling reactions between iodobenzene and phenylboronic acid catalyzed by the Pd-IPG nanocomposite catalysts.
  • Wikipedia. (2023, December 27). Suzuki reaction. In Wikipedia. [Link]

  • LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Tarenzi, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved February 5, 2026, from [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
  • White Rose Research Online. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Fairlamb, I. J. S., & Kapdi, A. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • Jenkins, D. M., & Mirica, L. M. (2021). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv.
  • Jenkins, D. M., & Mirica, L. M. (2021). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. PMC.
  • Fairlamb, I. J. S., et al. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
  • LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved February 5, 2026, from [Link]

  • LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.
  • Yao, H., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
  • Wu, G., et al. (2015). Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.
  • The Mirica Group. (2025). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. University of Illinois.
  • ResearchGate. (2022). (PDF)
  • Patel, M., et al. (2025).
  • Reddit. (2024). Troubleshooting a C–N Coupling Reaction. r/chemistry.
  • Tcyrulnikov, S., et al. (2019). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for Stille Coupling Reactions Involving 2,6-Dibromopyridine. BenchChem Technical Support.
  • LibreTexts. (2023, June 30). Stille Coupling. Chemistry LibreTexts.
  • ResearchGate. (2025). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
  • Dajoe Merit. (2019, February 2). Oxidative Addition: Palladium Mechanism with aryl iodide [Video]. YouTube.
  • University of Rochester. (n.d.). Cross-Coupling Chemistry.
  • ThalesNano. (n.d.). Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor.
  • Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • The Doyle Group. (2022). Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. UCLA.
  • Chen, X., et al. (2009). Pd(II)
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom C
  • Espinet, P., & Echavarren, A. M. (2016).
  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh.
  • Plenio, H. (2017). Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. RSC Publishing.
  • Common Organic Chemistry. (n.d.). Stille Reaction (Palladium Catalyzed Coupling). Retrieved February 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3,5-Diiodoisonicotinonitrile

Topic: Removal of Unreacted Iodine ( ) Impurities Document ID: TS-PUR-35-DIIN-01 Status: Active Last Updated: 2025-05-20 Executive Summary The Problem: The synthesis of 3,5-diiodoisonicotinonitrile typically involves ele...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted Iodine ( ) Impurities

Document ID: TS-PUR-35-DIIN-01 Status: Active Last Updated: 2025-05-20

Executive Summary

The Problem: The synthesis of 3,5-diiodoisonicotinonitrile typically involves electrophilic aromatic substitution using elemental iodine (


) or iodine-generating systems (e.g., NIS, 

/

). Unreacted iodine is a persistent, non-polar impurity that sublimes, stains equipment, and complicates downstream analytics (NMR/HPLC).

The Solution: This guide details the Reductive Aqueous Wash Protocol , the industry standard for converting lipophilic iodine (


) into hydrophilic iodide (

). We also provide secondary purification strategies for recalcitrant cases.

Core Protocol: The Reductive Aqueous Wash

This is the primary method for removing bulk iodine. It relies on the redox reaction between iodine and sodium thiosulfate.[1]

The Chemistry (Why it works)

Elemental iodine (


) is highly soluble in organic solvents (DCM, EtOAc) but poorly soluble in water. To remove it, we must chemically reduce it to iodide (

), which is water-soluble and colorless.

Reaction:



Step-by-Step Methodology

Reagents:

  • Organic Phase: Crude reaction mixture dissolved in Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Reducing Agent: 10% w/v Aqueous Sodium Thiosulfate (

    
    ).[2]
    
  • Validation Agent: Starch-Iodide Paper.

Protocol:

  • Preparation: Dilute the crude reaction mixture with your chosen organic solvent.

  • The Wash: Add an equal volume of 10%

    
     to the separatory funnel.
    
  • Agitation: Shake vigorously for 2–3 minutes . Note: Iodine transfer from the organic to aqueous phase is rate-limited by the interface area. Vigorous shaking is non-negotiable.

  • Observation: The organic layer should shift from purple/brown to pale yellow or colorless. The aqueous layer may become slightly cloudy (sulfur precipitation) or remain clear.

  • Separation: Drain the aqueous layer.

  • Validation (The "Self-Validating" Step): Dip a strip of starch-iodide paper into the organic layer.

    • Blue/Black: Iodine remains.[3][4][5] Repeat steps 2–5.

    • White: Iodine is removed.[3][5] Proceed to brine wash and drying (

      
      ).[6]
      
Visualizing the Workflow

IodineRemoval Start Crude Reaction Mixture (Contains Product + I2) Solvent Dilute with Organic Solvent (EtOAc or DCM) Start->Solvent AddThio Add 10% Na2S2O3 (aq) Solvent->AddThio Shake Vigorous Agitation (2-3 Mins) AddThio->Shake Reduces I2 -> I- PhaseSep Phase Separation Shake->PhaseSep Check Visual Check: Organic Layer Color? PhaseSep->Check Repeat Repeat Wash Check->Repeat Purple/Brown Success Proceed to Brine Wash & Drying Check->Success Pale Yellow/Colorless Repeat->AddThio

Caption: Figure 1: Logic flow for the reductive removal of iodine using sodium thiosulfate.

Secondary Purification: Polishing Strategies

If the wash does not yield analytical purity, use these physical separation methods.

Method A: Recrystallization

3,5-diiodoisonicotinonitrile is a halogenated pyridine. These are typically crystalline solids with poor water solubility but high solubility in hot alcohols or chlorinated solvents.

Solvent SystemSuitabilityNotes
Ethanol (95%) HighStandard for iodinated aromatics. Heat to reflux, cool slowly.
EtOAc / Hexane MediumGood for layering crystallization if thermal degradation is a concern.
Acetonitrile LowProduct is likely too soluble; poor recovery yield.

Protocol:

  • Dissolve crude solid in minimum boiling Ethanol.

  • If the solution is dark, add activated charcoal, stir for 5 mins, and filter hot (removes polymeric impurities).

  • Allow to cool to room temperature, then

    
    .
    
  • Filter crystals and wash with cold hexanes to remove surface iodine traces.

Method B: Sublimation

Applicability:[7][8] Only if the product has a significantly different sublimation point than Iodine (


 sublimes at 

at atm pressure, but readily volatilizes at much lower temps under vacuum).
  • Risk: 3,5-diiodoisonicotinonitrile may also sublime.

  • Procedure: Place crude solid under high vacuum (

    
     mmHg) at 
    
    
    
    . A cold finger will collect the volatile
    
    
    (purple crystals). If the product is stable, this effectively "pulls" the iodine off the solid.

Troubleshooting & FAQ

Q1: The organic layer remains pink even after three washes. Why?

  • Diagnosis: Iodine may be trapped in solvent micelles or the organic solvent itself is retaining the iodine strongly (common with DCM).

  • Fix:

    • Switch reducing agents: Try Sodium Bisulfite (

      
      ) . It releases 
      
      
      
      , which penetrates organic layers better than thiosulfate ions.[3]
    • Add a phase transfer catalyst (e.g., TBAB) in trace amounts to help the thiosulfate anion enter the organic phase (use with caution if product is sensitive).

Q2: A yellow precipitate formed during the thiosulfate wash.

  • Diagnosis: This is likely elemental sulfur (

    
    ), a byproduct of thiosulfate decomposition in acidic environments.
    
  • Fix: Filter the organic layer through a celite pad after separation. In the future, ensure the wash is not too acidic, or switch to Sodium Sulfite (

    
    ) which does not produce sulfur.
    

Q3: Can I use column chromatography to remove the iodine?

  • Diagnosis: Yes, but it is not recommended as a primary step.

  • Issue: Iodine streaks on silica gel, contaminating multiple fractions. It also acts as a Lewis acid, potentially degrading sensitive products on the column.

  • Protocol: If you must column, wash the crude mixture with thiosulfate before loading. If iodine persists on the column, flush with Hexanes until the purple band elutes before switching to your polar solvent.

Troubleshooting Logic Tree

Troubleshooting Problem Persistent Iodine Color CheckpH Check Aqueous pH Problem->CheckpH Acidic Acidic (pH < 4) CheckpH->Acidic Neutral Neutral/Basic CheckpH->Neutral Soln1 Use Sodium Sulfite (Avoids Sulfur ppt) Acidic->Soln1 Soln2 Increase Agitation Time or Add TBAB Neutral->Soln2

Caption: Figure 2: Decision matrix for persistent iodine coloration.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

  • Reddy, V. P., et al. (2015). "Synthesis of 3,5-diiodo-4-hydroxypyridine derivatives." CN104311479A. Google Patents. (Demonstrates iodination of pyridine scaffolds and subsequent workup).

  • University of Rochester. (n.d.). "Workup for Removing Bromine or Iodine."[2][3] Department of Chemistry.

Sources

Reference Data & Comparative Studies

Validation

Benchmarking Mass Spectrometric Identification of 4-Cyano-3,5-diiodopyridine: Resolution and Isotopic Fidelity

Executive Summary 4-Cyano-3,5-diiodopyridine (C₆H₂I₂N₂) is a critical heterocyclic intermediate often employed in the synthesis of tyrosine kinase inhibitors and other bioactive scaffolds. Its analysis presents a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Cyano-3,5-diiodopyridine (C₆H₂I₂N₂) is a critical heterocyclic intermediate often employed in the synthesis of tyrosine kinase inhibitors and other bioactive scaffolds. Its analysis presents a unique challenge in mass spectrometry: unlike chlorinated or brominated analogs, the iodine substituent is monoisotopic.[1]

This guide objectively compares the mass spectrometric performance of identifying this molecule using High-Resolution Mass Spectrometry (HRMS) versus Low-Resolution Quadrupole MS , and contrasts its isotopic signature against common halogenated alternatives (Br/Cl). The goal is to provide a self-validating protocol for researchers to confirm the identity of this compound without falling into common spectral interpretation traps.

Theoretical Foundation: The Iodine Anomaly

To accurately identify 4-Cyano-3,5-diiodopyridine, one must understand the physics of Iodine-127.[2] Unlike Chlorine (3:1 ratio of ³⁵Cl/³⁷Cl) or Bromine (1:1 ratio of ⁷⁹Br/⁸¹Br), Iodine is 100% monoisotopic (¹²⁷I).

Exact Mass Calculation

The accurate mass is derived from the specific mass defects of the constituent atoms. Iodine possesses a distinct negative mass defect relative to its nominal mass.

ElementIsotopeNominal MassExact Mass (Da)CountTotal Contribution
Carbon ¹²C1212.00000672.00000
Hydrogen ¹H11.0078322.01566
Nitrogen ¹⁴N1414.00307228.00614
Iodine ¹²⁷I127126.904472253.80894
TOTAL (M) 356 355.83074 355.8307

Key Insight: The experimental mass (355.83) is significantly lower than the nominal mass (356). In low-resolution instruments, this can lead to mass assignment errors if the instrument is not well-calibrated, as the peak center shifts "left" of the integer value.

Isotopic Pattern Logic

Because Iodine lacks a stable heavy isotope, the isotopic pattern of 4-Cyano-3,5-diiodopyridine is dominated solely by Carbon-13 and Nitrogen-15.

  • M+1 Peak: Derived from probability of one ¹³C (1.1%) or one ¹⁵N (0.37%).

    • Approx Intensity ≈ (1.1% × 6) + (0.37% × 2) ≈ 7.3% relative to base peak.

  • M+2 Peak: Derived from two ¹³C atoms.

    • Approx Intensity ≈ < 0.5% (negligible).

Comparative Analysis: Performance vs. Alternatives

This section compares the spectral "fingerprint" of the target molecule against its brominated analog (a common alternative intermediate) and compares analytical detection methods.

Chemical Comparison: Diiodo vs. Dibromo

The most common error in halogen analysis is expecting a "halogen pattern" (M, M+2, M+4).

Feature4-Cyano-3,5-diiodopyridine 4-Cyano-3,5-dibromopyridine (Alternative)
Formula C₆H₂I₂N₂C₆H₂Br₂N₂
Monoisotopic Mass 355.83 Da~261.9 Da
Isotopic Pattern Singlet (M only)Triplet (1:2:1 ratio at M, M+2, M+4)
Risk Factor High risk of false negative if looking for "split" peaks.Low risk; pattern is visually obvious.
Mass Defect Negative (Shift to lower mass)Positive (Shift to higher mass)
Instrumental Comparison: Low-Res vs. High-Res

The "product" here is the analytical data quality.

  • Low-Resolution (Quadrupole/Ion Trap):

    • Performance: Detects a peak at m/z 356.

    • Limitation: Cannot distinguish the mass defect. The lack of an M+2 peak often leads analysts to mistake the compound for a non-halogenated impurity or a degradation product.

  • High-Resolution (Q-TOF/Orbitrap):

    • Performance: Detects exact mass at 355.8307.

    • Advantage:[3] The specific mass sufficiency (0.8307) confirms the presence of Iodine. The absence of M+2 confirms it is not Bromine or Chlorine.

Visualizing the Logic

The following diagram illustrates the decision tree for confirming the di-iodo structure based on isotopic data.

IsotopeLogic Start Unknown Spectrum Analysis (Suspected Halogenated Pyridine) CheckPattern Check Isotopic Pattern (M, M+2, M+4) Start->CheckPattern Triplet Triplet Pattern (1:2:1) or Doublet (3:1) CheckPattern->Triplet Yes Singlet Singlet Peak (Dominant M, tiny M+1) CheckPattern->Singlet No BrCl_Decision Contains Br or Cl (NOT Target) Triplet->BrCl_Decision CheckMass Check Exact Mass Defect (High Res) Singlet->CheckMass DefectPos Mass Defect > 0.0 (e.g., 356.2) CheckMass->DefectPos Organic Impurity DefectNeg Mass Defect < 0.0 (e.g., 355.83) CheckMass->DefectNeg Iodine Present Conclusion CONFIRMED: 4-Cyano-3,5-diiodopyridine DefectNeg->Conclusion

Figure 1: Logical workflow for distinguishing di-iodinated compounds from other halogenated analogs based on MS topology.

Experimental Protocol

To ensure reproducibility, this protocol utilizes Electrospray Ionization (ESI) in positive mode. While Electron Impact (EI) is possible, ESI is preferred for polar pyridine derivatives to observe the [M+H]⁺ species.

Materials & Preparation
  • Solvent: LC-MS grade Methanol or Acetonitrile.

    • Warning: Iodinated compounds can be light-sensitive. Prepare samples in amber vials.

  • Modifier: 0.1% Formic Acid (enhances protonation of the pyridine nitrogen).

  • Concentration: 1–10 µg/mL (Direct Infusion) or 100 ng/mL (LC-MS injection).

Instrument Parameters (Generic Q-TOF/Orbitrap)
  • Ionization: ESI Positive (+)

  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 20–40 V (Keep relatively low; C-I bonds are weak and high energy can cause de-iodination in the source).

  • Source Temp: 120°C (Prevent thermal degradation).

Step-by-Step Workflow

ExperimentalWorkflow Sample Sample Prep (Amber Vial, MeCN) Ionization ESI (+) Source Soft Ionization Sample->Ionization Infusion Filter Mass Filter Target m/z 356.84 [M+H]+ Ionization->Filter [M+H]+ Detect Detection (TOF/Orbitrap) Filter->Detect Data Data Analysis Check Mass Defect Detect->Data

Figure 2: Experimental workflow for the detection of thermally labile iodinated pyridines.

Data Interpretation (Self-Validation)

When analyzing the spectrum, verify the following criteria to validate the result:

  • Base Peak: Observe [M+H]⁺ at 356.838 (Monoisotopic Mass 355.83 + 1.007 H⁺).

  • Fragment Ions: If fragmentation occurs (in-source or MS/MS), look for the loss of Iodine (127 Da).[1]

    • Precursor: 356.8

    • Fragment 1: ~229.8 (Loss of I)

    • Fragment 2: ~102.9 (Loss of 2I)

  • Isotope Ratio: The M+1 peak (357.8) should be approximately 7–8% of the base peak height. If it is >30%, the sample is likely contaminated or is not the correct molecule.

Conclusion

The mass spectrometric identification of 4-Cyano-3,5-diiodopyridine requires a shift in mindset from standard halogen analysis. The absence of the tell-tale "halogen triplet" is not a negative result but a confirmation of Iodine's monoisotopic nature.

Final Recommendation: For unambiguous identification, High-Resolution MS is superior to Low-Resolution techniques. The negative mass defect of the two iodine atoms provides a distinctive spectral signature that separates this compound from organic background noise and other halogenated impurities.

References

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (2024). Atomic weights of the elements 2021. International Union of Pure and Applied Chemistry. [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Chapter on Isotopic Patterns and Halogens). [Link]

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69: Iodine Isotopic Data. [Link]

  • Sharma, D., & Makrandi, J. K. (2014).[4] Iodine mediated one-pot synthesis of 3-cyanocoumarins and 3-cyano-4-methylcoumarins.[4] Journal of the Serbian Chemical Society, 79(5), 527–531. (Demonstrates iodine usage in similar heterocyclic synthesis contexts). [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Interpreting the FTIR Spectrum of a Diiodocyanopyridine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and drug development, the precise characterization of novel molecular entities is paramount. Fourier-Transform I...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise characterization of novel molecular entities is paramount. Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for elucidating the functional groups and structural nuances of synthesized compounds. This guide provides an in-depth analysis of the interpretation of the FTIR spectrum of a diiodocyanopyridine, a class of molecules with significant potential in medicinal chemistry. By understanding the vibrational signatures of the cyano group as influenced by the diiodo-substitution on the pyridine ring, researchers can gain critical insights into the molecular structure and bonding, ensuring the integrity of their synthesized compounds.

This guide will navigate through the theoretical underpinnings of the vibrational modes, a practical protocol for acquiring a high-quality FTIR spectrum, and a comparative analysis with related compounds to provide a comprehensive framework for spectral interpretation.

The Vibrational Landscape of Diiodocyanopyridine: A Theoretical Overview

The FTIR spectrum of a diiodocyanopyridine is a composite of the vibrational modes of its constituent parts: the pyridine ring, the cyano group, and the carbon-iodine bonds. The electronic interplay between these components, namely the inductive and resonance effects of the iodine substituents and the cyano group, dictates the precise frequencies of these vibrations.

The Cyano Group (-C≡N) Stretch: A Telltale Signature

The stretching vibration of the carbon-nitrogen triple bond (νC≡N) is one of the most characteristic and readily identifiable peaks in an infrared spectrum. Typically, this absorption is sharp and of medium to strong intensity, appearing in a relatively uncongested region of the spectrum. For aromatic nitriles, the νC≡N band is generally observed in the 2240–2220 cm⁻¹ range[1]. This is slightly lower than that of saturated nitriles (2260–2240 cm⁻¹) due to the conjugation of the cyano group with the aromatic ring, which slightly weakens the C≡N bond[1].

The introduction of two electron-withdrawing iodine atoms to the pyridine ring is expected to influence the electronic environment of the cyano group. This can lead to a subtle shift in the νC≡N frequency. The precise nature of this shift will depend on the positions of the iodine atoms relative to the cyano group.

Pyridine Ring Vibrations: A Complex Fingerprint

The pyridine ring, an aromatic heterocycle, exhibits a series of characteristic vibrational modes. These include C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane bending vibrations.

  • Aromatic C-H Stretching (νC-H): These vibrations typically occur in the region of 3100–3000 cm⁻¹[2].

  • Ring Stretching (νC=C and νC=N): The stretching vibrations of the aromatic ring are particularly informative and appear as a set of bands in the 1600–1400 cm⁻¹ region[2]. The presence of substituents will alter the positions and intensities of these bands.

  • C-H Bending: In-plane and out-of-plane C-H bending vibrations contribute to the fingerprint region of the spectrum, typically below 1300 cm⁻¹.

The substitution of two hydrogen atoms with heavy iodine atoms will significantly perturb these ring vibrations. The mass effect of iodine will lower the frequencies of some modes, while electronic effects will also play a role.

The Carbon-Iodine (C-I) Stretch: A Low-Frequency Vibration

The stretching vibration of the carbon-iodine bond (νC-I) is expected to occur at low frequencies, typically in the far-infrared region (below 600 cm⁻¹). Therefore, it is unlikely to be observed in a standard mid-infrared (4000–400 cm⁻¹) FTIR spectrum.

Acquiring a High-Quality FTIR Spectrum: An Experimental Protocol

To ensure the accurate interpretation of the FTIR spectrum of a diiodocyanopyridine, a robust experimental protocol is essential. The following step-by-step methodology is recommended for solid samples using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation and high-quality results.

Objective: To obtain a clean and reproducible mid-infrared spectrum of a solid diiodocyanopyridine sample.

Materials:

  • Diiodocyanopyridine sample

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning the ATR crystal (e.g., isopropanol or acetone)

  • Lint-free wipes

Protocol:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Confirm that the ATR accessory is correctly installed and aligned.

    • Clean the surface of the ATR crystal with a lint-free wipe dampened with an appropriate solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the crystal to air dry completely.

  • Background Spectrum Acquisition:

    • With the clean, dry ATR crystal in place, acquire a background spectrum. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O) in the optical path.

    • Set the spectral range to 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

  • Sample Application:

    • Place a small amount of the solid diiodocyanopyridine sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR pressure arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface. The applied pressure should be sufficient to create intimate contact without damaging the crystal.

  • Sample Spectrum Acquisition:

    • Using the same acquisition parameters as the background scan, collect the sample spectrum. The instrument's software will automatically ratio the single-beam sample spectrum to the single-beam background spectrum to generate the absorbance spectrum.

  • Data Analysis and Cleaning:

    • After data acquisition, raise the pressure arm and carefully remove the sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a solvent-dampened lint-free wipe.

    • Examine the resulting spectrum for any anomalies, such as baseline drift or the presence of atmospheric water or carbon dioxide peaks. Apply baseline correction if necessary.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Comparative FTIR Spectral Analysis: Diiodocyanopyridine vs. Cyanopyridine

To illustrate the influence of the diiodo-substituents, a comparison of the expected FTIR spectrum of a diiodocyanopyridine with the known spectrum of a simple cyanopyridine is highly instructive. The following table summarizes the key vibrational frequencies.

Vibrational Mode Cyanopyridine (Experimental, cm⁻¹) ** Diiodocyanopyridine (Expected, cm⁻¹) **Rationale for Expected Shift
Aromatic C-H Stretch~3050~3050The remaining C-H bonds are expected to have similar vibrational frequencies.
Cyano (C≡N) Stretch ~2230 ~2235 - 2245 The strong electron-withdrawing inductive effect of the two iodine atoms is likely to slightly increase the bond strength of the C≡N group, leading to a small blue shift (increase in wavenumber).
Aromatic Ring Stretches~1590, 1540, 1470, 1420Shifted to lower frequenciesThe increased mass of the ring due to the two iodine atoms will lead to a red shift (decrease in wavenumber) for the ring stretching modes.
C-I StretchN/A< 600This vibration occurs in the far-infrared region and is not typically observed in a mid-IR spectrum.

Note: The exact positions of the peaks for diiodocyanopyridine are predictive and will depend on the specific isomer.

Visualizing the Vibrational Landscape

The following diagrams, generated using Graphviz, illustrate the key functional groups and their expected influence on the FTIR spectrum.

G cluster_molecule Diiodocyanopyridine Structure cluster_spectrum Expected FTIR Spectral Regions Pyridine Ring Pyridine Ring Cyano Group Cyano Group Pyridine Ring->Cyano Group C-C Bond Iodine 1 Iodine 1 Pyridine Ring->Iodine 1 C-I Bond Iodine 2 Iodine 2 Pyridine Ring->Iodine 2 C-I Bond C-H Stretch\n~3050 cm⁻¹ C-H Stretch ~3050 cm⁻¹ C≡N Stretch\n~2240 cm⁻¹ C≡N Stretch ~2240 cm⁻¹ Ring Vibrations\n1400-1600 cm⁻¹ Ring Vibrations 1400-1600 cm⁻¹

Caption: Key structural components of diiodocyanopyridine and their corresponding expected FTIR absorption regions.

G Start Start Prepare Sample (ATR) Prepare Sample (ATR) Start->Prepare Sample (ATR) Acquire Background Spectrum Acquire Background Spectrum Prepare Sample (ATR)->Acquire Background Spectrum Acquire Sample Spectrum Acquire Sample Spectrum Acquire Background Spectrum->Acquire Sample Spectrum Process Data (Baseline Correction) Process Data (Baseline Correction) Acquire Sample Spectrum->Process Data (Baseline Correction) Peak Identification & Interpretation Peak Identification & Interpretation Process Data (Baseline Correction)->Peak Identification & Interpretation End End Peak Identification & Interpretation->End

Caption: Experimental workflow for acquiring an FTIR spectrum using the ATR method.

Conclusion

The interpretation of the FTIR spectrum of a diiodocyanopyridine requires a systematic approach, beginning with the identification of the characteristic cyano group stretch, followed by an analysis of the pyridine ring vibrations and a consideration of the influence of the iodine substituents. While the C-I stretches are typically outside the mid-IR range, the presence of two iodine atoms significantly impacts the fingerprint region of the spectrum, primarily through mass effects on the ring vibrations and electronic effects on the cyano group. By following a rigorous experimental protocol and comparing the obtained spectrum with that of simpler, related compounds, researchers can confidently elucidate the structure of their synthesized diiodocyanopyridine derivatives, a critical step in the advancement of drug discovery and development. Further studies employing computational chemistry can provide deeper insights into the vibrational assignments and complement the experimental findings.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

  • ResearchGate. (n.d.). What does a "Pyridine- FTIR analysis" can tell me?. [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. [Link]

  • Elixir International Journal. (n.d.). A detailed vibrational assignments of fundamental modes of PDD. [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 4-Cyano-3,5-diiodopyridine vs. its 3,5-Dibromo Analog in Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, dihalogenated pyridines serve as pivotal building blocks for the synthesis of complex...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, dihalogenated pyridines serve as pivotal building blocks for the synthesis of complex molecular architectures. Their ability to undergo selective functionalization through various cross-coupling reactions makes them invaluable synthons. Among these, 4-cyano-3,5-dihalopyridines are of particular interest due to the electron-withdrawing nature of the cyano group, which influences the reactivity of the C-X bonds. This guide provides an in-depth, objective comparison of the reactivity of 4-cyano-3,5-diiodopyridine and its 3,5-dibromo analog in three of the most powerful and versatile palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

The fundamental principle governing the reactivity of aryl halides in these transformations is the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond compared to the C-Br bond dictates that iodo-substituted pyridines are generally more reactive and often necessitate milder reaction conditions to achieve comparable or superior yields to their bromo counterparts. This guide will delve into the practical implications of this reactivity difference, supported by representative experimental data and detailed protocols, to aid chemists in the strategic selection of starting materials and the optimization of reaction conditions.

The Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, elegantly illustrates the disparate reactivity of the diiodo- and dibromo-pyridines.[1] The key to this transformation is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, a step that is significantly more facile for the C-I bond.

Comparative Experimental Data: Suzuki-Miyaura Coupling
EntryDihalopyridineArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-Cyano-3,5-diiodopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O802>95
24-Cyano-3,5-dibromopyridinePhenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄Toluene/H₂O1101285
34-Cyano-3,5-diiodopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O90492
44-Cyano-3,5-dibromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O1001878

Note: The data presented is a synthesis of typical results found in the literature for similar substrates and is intended for comparative purposes.

As the data suggests, the diiodo-pyridine consistently demonstrates superior performance, requiring lower catalyst loadings, milder temperatures, and significantly shorter reaction times to achieve higher yields.[2][3] This enhanced reactivity can be critical when dealing with thermally sensitive functional groups on the coupling partners.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Cyano-3,5-diiodopyridine with Phenylboronic Acid

A flame-dried Schlenk flask is charged with 4-cyano-3,5-diiodopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol). The flask is evacuated and backfilled with argon three times. Degassed toluene (5 mL) and water (1 mL) are then added. The reaction mixture is stirred vigorously and heated to 80°C for 2 hours. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.

Causality Behind Experimental Choices:

  • Pd(OAc)₂/SPhos: This catalyst system is highly active for Suzuki couplings, particularly with electron-deficient aryl halides. SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition and reductive elimination steps of the catalytic cycle.

  • K₃PO₄: A moderately strong base is required to activate the boronic acid for transmetalation.

  • Toluene/H₂O: This biphasic solvent system is effective for dissolving both the organic and inorganic reagents.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - 4-Cyano-3,5-dihalopyridine - Arylboronic Acid - Base (K3PO4) - Pd(OAc)2/SPhos inert Evacuate and Backfill with Argon reagents->inert 1. solvents Add Degassed Toluene/H2O heat Heat and Stir solvents->heat 3. inert->solvents 2. extract Dilute, Wash, and Extract heat->extract 4. dry Dry and Concentrate extract->dry 5. purify Column Chromatography dry->purify 6. product Final Product purify->product 7. Sonogashira_Mechanism pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd_complex R-Pd(II)-X(L2) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_alkynyl R-Pd(II)-C≡CR'(L2) transmetalation->pd_alkynyl reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Regeneration product R-C≡CR' reductive_elimination->product cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide + H-C≡CR' + Base alkyne H-C≡CR' alkyne->cu_acetylide base Base base->cu_acetylide cu_acetylide->transmetalation Transfers alkynyl group

Sources

Comparative

HPLC Retention Time Standards for 4-Cyano-3,5-diiodopyridine

This guide provides a technical comparison of HPLC retention time standards and method development strategies for 4-Cyano-3,5-diiodopyridine (CDP). It is designed for analytical chemists requiring high-specificity identi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of HPLC retention time standards and method development strategies for 4-Cyano-3,5-diiodopyridine (CDP). It is designed for analytical chemists requiring high-specificity identification of this intermediate, particularly when distinguishing it from structural analogs and synthesis byproducts.[1]

A Comparative Method Development Guide

Executive Summary & Compound Profile

4-Cyano-3,5-diiodopyridine (CDP) is a critical halogenated pyridine intermediate.[1][2] Its analysis presents unique chromatographic challenges due to the "push-pull" electronic effects of the electron-withdrawing nitrile group and the bulky, lipophilic iodine atoms.[1]

Unlike simple pyridines, CDP exhibits significant hydrophobicity and reduced basicity.[1] This guide compares the industry-standard C18 (Octadecyl) retention behavior against a Phenyl-Hexyl alternative, which offers superior selectivity for halogenated aromatics through


-

interactions.[1][2]
Physicochemical Profile (Critical for Method Design)
PropertyValue (Approx.)Chromatographic Implication
Structure Pyridine ring, 4-CN, 3,5-di-IHigh steric hindrance at Nitrogen; planar geometry.[1][2]
LogP ~2.5 - 3.2Moderate-to-high hydrophobicity.[1][2] Requires high % organic mobile phase (>40%).
pKa (Pyridine N) < 2.0Extremely weak base due to electron-withdrawing I and CN.[1][2] Unlikely to protonate fully even at pH 2.[1]0.
UV Max ~280-290 nmIodine atoms induce a bathochromic shift compared to cyanopyridine.[1][2]

Comparative Method Analysis

Method A: The "Gold Standard" (C18 Stationary Phase)

This protocol is derived from standard workflows for halogenated pyridines and supported by literature on similar diiodo-pyridine separations (e.g., Zorbax SB-C18 applications).[1] It prioritizes robustness and reproducibility .[1]

  • Objective: General purity profiling and potency assignment.

  • Mechanism: Hydrophobic interaction (partitioning).[1]

Experimental Protocol A
  • Column: Agilent Zorbax SB-C18 (or equivalent), 4.6 x 150 mm, 5 µm.[3]

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (HPLC Grade).

  • Gradient:

    • 0–2 min: 10% B (Isocratic hold for polar impurities like 4-cyanopyridine)[1][2]

    • 2–15 min: 10%

      
       90% B (Linear Gradient)[2]
      
    • 15–20 min: 90% B (Wash)[2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

  • Detection: UV @ 285 nm.[1][2]

Performance Characteristics:

  • Retention Time (RT): CDP typically elutes between 10.5 – 12.0 min (Late eluter).[1]

  • Peak Shape: Sharp, symmetrical (Tailing factor < 1.[1][4]2) due to suppression of silanol interactions by the acidic modifier.[1]

Method B: The "High-Selectivity" Alternative (Phenyl-Hexyl)

This method is recommended when CDP must be separated from other halogenated aromatic impurities (e.g., 2-chloro-3,5-diiodopyridine) that co-elute on C18 phases.[1][2]

  • Objective: Critical pair resolution and impurity identification.

  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking (interaction with the electron-deficient pyridine ring).[1][2]
Experimental Protocol B
  • Column: Phenomenex Luna Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 4.5).[1]

  • Mobile Phase B: Methanol.[2][5]

  • Gradient: Similar slope to Method A, but Methanol is used to enhance

    
    -interactions (Acetonitrile can suppress them).[1]
    

Performance Characteristics:

  • Retention Time (RT): Shifted relative to C18. Halogenated impurities often show altered selectivity orders.[1]

  • Selectivity (

    
    ):  Superior for separating the 3,5-diiodo species from mono-iodo variants.[1]
    

Critical Pair & Impurity Resolution

To validate the retention time standard, you must demonstrate specificity against likely synthesis byproducts.

AnalyteStructure NotePredicted Relative RT (C18)Resolution Strategy
4-Cyanopyridine Starting Material (No Iodine)Early (2–4 min)Elutes in void/early gradient.[1][2] Easily separated.
Mono-iodo impurity 3-iodo-4-cyanopyridineMid (6–9 min)Less hydrophobic than CDP.[2]
CDP (Target) 3,5-diiodo-4-cyanopyridine Late (10–12 min)Reference Standard
2-Chloro analog 2-Cl-3,5-diiodo-pyridineVery Late (>12 min)Critical Pair.[1][2] Requires Phenyl-Hexyl if resolution < 1.5 on C18.[1]

Method Validation Workflow (Visualization)

The following diagram outlines the logical decision tree for selecting the correct retention time standard method based on your sample matrix.

MethodSelection Start Start: Sample Analysis CheckPurity Goal: Purity or ID? Start->CheckPurity MethodA Select Method A (C18) Standard Profiling CheckPurity->MethodA Routine ID MethodB Select Method B (Phenyl) Halogen Selectivity CheckPurity->MethodB Complex Matrix RunC18 Run Gradient (0.1% FA) MethodA->RunC18 CheckRes Check Resolution (Rs) vs. Critical Pairs RunC18->CheckRes CheckRes->MethodB Rs < 1.5 (Switch Column) Success Valid RT Standard Established CheckRes->Success Rs > 2.0 RunPhenyl Run Gradient (MeOH/Buffer) MethodB->RunPhenyl RunPhenyl->Success Fail Co-elution Detected

Caption: Decision tree for selecting between C18 (Hydrophobicity) and Phenyl-Hexyl (Pi-Selectivity) methods for CDP analysis.

Standard Preparation Protocol

To ensure the retention time is accurate and not an artifact of system hold-up volume, follow this internal standard protocol.

  • Stock Solution: Dissolve 10 mg of 4-Cyano-3,5-diiodopyridine in 10 mL of DMSO (Solubility is poor in pure methanol/water). Concentration = 1 mg/mL.[1]

  • Working Standard: Dilute Stock 1:100 into Mobile Phase B (Acetonitrile). Final Conc = 10 µg/mL.[1]

    • Note: Avoid diluting into 100% water; the compound may precipitate.[1]

  • System Suitability Injection:

    • Inject Uracil (t0 marker) to calculate Relative Retention Time (RRT).[1]

    • Calculate Capacity Factor (

      
      ):
      
      
      
      
      [1][2]
    • Acceptance Criteria:

      
       for CDP should be 
      
      
      
      on a C18 column to ensure separation from polar matrix components.[1][2]

References

  • Purdue University . (2015).[1] Mass Spectrometric Studies on a Functional Group-Selective Ion-Molecule Reaction. (Thesis describing HPLC separation of iodinated pyridines using Zorbax SB-C18).

  • PubChem . (n.d.).[1][6] 4-Pyridinecarbonitrile (4-Cyanopyridine) Chemical Properties. (Data on starting material hydrophobicity). [1][2]

  • GL Sciences . (n.d.).[1] InertSustain C18 HPLC Column Comparison Guide. (Reference for C18 selectivity vs. core-shell particles).

Sources

Validation

verifying purity of 4-Cyano-3,5-diiodopyridine using TLC and GC-MS

Methodology: Thin-Layer Chromatography (TLC) & Gas Chromatography-Mass Spectrometry (GC-MS) Executive Summary 4-Cyano-3,5-diiodopyridine (CAS: 19181-48-7) is a critical halogenated heterocyclic intermediate, frequently e...

Author: BenchChem Technical Support Team. Date: February 2026

Methodology: Thin-Layer Chromatography (TLC) & Gas Chromatography-Mass Spectrometry (GC-MS)

Executive Summary

4-Cyano-3,5-diiodopyridine (CAS: 19181-48-7) is a critical halogenated heterocyclic intermediate, frequently employed in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for drug discovery.[1] Its structural integrity is defined by the labile C-I bonds and the electron-withdrawing nitrile group.

This guide outlines a dual-verification strategy to ensure the chemical purity and structural identity of this compound. While High-Performance Liquid Chromatography (HPLC) is the gold standard for non-volatile quantification, this guide focuses on the orthogonality of TLC (rapid qualitative screening) and GC-MS (structural identity and volatile impurity profiling) .[1]

Critical Warning: The di-iodo substitution pattern introduces significant thermal lability.[1] Standard GC injection parameters often induce thermal deiodination, leading to false impurity profiles.[1] This guide provides optimized "cold-injection" protocols to mitigate this artifact.

Part 1: The Analytical Challenge

The analysis of 4-Cyano-3,5-diiodopyridine presents unique challenges compared to standard organic intermediates:

  • Thermal Instability: The Carbon-Iodine bond energy (~57 kcal/mol) is significantly lower than C-Br or C-Cl.[1] High injector port temperatures (>250°C) can cause homolytic cleavage, showing false peaks for mono-iodo derivatives.[1]

  • UV Visualization: The pyridine ring conjugated with the nitrile group provides strong UV absorption at 254 nm, making TLC highly effective.[1]

  • High Molecular Weight: The presence of two iodine atoms (approx. 127 amu each) creates a high mass defect and significant lipophilicity, affecting chromatographic retention.[1]

Analytical Decision Matrix

The following diagram illustrates when to deploy TLC vs. GC-MS vs. HPLC for this specific molecule.

AnalyticalMatrix Start Sample: 4-Cyano-3,5-diiodopyridine Goal_Quick Goal: Rapid Purity Check (During Synthesis) Start->Goal_Quick Goal_Full Goal: Final CoA / Release Start->Goal_Full TLC Method: TLC (Qualitative) Goal_Quick->TLC < 10 mins GCMS Method: GC-MS (Identity + Volatiles) Goal_Full->GCMS Structural ID HPLC Method: HPLC-UV (Quantification) Goal_Full->HPLC Purity % GCMS->HPLC Orthogonal Validation

Figure 1: Decision matrix for selecting the appropriate analytical technique based on the stage of development.

Part 2: Protocol A - Thin-Layer Chromatography (TLC)

Purpose: Rapid, qualitative assessment of reaction progress or crude purity.[1]

Stationary Phase
  • Plate: Silica Gel 60 F254 (Aluminum or Glass backed).[1]

  • Mechanism: Normal phase adsorption.[1] The polar nitrile group interacts with silanols, while the lipophilic iodine atoms facilitate elution.

Mobile Phase Optimization

Due to the electron-withdrawing nature of the substituents, the pyridine nitrogen is less basic, reducing the need for amine modifiers (like TEA) which are usually required to prevent tailing in pyridines.

  • Standard System: Hexane : Ethyl Acetate (80:20 v/v).[1]

  • Polarity Adjustment:

    • If compound stays at baseline: Increase EtOAc to 30%.

    • If compound moves with solvent front:[1][2] Decrease EtOAc to 10%.

Visualization
  • Primary: UV Light (254 nm).[1] The compound appears as a distinct dark spot against the fluorescent green background.

  • Secondary (Stain): Iodine Chamber.[1] The organic vapors absorb iodine, turning brown.[1] (Note: Less effective for iodinated compounds due to lack of contrast, but useful for detecting non-UV active impurities).[1]

Interpretation (Representative Data)
CompoundApprox. Rf (Hex:EtOAc 80:20)Observation
4-Cyano-3,5-diiodopyridine 0.45 - 0.55 Dark UV spot, compact shape.[1]
Mono-iodo impurity0.30 - 0.40Typically more polar than the di-iodo product.[1]
Starting Material (e.g., 4-cyanopyridine)< 0.20Highly polar, stays near baseline without higher EtOAc.[1]

Part 3: Protocol B - GC-MS Analysis

Purpose: Structural confirmation (Identity) and purity assessment (Area %).[1] Expert Insight: To prevent thermal degradation, we utilize a "Cool-on-Column" or moderate split/splitless injection technique.[1]

Instrumentation Parameters
  • Column: Rxi-5Sil MS or DB-5ms (30m x 0.25mm ID x 0.25µm film).[1] Low-bleed phase is essential for iodine detection.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split Mode (20:1).

  • Inlet Temperature: 220°C (CRITICAL: Do not exceed 250°C to minimize C-I cleavage).

  • Oven Program:

    • Hold 60°C for 1.0 min.

    • Ramp 20°C/min to 280°C.

    • Hold 280°C for 5.0 min.

Mass Spectrometer Settings (EI Source)
  • Source Temp: 230°C.

  • Transfer Line: 250°C.[1][3]

  • Scan Range: 50 – 500 amu.[1]

  • Solvent Delay: 3.0 min.

Expected Fragmentation Pattern

The mass spectrum provides the "fingerprint" for identity.

  • Molecular Ion (

    
    ):  ~358 m/z (Base peak or high intensity).[1]
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    ).[1] There is no M+2 peak from halogens (unlike Cl/Br).[1]
    
  • Fragmentation:

    • 
       231 m/z (Loss of one iodine atom).[1]
      
    • 
       104 m/z (Loss of both iodines, leaving the cyanopyridine core).[1]
      
    • 
       77 m/z (Pyridyl ring fragmentation).[1]
      
GC-MS Workflow Diagram

GCMS_Workflow cluster_check Quality Control Check Sample Sample Prep (1 mg/mL in DCM) Inject Injection (Limit Temp <220°C) Sample->Inject Separation GC Separation (DB-5ms Column) Inject->Separation Detection MS Detection (EI Source) Separation->Detection Analysis Data Analysis (Library Match + Purity %) Detection->Analysis Check Check for Thermal Degradation Analysis->Check

Figure 2: Optimized GC-MS workflow emphasizing temperature control during injection.

Part 4: Comparative Analysis & Data Synthesis

The following table compares the performance of the discussed methods against the industry standard (HPLC).

FeatureTLC GC-MS HPLC-UV (Alternative)
Primary Utility Quick progress checkStructural Identity (ID)Quantitative Purity (Assay)
Sample Prep MinimalDilution in volatile solventDilution in Mobile Phase
Specificity Low (Co-elution common)High (Mass spectral data)High (Gradient separation)
Limit of Detection ~1-5 µg~1-10 ng~0.1-1 ng
Risk Factor User interpretation errorThermal deiodination Solubility issues
Cost/Time Low / <10 minHigh / ~30 minHigh / ~45 min
Validation Criteria (Based on ICH Q2)

To validate the purity method for regulatory purposes (e.g., IND submission), the following criteria must be met:

  • Specificity: The GC-MS method must demonstrate baseline resolution (

    
    ) between the main peak and the mono-iodo impurity.
    
  • Linearity: Correlation coefficient (

    
    ) > 0.99 over 80-120% of the target concentration.[1]
    
  • Accuracy: Recovery of spiked impurities within 90-110%.[1]

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds.[1] John Wiley & Sons.[1] (Standard text for interpreting mass spectral fragmentation of halogenated aromatics).

  • Restek Corporation. (2023).[1] Optimizing GC Inlet Temperatures for Thermally Labile Compounds. (General guidance on cool-on-column injection).[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry.[1] Longman Scientific & Technical.[1] (Reference for general TLC solvent systems for nitrogen heterocycles).

Sources

Safety & Regulatory Compliance

Safety

4-Cyano-3,5-diiodopyridine proper disposal procedures

This guide outlines the technical protocols for the safe handling and disposal of 4-Cyano-3,5-diiodopyridine (CAS: 827616-50-2).[1][2][3] Operational Priority: This compound presents a dual-hazard profile: Acute Toxicity...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of 4-Cyano-3,5-diiodopyridine (CAS: 827616-50-2).[1][2][3]

Operational Priority: This compound presents a dual-hazard profile: Acute Toxicity (cyanide-functionalized heteroaromatic) and Halogenated Waste (high iodine content).[1][2] The critical safety directive is the absolute segregation from acidic waste streams to prevent the generation of Hydrogen Cyanide (HCN) gas.

Part 1: Chemical Hazard Profile & Risk Assessment

Before initiating disposal, you must validate the state of the material. This compound is typically a solid but may be present in reaction mixtures.[2]

PropertySpecificationCritical Disposal Implication
Functional Group Nitrile (-CN)ACID SENSITIVE: Hydrolysis in acidic media can release HCN gas.[1][2][3]
Halogen Content Di-iodo (I2)HALOGENATED WASTE: Requires high-temperature incineration; do not mix with non-halogenated solvents.[1][2][3]
Reactivity Pyridine RingBasic nitrogen; potential to form salts with acids (exothermic).[2][3]
Toxicity Acute Tox. 4Harmful by inhalation, ingestion, and skin contact.[3]

Part 2: Disposal Workflow

Core Directive: The "Pack and Ship" Protocol

Do not attempt chemical deactivation (e.g., hydrolysis) in the laboratory. The risk of iodine liberation or cyanide release outweighs the benefits of volume reduction.[2] The standard industry procedure is segregation for commercial incineration .[2]

Step 1: Waste Segregation (The Zero-Error Rule)
  • Solid Waste: Collect pure solid 4-Cyano-3,5-diiodopyridine in a dedicated container.

    • Container Type: Wide-mouth high-density polyethylene (HDPE) or amber glass.[1]

  • Liquid Waste (Mother Liquors):

    • Compatible Solvents: Dichloromethane, Chloroform, Ethyl Acetate.

    • INCOMPATIBLE: Aqueous acids (HCl, H2SO4), strong oxidizers (Peroxides, Nitric Acid).

    • Action: Segregate into the "Halogenated Organic Solvents" stream.

Step 2: Packaging & Labeling

Follow this specific labeling protocol to ensure downstream safety for waste handlers.

  • Primary Container: Screw-top jar with a Teflon-lined cap.

  • Secondary Containment: Place the primary container inside a clear, sealable plastic bag (4-mil polyethylene) to contain potential leaks.

  • Labeling:

    • Chemical Name: Write out fully: "4-Cyano-3,5-diiodopyridine".

    • Hazard Checkboxes: [x] Toxic [x] Halogenated [x] Irritant.[2]

    • Critical Warning: Affix a bright sticker reading: "NITRILE: DO NOT MIX WITH ACID" .

Step 3: RCRA Classification (US Regulations)

While 4-Cyano-3,5-diiodopyridine is not explicitly P-listed, it must be managed as hazardous waste due to toxicity and halogen content.[1][2][3]

  • Waste Code: Treat as D038 (Pyridine derivative implications) or generic Halogenated Organic Waste .

  • Disposal Path: Fuel blending or Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).

Part 3: Visualized Decision Logic

The following diagram illustrates the critical decision pathways for disposing of this compound, emphasizing the "No Acid" rule.

DisposalWorkflow Start Start: 4-Cyano-3,5-diiodopyridine Waste StateCheck Determine Physical State Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Reaction Mixture StateCheck->Liquid SolidPack Pack in HDPE/Glass Label: 'Toxic Solid' Solid->SolidPack AcidCheck CRITICAL CHECK: Is pH < 7? Liquid->AcidCheck Segregate Segregate into 'Halogenated Organic' Stream AcidCheck->Segregate No (Neutral/Basic) HCN_Risk STOP: HCN GAS RISK Do NOT mix with Acid Waste AcidCheck->HCN_Risk Yes (Acidic) Neutralize Neutralize with mild base (Sat. NaHCO3) to pH 8-9 Neutralize->Segregate HCN_Risk->Neutralize Careful Neutralization Required

Caption: Segregation logic emphasizing the prevention of HCN generation through acidification.

Part 4: Emergency Procedures (Spill Response)

If a spill occurs, standard "absorb and sweep" protocols apply, but with specific chemical restrictions.

  • Evacuate & Ventilate: If the material is in powder form and airborne, evacuate the immediate area to let dust settle.[2]

  • PPE: Double nitrile gloves, lab coat, and N95/P100 respirator (if dust is present).[2]

  • Neutralization (Spill Specific):

    • DO NOT use acid-based spill kits.[1]

    • Use a Solvent Absorbent (e.g., vermiculite, clay, or commercial organic spill pads).

  • Decontamination:

    • Wipe the surface with a dilute alkaline solution (1% Sodium Carbonate) to ensure no acidic residues trigger hydrolysis later.

    • Final wash with soap and water.[4][5][6]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24883322 (Related Structure: 3,5-Dichloro-4-pyridinecarbonitrile).[1][2] PubChem. Available at: [Link][1]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Codes (D, F, K, P, U Lists)." RCRA Regulations. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Chapter 7: Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Available at: [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 4-Cyano-3,5-diiodopyridine: Essential Safety and Operational Protocols

This document provides essential safety and logistical information for the handling and disposal of 4-Cyano-3,5-diiodopyridine. As a specialized heterocyclic compound with significant potential in pharmaceutical and mate...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and logistical information for the handling and disposal of 4-Cyano-3,5-diiodopyridine. As a specialized heterocyclic compound with significant potential in pharmaceutical and materials science research, its unique structure—combining a pyridine core, a nitrile functional group, and heavy iodine atoms—necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond a simple checklist to provide a deep, causal understanding of the required protocols, ensuring the protection of researchers and the integrity of your work.

A Triad of Hazards: Understanding the Risk Profile

The molecular architecture of 4-Cyano-3,5-diiodopyridine presents a convergence of three distinct hazard classes. A comprehensive safety plan begins with understanding why this compound demands such respect.

  • The Pyridine Core: Pyridine and its derivatives are known for their potential to cause irritation to the skin, eyes, and respiratory system.[1][2] Systemic effects following significant exposure can include headaches, dizziness, and potential harm to the liver and kidneys.[1]

  • The Cyano Moiety (-CN): While the nitrile group in this molecule is organically bound and not equivalent to free cyanide, caution is warranted. Certain metabolic pathways or chemical conditions (e.g., strong acids, high heat) could potentially liberate cyanide. Therefore, compounds containing this group are treated as harmful if swallowed, inhaled, or in contact with skin.[3]

  • Iodine Substituents: Halogenated organic compounds, particularly those with heavy halogens like iodine, can possess heightened biological activity and toxicity. Iodine itself can cause severe skin and eye irritation, and repeated exposure to iodinated compounds may impact thyroid function.[4][5]

A summary of the anticipated hazards, based on analogous chemical structures, is presented below.

Hazard ClassificationPotential Health EffectsRepresentative Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.[3][6]4-Cyanopyridine, 3-Cyanopyridine
Skin Corrosion/Irritation Causes skin irritation, potentially severe.[1][7][8]3-Cyanopyridine, Halogenated Pyridines
Serious Eye Damage/Irritation Causes serious eye irritation, potentially leading to severe damage.[1][9][10]4-Cyanopyridine, 3-Cyanopyridine
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.[1][10]3-Cyanopyridine, Halogenated Pyridines
Specific Target Organ Toxicity Potential for damage to the liver, kidneys, and thyroid with repeated or significant exposure.[1][4][5]3-Cyanopyridine, Iodine

The Hierarchy of Control: Engineering and Personal Protective Equipment (PPE)

Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on the proper implementation of engineering controls, primarily the use of a certified chemical fume hood.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of 4-Cyano-3,5-diiodopyridine, including weighing, transfers, and the preparation of solutions, must be performed inside a properly functioning chemical fume hood.[11] This is non-negotiable and serves to minimize the risk of inhaling the powdered compound.

Mandatory PPE Protocol

The selection of PPE must be tailored to the specific task. Below is a detailed breakdown of the required equipment.

Eye and Face Protection:

  • Minimum Requirement: Tight-sealing safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[3][7]

  • Best Practice: When handling larger quantities (>1g) or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles. This provides a secondary layer of protection for the entire face.

Hand Protection: The choice of glove material is critical when working with pyridine-based compounds.

  • For Splash Protection/Short-Duration Tasks: Double-gloving with nitrile gloves is an acceptable practice for quick, non-solvent-intensive tasks like weighing. Nitrile offers good dexterity and protection against solids.[12]

  • For Solvent Use/Prolonged Handling: If 4-Cyano-3,5-diiodopyridine is being dissolved in a solvent or handled for extended periods, more robust gloves are required. Butyl rubber or neoprene gloves offer superior resistance to pyridine and many organic solvents.[2][13]

  • Critical Step: Always inspect gloves for any signs of degradation or perforation before use.[3] After handling is complete, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.

Body Protection:

  • A flame-resistant lab coat, fully buttoned, is required to protect against skin contact.[2][12]

  • Ensure that legs and feet are fully covered; open-toed shoes are strictly prohibited in the laboratory.

Respiratory Protection:

  • Under Standard Fume Hood Use: No respiratory protection is typically required when all work is conducted within a certified chemical fume hood.

  • For Spill Response or Inadequate Ventilation: In the event of a large spill or a failure of engineering controls, a respirator is essential. A full-face respirator with organic vapor/acid gas cartridges and a P100 (or FFP3) particulate filter is recommended. All personnel who may need to use a respirator must be properly fit-tested and trained.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE.

PPE_Selection start Start: Task Assessment fume_hood Is all work inside a certified chemical fume hood? start->fume_hood weighing Task: Weighing solid (<1g) or brief handling? fume_hood->weighing Yes stop_work STOP WORK Do not proceed fume_hood->stop_work No solvent Task: Dissolving in solvent or prolonged handling? weighing->solvent No ppe_base Base PPE: - Safety Goggles - Lab Coat - Closed-toe Shoes weighing->ppe_base Yes spill Emergency: Spill or ventilation failure? solvent->spill No solvent->ppe_base Yes ppe_spill Highest Level PPE: - Full-face Respirator (Organic Vapor/P100) - Chemical Resistant Suit/Apron - Heavy-duty Gloves (Butyl) spill->ppe_spill Yes ppe_weighing Add: - Double Nitrile Gloves ppe_base->ppe_weighing ppe_solvent Add: - Butyl or Neoprene Gloves - Face Shield (recommended) ppe_base->ppe_solvent

Caption: PPE selection workflow for handling 4-Cyano-3,5-diiodopyridine.

Step-by-Step Handling Protocol: A Self-Validating System

This protocol is designed to minimize exposure and prevent contamination at every stage.

Step 1: Preparation and Pre-Handling Check

  • Verify Fume Hood Function: Ensure the chemical fume hood has a current certification and the airflow monitor indicates it is functioning correctly.

  • Assemble all Materials: Before retrieving the chemical, gather all necessary glassware, spatulas, solvents, and waste containers.

  • Don PPE: Put on all required PPE as determined by the workflow above.

  • Prepare Spill Kit: Ensure a spill kit appropriate for solid chemical reagents is immediately accessible.

Step 2: Weighing the Compound

  • Tare the Balance: If using an analytical balance inside the fume hood, place your weigh boat or vessel on the pan and tare it.

  • Minimize Dust: Open the reagent container slowly. Use a clean spatula to carefully transfer the desired amount of 4-Cyano-3,5-diiodopyridine to the tared vessel. Avoid any actions that could generate dust, such as tapping or dropping the spatula.[14]

  • Secure the Reagent: Immediately and securely close the main reagent container.

  • Record Weight: Record the final weight and proceed to the next step within the fume hood.

Step 3: Dissolution and Transfer

  • Add Solvent Slowly: If making a solution, add the desired solvent to the vessel containing the weighed solid. Add the solvent slowly down the side of the vessel to prevent splashing.

  • Ensure Complete Transfer: If transferring the solid to a reaction flask, use a small amount of solvent to rinse the weighing vessel and ensure all the compound is transferred.

  • Seal the System: Once the transfer is complete, securely cap or seal the reaction vessel.

Step 4: Decontamination and Cleanup

  • Clean Equipment: Decontaminate the spatula and any non-disposable equipment used by rinsing with an appropriate solvent (e.g., ethanol or acetone) into a designated hazardous waste container.

  • Wipe Surfaces: Wipe down the work surface inside the fume hood with a damp paper towel to collect any residual dust, disposing of the towel in the solid hazardous waste container.

  • Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.

  • Personal Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[10]

Emergency Response Plan

Preparedness is paramount. All personnel must be familiar with the location of safety showers and eyewash stations.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2][15]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][9]

  • Minor Spill (Solid): Wearing appropriate PPE, gently cover the spill with an absorbent, inert material. Carefully sweep or scoop the material into a labeled hazardous waste container without creating dust.[3][14] Clean the area with a suitable solvent.

  • Major Spill: Evacuate the immediate area. Alert laboratory personnel and notify your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean it up unless you are part of a trained emergency response team.

Emergency Response Flowchart

Emergency_Response exposure Exposure Event Occurs type What is the exposure type? exposure->type spill Is it a spill? type->spill Spill skin Skin Contact type->skin Skin eye Eye Contact type->eye Eye inhalation Inhalation type->inhalation Inhalation ingestion Ingestion type->ingestion Ingestion spill_size Spill Size? spill->spill_size action_skin Remove contaminated clothing. Flush with soap & water for 15+ min. skin->action_skin action_eye Flush at eyewash for 15+ min. eye->action_eye action_inhalation Move to fresh air. Provide oxygen if needed. inhalation->action_inhalation action_ingestion Rinse mouth. DO NOT induce vomiting. ingestion->action_ingestion medical Seek Immediate Medical Attention action_skin->medical action_eye->medical action_inhalation->medical action_ingestion->medical spill_minor Minor / Contained spill_size->spill_minor Minor spill_major Major / Uncontained spill_size->spill_major Major action_spill_minor Don full PPE. Cover, sweep, collect in waste container. Decontaminate area. spill_minor->action_spill_minor action_spill_major EVACUATE AREA. Alert others. Call EHS / Emergency Response. spill_major->action_spill_major

Caption: Decision-making flowchart for emergency response situations.

Waste Disposal and Decontamination Plan

Improper disposal is a serious breach of laboratory safety and environmental regulations.

  • Solid Waste: All disposable materials contaminated with 4-Cyano-3,5-diiodopyridine (e.g., gloves, weigh boats, paper towels) must be placed in a clearly labeled, sealed hazardous waste container designated for solid chemical waste.

  • Liquid Waste: Solutions containing this compound and any solvents used for rinsing glassware must be collected in a separate, clearly labeled hazardous liquid waste container.

  • Disposal Method: All waste must be disposed of through your institution's certified EHS program. A common method for final disposal is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the combustion byproducts.[3] Do not dispose of this chemical down the drain or in regular trash.

Conclusion

Handling 4-Cyano-3,5-diiodopyridine requires a proactive and educated approach to safety. By understanding the compound's inherent hazards and rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can confidently and safely explore its scientific potential. Your safety, and the safety of your colleagues, is the most critical component of successful research.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Cyanopyridine, 98%. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • Unknown Source. (n.d.). 4 - SAFETY DATA SHEET. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Unknown Source. (n.d.). Standard Operating Procedure Template. Retrieved from [Link]

  • New Jersey Department of Health and Senior Services. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). New 3-Cyano-2-Substituted Pyridines Induce Apoptosis in MCF 7 Breast Cancer Cells. Retrieved from [Link]

  • Edvotek. (n.d.). Iodine Solution - Safety Data Sheet. Retrieved from [Link]

  • Pro-Lab Diagnostics. (n.d.). SAFETY DATA SHEET Grams Iodine Concentrate. Retrieved from [Link]

  • Radiological Society of North America. (n.d.). Reactions from Intravenous Organic Iodide Compounds: Pretesting and Prophylaxis. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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